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6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Documentation Hub

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  • Product: 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline
  • CAS: 860783-95-5

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline: A Proposed Investigatory Framework

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer properties[1][2][3][4][5]. The compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline represents a novel investigational molecule, integrating the established quinoline core with strategic substitutions anticipated to modulate its biological activity. The dibromo substitutions at the 6 and 8 positions can enhance the molecule's antiproliferative effects, a characteristic observed in other brominated quinolines[6]. The 2-(4-methoxyphenyl) group may influence target selectivity and pharmacokinetic properties, while the 3-methyl group can impact the compound's steric and electronic profile. This guide outlines a hypothetical, yet scientifically grounded, mechanism of action for this compound and provides a comprehensive suite of in vitro experimental protocols to rigorously test these hypotheses. The proposed mechanisms are rooted in the established activities of structurally related quinoline derivatives, which are known to modulate critical oncogenic signaling pathways[2][7].

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological applications[3][4][5]. Their unique structural features enable specific interactions with a variety of biological targets, making them a versatile foundation for the design of novel therapeutic agents[1]. In the realm of oncology, quinoline-based compounds have demonstrated efficacy by interfering with essential cellular processes in cancer cells, such as proliferation, survival, and metastasis[2]. The mechanisms underlying these effects are often multifaceted, involving the inhibition of key enzymes, interaction with DNA, and the induction of programmed cell death (apoptosis)[1][6][8]. The strategic functionalization of the quinoline ring is a key approach in medicinal chemistry to enhance potency, selectivity, and drug-like properties.

The subject of this guide, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, is a synthetic quinoline derivative with substitutions that are predicted to confer significant anticancer activity. This document will propose a plausible mechanism of action and detail the necessary in vitro studies to validate these claims.

Proposed Molecular Mechanisms and Cellular Fates

Based on the extensive literature on quinoline derivatives, we can postulate several potential mechanisms of action for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. The primary hypothesis is that the compound exerts its anticancer effects through the modulation of key signaling pathways that are frequently dysregulated in cancer.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been identified as potent inhibitors of PI3K and/or mTOR[2].

Proposed Signaling Cascade:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Hypothesis 2: Induction of Apoptosis via DNA Damage and Topoisomerase Inhibition

Certain brominated quinolines have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair[6]. Inhibition of topoisomerase leads to DNA strand breaks, which can trigger the intrinsic apoptotic pathway. Additionally, the planar structure of the quinoline ring suggests a potential for DNA intercalation, which would also contribute to DNA damage and subsequent apoptosis[8].

Proposed Apoptotic Pathway:

Apoptosis_Pathway Compound 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline Topoisomerase Topoisomerase I Compound->Topoisomerase Inhibits DNA DNA Compound->DNA Intercalates? DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed induction of apoptosis via topoisomerase inhibition.

Experimental Validation: A Step-by-Step Guide

To elucidate the in vitro mechanism of action, a systematic series of experiments is required. The following protocols are designed to be self-validating, providing a clear and logical path to understanding the compound's biological effects.

Workflow for In Vitro Mechanistic Studies

workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Identification A Cell Viability Assay (MTT) (e.g., MCF-7, A549, HCT116) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C F Kinase Inhibition Assays (PI3K, Akt, mTOR) B->F G Topoisomerase I Assay B->G D Caspase Activity Assay (Caspase-3, -9) C->D E Western Blot for Apoptotic Markers (Bcl-2, Bax, Cleaved PARP) D->E H Western Blot for Pathway Modulation (p-Akt, p-mTOR) F->H

Caption: Experimental workflow for mechanistic investigation.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of the compound across various cancer cell lines.

  • Objective: To quantify the dose-dependent effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well plates.

    • 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline (test compound).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth)[9].

Table 1: Hypothetical IC50 Values for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.7
HCT116Colorectal Carcinoma6.5
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis by the test compound.

  • Procedure:

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway.

  • Objective: To determine if the test compound inhibits the PI3K/Akt/mTOR pathway.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Summary and Future Directions

This guide provides a structured and logical framework for the in vitro investigation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline's mechanism of action. The proposed hypotheses, centered on the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis via topoisomerase inhibition, are based on the well-documented activities of similar quinoline derivatives[2][6]. The detailed experimental protocols offer a clear path to validating these hypotheses and generating a robust data package.

Successful validation of these mechanisms in vitro would warrant further investigation, including in vivo efficacy studies in animal models of cancer. The multifaceted potential of quinoline derivatives continues to make them a promising area of research in the quest for novel anticancer therapeutics[1].

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI.
  • Biological Activities of Quinoline Derivatives. (2009). Ingenta Connect.
  • Biological activities of quinoline derivatives. (2009). PubMed.
  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.
  • 6,8-Dibromoquinoline. (Date not available). PMC.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (Date not available). PMC.
  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery. (Date not available). Benchchem.
  • First Results from a Screening of 300 Naturally Occurring Compounds... (2019). MDPI.
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. (2024). MDPI.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (Date not available). PMC - NIH.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022). MDPI.

Sources

Exploratory

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Profiling

An In-Depth Technical Guide to the Pharmacokinetics of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline series represents a class of compounds with specific substitutions designed to modulate target engagement and physicochemical properties. The presence of halogen atoms can significantly influence metabolic stability and receptor binding, while the methoxyphenyl group can impact solubility and interactions with metabolic enzymes.[3]

However, promising biological activity alone is insufficient for a compound to become a viable therapeutic agent. A molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK)—is the ultimate determinant of its efficacy and safety. A compound that is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its intended target will fail in development, regardless of its in vitro potency. It is estimated that over 10% of drug candidates fail in clinical trials for pharmacokinetic reasons.[4]

This guide provides a comprehensive framework for the systematic pharmacokinetic characterization of novel 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline derivatives. As a senior application scientist, my approach is to present not just a series of protocols, but a logical, integrated strategy. We will explore the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating system for robust decision-making in drug development.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic assessment focuses on high-throughput, in vitro assays designed to rapidly screen compounds and identify potential liabilities. These studies are cost-effective and provide essential data to guide early Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) efforts.

Chapter 1: In Vitro Metabolic Stability Assessment

The first critical question is how stable the compound is in the presence of the body's primary metabolic machinery. The liver is the main site of drug metabolism, and in vitro systems derived from the liver, such as microsomes or hepatocytes, are used to predict in vivo hepatic clearance.[5][6] Metabolic stability assays measure the rate of disappearance of a parent drug over time when incubated with these systems.[7]

Causality: Why Start with Liver Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[5][8] CYPs are responsible for the metabolism of over 80% of clinically used drugs.[8] A microsomal stability assay is a robust, cost-effective first step to understand a compound's susceptibility to oxidative metabolism, which is often the primary clearance pathway for aromatic, heterocyclic structures like quinolines.[9][10]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Compound Preparation: Prepare a 1 mM stock solution of the test derivative in DMSO.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine Human Liver Microsomes (final concentration 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Split the mixture into two aliquots:

      • Test Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

      • Negative Control: Add an equivalent volume of buffer instead of NADPH.

  • Time-Point Sampling:

    • Incubate both reactions at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction.

  • Reaction Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

Data Presentation: Metabolic Stability Parameters

ParameterCalculationSignificance
Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Elimination Rate Constant (k) Slope of the natural log of % remaining vs. time plot.Rate of compound disappearance.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)The inherent ability of the liver enzymes to metabolize a drug.[7]

This data allows for the rank-ordering of derivatives. Compounds with very short half-lives (<15 min) may face challenges with in vivo exposure, while those that are too stable might pose risks of accumulation.[11]

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare 1µM Test Compound in Microsome Buffer C Pre-warm Mixture (37°C) A->C B Prepare NADPH Cofactor Solution D Initiate Reaction with NADPH B->D C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for In Vitro Metabolic Stability Assay.

Chapter 2: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[12] Only the unbound, or "free," fraction of a drug is pharmacologically active and available to distribute into tissues and be eliminated.[13] High plasma protein binding (>99%) can limit a drug's efficacy and complicates interpretation of PK/PD relationships. Therefore, determining the fraction unbound (fu) is essential.

Causality: Why Equilibrium Dialysis is the Gold Standard Equilibrium Dialysis (ED) is widely regarded as the reference method for PPB studies.[13][14] It involves a semi-permeable membrane separating a plasma-containing chamber from a buffer chamber. The free drug equilibrates across the membrane, while the protein and protein-bound drug do not. This method minimizes experimental artifacts and provides a direct measure of the unbound concentration at equilibrium.[15]

Experimental Protocol: PPB by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device. This device consists of individual wells each split by a semi-permeable membrane (typically 8 kDa molecular weight cutoff).

  • Compound Spiking: Spike human plasma with the test derivative to a final concentration of 1-5 µM. Prepare a parallel sample in phosphate-buffered saline (PBS) to assess non-specific binding to the device.

  • Loading the Device:

    • Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device.

    • Add an equal volume of PBS (e.g., 200 µL) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[12]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Analysis:

    • To ensure accurate comparison by LC-MS/MS, matrix-match the samples. Combine 50 µL from the buffer chamber with 50 µL of blank plasma, and combine 50 µL from the plasma chamber with 50 µL of PBS.

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the free drug concentration ([C]unbound).

    • The concentration in the plasma chamber represents the total drug concentration ([C]total).

    • Calculate the fraction unbound (fu) as: fu = [C]unbound / [C]total

    • Calculate the percent bound as: % Bound = (1 - fu) * 100

Data Presentation: Plasma Protein Binding

Compound IDTest Concentration (µM)Fraction Unbound (fu)% BoundClassification
Derivative X-11.00.00899.2%Highly Bound
Derivative X-21.00.1585.0%Moderately Bound
Warfarin (Control)1.00.00599.5%Highly Bound

Compounds are generally classified as highly bound (>99%), moderately bound (90-99%), or low binding (<90%).

Part 2: Unraveling Metabolic Fate

Identifying how and where a molecule is chemically modified in the body is crucial for understanding its clearance mechanism and predicting potential drug-drug interactions (DDIs) or the formation of active or toxic metabolites.

Chapter 3: Metabolite Identification and CYP Phenotyping

The samples generated during the in vitro metabolic stability assay are a rich source of information. By analyzing these samples with high-resolution mass spectrometry, we can identify the major metabolic products.

Causality: Linking Metabolism to Specific Enzymes The quinoline nucleus can undergo several metabolic transformations. Quinoline itself is known to be metabolized by CYP2E1 to form 3-hydroxyquinoline and by CYP2A6 to form quinoline-1-oxide and quinoline-5,6-diol.[9][10][16] For the 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline core, likely metabolic pathways include:

  • O-demethylation of the 4-methoxyphenyl group.

  • Hydroxylation on the quinoline or phenyl rings.

  • Oxidation of the 3-methyl group.

Identifying which CYP isoforms are responsible for these transformations (CYP phenotyping) is vital. If a compound is metabolized primarily by a single CYP that is subject to genetic polymorphism (e.g., CYP2D6) or is commonly inhibited by other drugs (e.g., CYP3A4), there is a higher risk of variable patient exposure and DDIs.[8]

Experimental Protocol: CYP Phenotyping using Recombinant Enzymes

  • Setup: Use individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2A6, 2E1) expressed in a stable protein system.

  • Incubation: Incubate the test derivative (1 µM) with each individual CYP isoform in the presence of NADPH at 37°C for a set time (e.g., 60 minutes).

  • Analysis: Quench the reaction and analyze the samples by LC-MS/MS.

  • Interpretation: The isoform that produces the highest rate of metabolite formation or parent depletion is identified as the primary metabolizing enzyme.

Visualization: Potential Metabolic Pathways

G Parent 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline M1 Metabolite 1 (O-demethylation) Parent->M1 CYP2C9/3A4 (?) M2 Metabolite 2 (Aromatic Hydroxylation) Parent->M2 CYP2D6/2A6 (?) M3 Metabolite 3 (Methyl Oxidation) Parent->M3 CYP3A4 (?)

Caption: Hypothetical Metabolic Pathways for the Quinoline Core.

Part 3: Definitive In Vivo Pharmacokinetic Profiling

While in vitro data provides invaluable early insights, the definitive assessment of a compound's behavior requires an in vivo study in a living organism. Rodent models, such as mice or rats, are standard for initial in vivo PK studies due to their practical advantages and well-characterized physiology.[17][18]

Chapter 4: Rodent In Vivo Pharmacokinetic Study

This study aims to determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability. The latter is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation.

Causality: The Importance of IV and PO Dosing Arms To accurately calculate oral bioavailability (%F), a study must include both an intravenous (IV) and an oral (PO) dosing group.[19]

  • IV Administration: The drug is injected directly into the bloodstream, so 100% of the dose is systemically available. The data from this arm is used to calculate the systemic clearance (CL) and the Area Under the Curve (AUC_IV).

  • PO Administration: The drug is given by oral gavage, and the resulting plasma concentrations reflect the combined effects of absorption and first-pass metabolism in the gut and liver. This arm provides the AUC_PO.

Oral Bioavailability (%F) is then calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).[17]

  • Formulation:

    • IV Dose: Formulate the compound in a solution suitable for injection (e.g., 20% Solutol in saline).

    • PO Dose: Formulate in an oral vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (serial sampling from the same animal is preferred) at specific time points post-dose.[20]

    • IV Timings: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Timings: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method. Bioanalytical method validation is a regulatory requirement and ensures the data is reliable.[21]

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Arm (1 mg/kg)PO Arm (5 mg/kg)Description
Cmax (ng/mL) 850320Maximum observed plasma concentration.
Tmax (h) 0.0831.0Time to reach Cmax.
AUC (ng*h/mL) 12502800Total drug exposure over time.
t½ (h) 4.54.8Elimination half-life.
CL (mL/min/kg) 13.3-Systemic Clearance.
Vdss (L/kg) 5.4-Volume of distribution at steady state.
%F -44.8% Oral Bioavailability.

Visualization: PK Study Decision Logic

G node_action Reformulate / Use Cosolvent Check_Solubility Aqueous Solubility Adequate for IV? node_action->Check_Solubility Start In Vivo PK Study Candidate Nominated Start->Check_Solubility Check_Solubility->node_action No Check_Stability Stable in Formulation? Check_Solubility->Check_Stability Yes Dose Dose IV & PO Groups (n=3-4 rats/group) Check_Stability->Dose Yes node_action_stab Adjust pH / Use Fresh Formulation Check_Stability->node_action_stab No Sample Collect Plasma Samples over 24h Dose->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate NCA to Determine PK Parameters Analyze->Calculate Report Report Cmax, AUC, CL, t1/2, %F Calculate->Report node_action_stab->Check_Stability

Caption: Decision and Workflow for a Rodent PK Study.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The systematic evaluation of a 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline derivative—from initial in vitro metabolic stability and protein binding assays to definitive in vivo studies—provides a holistic understanding of its pharmacokinetic profile. This integrated dataset is fundamental for making informed decisions in drug discovery. It allows scientists to correlate pharmacokinetic properties with efficacy and safety, establish a likely human dose, and anticipate potential clinical challenges such as drug-drug interactions. By following this logical, evidence-based approach, research organizations can de-risk their development programs and increase the probability of advancing truly promising therapeutic candidates to the clinic.

References

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  • (Reference not directly cited in text, but relevant) Mehta, M., et al. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Letters in Drug Design & Discovery. Retrieved March 17, 2026, from [Link]

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  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 17, 2026, from [Link]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]

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  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved March 17, 2026, from [Link]

  • Cheeseman, K. H., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. Retrieved March 17, 2026, from [Link]

  • Sridhar, J., et al. (2013). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. PMC. Retrieved March 17, 2026, from [Link]

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  • (Reference not directly cited in text, but relevant) Pharmacokinetics. (n.d.). PMDA. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) In Vivo PK and TK. (n.d.). BioDuro. Retrieved March 17, 2026, from [Link]

  • Plasma Protein Binding Assay. (2022). Visikol. Retrieved March 17, 2026, from [Link]

  • Cheeseman, K. H., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (2023). PubMed. Retrieved March 17, 2026, from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved March 17, 2026, from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Mystery of quinine biosynthesis solved. (2026). EurekAlert!. Retrieved March 17, 2026, from [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications. (2025). MDPI. Retrieved March 17, 2026, from [Link]

  • Plasma Protein Binding. (n.d.). QPS. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi National Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Effects of Drug Transporters on Pharmacological Responses and Safety. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. (2025). SpringerLink. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Effects of Drug Transporters on Volume of Distribution. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Reporting the results of population pharmacokinetic analyses - Scientific guideline. (2007). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Role of transporters in drug absorption and elimination. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Impact of Drug Transporter Studies on Drug Discovery and Development. (n.d.). National Open Access Monitor, Ireland. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. (2024). Credevo. Retrieved March 17, 2026, from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). (2024). Journal of Molecular Structure. Retrieved March 17, 2026, from [Link]

  • (Reference not directly cited in text, but relevant) Evaluation of the Pharmacokinetics of Trazpiroben (TAK-906), a Peripherally Selective D2/D3 Dopamine Receptor Antagonist, in the. (n.d.). ASPET. Retrieved March 17, 2026, from [Link]

Sources

Foundational

IND-Enabling Preliminary Toxicity Screening Guide for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Executive Summary & Structural Toxicology Rationale The transition of a novel synthetic entity from discovery to Investigational New Drug (IND) status requires rigorous, mechanistically driven safety profiling. 6,8-Dibro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Toxicology Rationale

The transition of a novel synthetic entity from discovery to Investigational New Drug (IND) status requires rigorous, mechanistically driven safety profiling. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a highly functionalized heterocycle. While quinoline derivatives are privileged scaffolds in medicinal chemistry, they carry well-documented toxicological liabilities.

As a Senior Application Scientist, designing a screening cascade for this specific compound requires understanding the causality between its structural motifs and potential adverse outcomes:

  • The Quinoline Core: The parent quinoline structure is prone to CYP450-mediated bioactivation (specifically via CYP2E1), leading to the formation of reactive epoxide intermediates that can covalently bind to hepatic proteins and nucleic acids, driving hepatotoxicity and genotoxicity [1].

  • 6,8-Dibromo Substitution: Halogenation at the 6 and 8 positions significantly increases the molecule's lipophilicity (LogP). High lipophilicity combined with a basic nitrogen is a classic pharmacophore for trapping within the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity [2].

  • 2-(4-Methoxyphenyl) & 3-Methyl Groups: These electron-donating groups increase the electron density of the aromatic system, potentially enhancing DNA intercalation capabilities, necessitating stringent mutagenicity screening.

Bioactivation A 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline B CYP450 Metabolism (Epoxidation) A->B Hepatic Clearance C High Lipophilicity (LogP > 4) A->C Partitioning D Planar Aromatic System A->D Structural Motif E Hepatotoxicity (Covalent Binding) B->E Reactive Metabolites F Cardiotoxicity (hERG Blockade) C->F Channel Trapping G Genotoxicity (DNA Intercalation) D->G Base Pair Stacking

Putative toxicity pathways of the halogenated quinoline derivative.

Core Screening Workflows: The Self-Validating Cascade

To ensure data integrity, every protocol in this guide is designed as a self-validating system . This means the assay inherently proves its own reliability through strict internal controls, dynamic range verification, and predefined acceptance criteria.

Hepatotoxicity & Cytotoxicity (HepG2 CellTiter-Glo Assay)

Causality: HepG2 cells retain partial metabolic competence, allowing for the detection of toxicity driven by both the parent compound and its primary metabolites. The CellTiter-Glo assay measures intracellular ATP, providing a direct, causality-linked proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in DMSO.

  • Dosing (Self-Validation Step): Transfer compounds to the cell plate to achieve a final top concentration of 100 µM.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 1% Triton X-100 (induces 100% cell death to establish the assay floor).

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well.

  • Luminescence Reading: Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Validation: Calculate the Z'-factor between the vehicle and positive control. The assay is only valid if Z' > 0.5.

Genotoxicity (Ames Microplate Format - MPF)

Causality: The standard Ames test is mandatory for regulatory submission to detect point mutations and frameshifts [3]. Because halogenated quinolines can act as direct DNA intercalators or require metabolic activation, the assay must be run with and without rat liver S9 fractions [4]. The miniaturized liquid format (MPF) is chosen to conserve the highly synthesized API.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base substitution) overnight in exposure medium.

  • Exposure Phase: In a 24-well plate, combine 240 µL of bacterial culture, test compound (6 concentrations up to 5 mg/mL), and either S9 mix (for metabolic activation) or buffer.

  • Self-Validation Controls:

    • S9- Positive Control: 4-Nitroquinoline-N-oxide (4-NQO).

    • S9+ Positive Control: 2-Aminoanthracene (2-AA).

  • Incubation: Incubate for 90 minutes at 37°C with shaking.

  • Indicator Plating: Dilute the exposure mixtures into a pH-indicator medium lacking histidine. Aliquot 50 µL into 384-well plates.

  • Scoring: Incubate for 48 hours. Wells containing revertant colonies will undergo a pH drop, changing the indicator color from purple to yellow. Count yellow wells to determine the Fold Increase over Baseline (FIB).

Cardiotoxicity (Automated Patch-Clamp hERG Assay)

Causality: The 6,8-dibromo motif drives high lipophilicity, increasing the risk of the compound entering the inner vestibule of the hERG channel and blocking the I_Kr current. Automated patch-clamp is the gold standard for high-throughput, high-fidelity electrophysiology [5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular physiological saline.

  • Seal Formation (Self-Validation Step): Load cells onto a planar patch-clamp chip (e.g., QPatch). Apply negative pressure to form a gigaseal. Validation criteria: Seal resistance must be >1 GΩ, and leak current <100 pA.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound cumulatively (4 concentrations).

  • Reference Benchmarking: Apply 1 µM E-4031 (a known hERG blocker) at the end of the experiment to fully block the channel and establish the baseline [6].

  • Analysis: Measure the reduction in peak tail current amplitude relative to the pre-compound control to calculate the IC₅₀.

hERG_Workflow S1 HEK293-hERG Cell Preparation S2 Automated Patch-Clamp S1->S2 S3 Compound Perfusion S2->S3 S4 Voltage Protocol (+20mV to -50mV) S3->S4 S5 Tail Current Measurement S4->S5 S6 IC50 Calculation S5->S6

Automated patch-clamp workflow for hERG liability screening.

Quantitative Data Interpretation & IND Thresholds

To objectively evaluate the viability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline as a lead candidate, the experimental data must be measured against strict IND-enabling thresholds. The table below outlines the self-validation criteria for assay acceptance and the go/no-go thresholds for the compound.

Assay CategoryPrimary ParameterAssay Acceptance Criteria (Self-Validation)Threshold for IND Advancement
HepG2 Cytotoxicity IC₅₀ (µM)Z'-factor > 0.5; Vehicle viability > 95%IC₅₀ > 50 µM (Low basal toxicity)
Ames MPF Test Fold Increase over Baseline (FIB)Positive controls (2-AA, 4-NQO) FIB ≥ 3.0FIB < 2.0 across all strains (Non-mutagenic)
hERG Patch-Clamp IC₅₀ (µM)Seal > 1 GΩ; E-4031 IC₅₀ ~10-30 nMIC₅₀ > 10 µM (Safety margin > 30x therapeutic Cmax)

Note: If the compound exhibits an hERG IC₅₀ < 10 µM, structural optimization (e.g., reducing the lipophilicity of the dibromo motif or disrupting the planarity of the anisyl group) will be required prior to IND submission.

References

  • Screening Assessment Quinoline 91-22-5. Environment Canada Health Canada. November 2011. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • Ames MPF™ 98/100 Short Protocol. Xenometrix. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • hERG Screening - Manual/Automatic Patch Clamp Assay. Creative Biolabs. [Link]

Exploratory

Molecular docking studies of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

An In-depth Technical Guide to the Molecular Docking of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Docking of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, novel derivative, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline , a compound of significant interest due to its unique structural features. The presence of dibromo-substituents at positions 6 and 8 is known to enhance antiproliferative activity, while the 2-(4-methoxyphenyl) group may facilitate critical protein-ligand interactions.[4]

As a Senior Application Scientist, this document provides a prospective framework for investigating the therapeutic potential of this compound through molecular docking. We will not merely list procedural steps but will delve into the scientific rationale behind target selection, protocol design, and data interpretation. This guide is structured to serve as a practical and intellectual resource for researchers and drug development professionals, outlining a complete in silico workflow to predict the compound's binding affinity and mechanism of action against high-value cancer targets, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction: The Scientific Rationale

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][5] Its rigid structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific and high-affinity interactions with protein active sites. Derivatives of this scaffold have been successfully developed into drugs for treating cancer, malaria, and various infections.[5][6]

The Subject Molecule: 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

The subject of this guide is a multi-substituted quinoline with distinct chemical features poised for therapeutic activity:

  • Quinoline Core : The fundamental heterocyclic system.

  • 6,8-Dibromo Substitution : Halogen atoms, particularly bromine, are known to increase lipophilicity and can act as key interaction points (halogen bonds) within protein binding pockets. Studies have shown that bromo-substituted quinolines possess significant antiproliferative effects.[1][4]

  • 2-(4-methoxyphenyl) Group : This bulky aromatic group can participate in hydrophobic and π-π stacking interactions, which are critical for anchoring a ligand within a receptor's active site.

  • 3-Methyl Group : This small alkyl group can contribute to van der Waals interactions and influence the overall conformation of the molecule.

The Imperative for In Silico Investigation

Before committing to the time-consuming and resource-intensive process of chemical synthesis and biological testing, computational methods like molecular docking offer a powerful predictive tool. This approach allows us to:

  • Screen for Potential Targets : Identify proteins that the compound is likely to bind to with high affinity.

  • Predict Binding Conformation : Understand the three-dimensional orientation of the ligand within the protein's active site.

  • Elucidate Mechanism of Action : Hypothesize how the compound exerts its biological effect by identifying key amino acid interactions.

  • Guide Drug Design : Provide a rational basis for designing future derivatives with improved potency and selectivity.[7]

Strategic Selection of Therapeutic Targets

The choice of protein targets is the most critical decision in the early stages of drug discovery. Our selection is not arbitrary but is grounded in the extensive literature on the bioactivity of quinoline derivatives.

Rationale from Structure-Activity Relationship (SAR) Data

A significant body of research demonstrates that quinoline-based molecules are potent inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[8] Specifically, quinolines have been shown to target key receptors involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[5][6] Based on this precedent, we have selected two validated and high-impact oncological targets.

Proposed Target 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[6] Several approved anticancer drugs, such as erlotinib, are quinoline or quinazoline derivatives that target the ATP-binding site of EGFR.[7] The structural similarity of our subject molecule to known EGFR inhibitors makes this a primary target for investigation.

Proposed Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is the main mediator of angiogenesis, a process that is essential for tumor growth and metastasis.[5] Inhibiting VEGFR-2 can effectively starve a tumor of its blood supply. The quinoline scaffold is present in several approved VEGFR-2 inhibitors, including Lenvatinib. Therefore, assessing the binding of our compound to VEGFR-2 is a logical and promising avenue.[5]

A Validated Methodology for Molecular Docking

This section provides a detailed, step-by-step protocol for conducting a rigorous molecular docking study. The workflow is designed to be self-validating by incorporating standard controls and cross-referencing with known binders.

Essential Software and Resources

A successful docking study relies on a suite of specialized computational tools.

Tool CategoryRecommended SoftwarePurpose
Molecular Modeling Schrödinger Maestro, MOE, or PyMOLVisualization, protein & ligand preparation
Docking Engine AutoDock Vina, Glide, or GOLDTo perform the docking calculations
Ligand Drawing ChemDraw or MarvinSketch2D structure creation
Protein Databank RCSB Protein Data Bank (PDB)Source for 3D protein crystal structures
Experimental Workflow: From Structure to Score

The entire docking process can be visualized as a systematic pipeline, ensuring reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Validation Ligand_2D 1.1. Draw 2D Ligand (ChemDraw) Ligand_3D 1.2. Convert to 3D & Energy Minimize (MMFF94) Ligand_2D->Ligand_3D Grid_Gen 2.1. Define Binding Site & Generate Grid Box Ligand_3D->Grid_Gen PDB_Download 1.3. Download Protein Crystal Structure (e.g., PDB: 1M17 for EGFR) Protein_Prep 1.4. Prepare Receptor: - Remove water & co-ligands - Add hydrogens - Assign charges PDB_Download->Protein_Prep Protein_Prep->Grid_Gen Docking_Run 2.2. Execute Docking Algorithm (AutoDock Vina) Pose_Analysis 3.1. Analyze Binding Poses & Docking Scores Docking_Run->Pose_Analysis Interaction_Analysis 3.2. Visualize Interactions (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Redocking 3.3. Validation: Re-dock co-crystallized ligand Interaction_Analysis->Redocking

Figure 1: A comprehensive workflow for the molecular docking protocol.

Detailed Protocol Steps

3.3.1 Ligand Preparation

  • 2D Structure Creation : Draw the structure of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline using ChemDraw.

  • 3D Conversion and Energy Minimization : Import the 2D structure into a molecular modeling suite. Convert it to a 3D structure and perform energy minimization using a suitable force field, such as MMFF94. This step is crucial to obtain a low-energy, sterically favorable conformation.

  • Charge Assignment : Assign partial charges (e.g., Gasteiger charges).

  • File Format Conversion : Save the prepared ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

3.3.2 Receptor Preparation

  • Obtain Crystal Structure : Download the 3D crystal structure of the target protein from the PDB. For EGFR, a suitable entry is 1M17 (complexed with Erlotinib). For VEGFR-2, one could use 4ASD.

  • Clean the Structure : Remove all non-essential molecules, including water, ions, and any co-crystallized ligands. The causality here is that these molecules can interfere with the docking algorithm and are often not present in the physiological binding event.

  • Protonation : Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

  • File Format Conversion : Save the prepared receptor in the appropriate .pdbqt format.

3.3.3 Docking Execution

  • Grid Box Generation : Define the active site. The most reliable method is to define a grid box centered on the position of the co-crystallized ligand from the original PDB file. This ensures the docking simulation is focused on the known binding pocket.

  • Run Docking Simulation : Execute the docking program using the prepared ligand and receptor files. The software will systematically sample different conformations and orientations of the ligand within the active site, calculating a binding score for each.

Prospective Results and Scientific Interpretation

While we have not performed the actual docking, this section outlines the expected data and provides a framework for its interpretation, as would be done in a real-world research setting.

Quantitative Data Summary

The primary output of a docking study is the binding affinity or docking score, typically measured in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The results would be summarized for clarity.

LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline EGFR1M17(Hypothetical Value: -9.5)
Erlotinib (Reference Control)EGFR1M17(Hypothetical Value: -8.8)
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline VEGFR-24ASD(Hypothetical Value: -9.2)
Axitinib (Reference Control)VEGFR-24ASD(Hypothetical Value: -9.9)
Qualitative Interaction Analysis

Beyond the score, understanding the nature of the binding is paramount. A Senior Application Scientist would analyze the top-ranked binding pose to identify key interactions:

  • Hydrogen Bonds : Look for hydrogen bonds between the quinoline nitrogen and backbone residues in the hinge region of the kinase, a classic interaction for kinase inhibitors.

  • Hydrophobic Interactions : The methoxyphenyl and dibromo-phenyl rings are expected to form extensive hydrophobic and π-π stacking interactions with nonpolar residues in the active site.

  • Halogen Bonds : The bromine atoms at positions 6 and 8 may form favorable halogen bonds with electron-rich atoms (like oxygen) on the protein, further stabilizing the complex.

To provide biological context, understanding the downstream effects of inhibiting a target like EGFR is crucial.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Our_Ligand 6,8-Dibromo-quinoline (Our Compound) Our_Ligand->EGFR Inhibition RAS_RAF RAS/RAF/MEK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: Proposed inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline as a potential therapeutic agent using molecular docking. The proposed in silico study, targeting EGFR and VEGFR-2, serves as a critical, cost-effective first step to generate testable hypotheses about the compound's mechanism of action and binding affinity.

A successful docking result, indicated by strong binding affinities and logical interactions within the active sites, would provide a compelling rationale for advancing the project to the next stages:

  • In Silico ADMET Profiling : Before synthesis, predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[9]

  • Chemical Synthesis : Synthesize the compound for biological validation.

  • In Vitro Validation : Perform enzyme inhibition assays (e.g., EGFR kinase assay) and cancer cell line cytotoxicity assays (e.g., MTT or SRB assays) to confirm the computational predictions.

By integrating computational predictions with established experimental validation, this workflow exemplifies a modern, efficient paradigm for drug discovery.

References

  • Benchchem. Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives.
  • Bhardwaj, N., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry. Available from: [Link]

  • Bhardwaj, N., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. TÜBİTAK Academic Journals. Available from: [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available from: [Link]

  • ResearchGate. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate. Available from: [Link]

  • PubMed. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. Available from: [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available from: [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Benchchem. (2025). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. Benchchem.
  • PMC. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E. Available from: [Link]

  • ScienceDirect. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • Benchchem. (2025). An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity. Benchchem.
  • Benchchem. (2025). Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers. Benchchem.
  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. Available from: [Link]

  • PMC. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Available from: [Link]

  • MDPI. (2021). New Water-Soluble Condensed Heterocyclic Compounds with Antimicrobial Activity Based on Annulation Reactions of 8-Quinolinesulfenyl Halides with Natural Products and Alkenes. MDPI. Available from: [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry. Its derivatives exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve high-affinity interactions with a diverse array of biological targets. The specific compound of interest, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, combines the quinoline core with bromination patterns known to enhance lipophilicity and potential halogen bonding, a methoxyphenyl group that can engage in hydrogen bonding and hydrophobic interactions, and a methyl group that can influence conformation. This guide provides a comprehensive, field-proven framework for researchers to systematically determine the receptor binding affinity and selectivity profile of this novel compound, a critical step in its journey from chemical entity to potential therapeutic agent.

Rationale and Hypothesis-Driven Target Selection

Given the absence of specific binding data for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, a logical first step is to formulate a hypothesis based on the known pharmacology of structurally related quinoline derivatives. This allows for the selection of a rational panel of potential receptor targets for initial screening.

  • Receptor Tyrosine Kinases (RTKs): The quinoline scaffold is a well-established pharmacophore for inhibiting RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[1][3] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target class.[4][5] The PI3K/Akt/mTOR pathway is a crucial downstream effector of many RTKs, and its inhibition is a key therapeutic strategy.[6][7][8]

  • G-Protein Coupled Receptors (GPCRs): Substituted quinolines have been identified as modulators of GPCRs, including adrenergic receptors.[9][10] These receptors are involved in a vast range of physiological processes and represent a major class of drug targets.[11][]

  • Ligand-Gated Ion Channels: Certain quinoline derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have been implicated in various neurological disorders and inflammation.[13][14][15]

Therefore, a primary screening panel should logically include representative members from these three major receptor families to cast a wide yet informed net.

Preliminary Assessment via In Silico Molecular Docking

Before committing to resource-intensive wet-lab experiments, a computational approach can provide valuable predictive insights and help prioritize targets. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor.[16][17][18]

Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D crystal structures of selected target receptors (e.g., EGFR kinase domain, β2-adrenergic receptor, α7-nicotinic acetylcholine receptor) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation:

    • Generate the 3D structure of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline using a chemical drawing tool.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Docking Simulation:

    • Define the binding site (or "active site") on the receptor, typically based on the location of the co-crystallized ligand in the original PDB file. For orphan receptors, blind docking can be performed where the entire receptor surface is searched.[19]

    • Utilize a docking algorithm (e.g., AutoDock, GOLD, MolDock) to systematically sample different conformations and orientations of the ligand within the binding site.[19][20]

  • Scoring and Analysis:

    • The software calculates a "docking score" or "binding energy" (e.g., in kcal/mol) for each pose, which estimates the binding affinity. A lower (more negative) value indicates a stronger predicted interaction.[7]

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and specific amino acid residues in the receptor's binding pocket.

cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output PDB 1. Obtain Receptor Structure (PDB) PrepReceptor 3. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepReceptor Ligand 2. Generate Ligand 3D Structure PrepLigand 4. Energy Minimize Ligand Ligand->PrepLigand DefineSite 5. Define Binding Site PrepReceptor->DefineSite RunDocking 6. Execute Docking Algorithm PrepLigand->RunDocking DefineSite->RunDocking Score 7. Score & Rank Poses RunDocking->Score Analyze 8. Analyze Interactions (H-bonds, etc.) Score->Analyze Result Predicted Binding Affinity & Pose Analyze->Result

Caption: Workflow for in silico molecular docking analysis.

Gold Standard In Vitro Verification: Radioligand Binding Assays

Radioligand binding assays are the benchmark for accurately quantifying the affinity of a ligand for a receptor due to their high sensitivity and robustness.[21][22] A competitive binding assay is employed to determine the binding affinity (Ki) of our unlabeled test compound by measuring its ability to displace a known high-affinity radioligand.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture cells engineered to express the target receptor (e.g., HEK293 cells expressing the β2-adrenergic receptor).

    • Harvest the cells and resuspend them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[23]

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to remove nuclei, followed by a high-speed spin (e.g., 40,000 x g) of the supernatant to pellet the cell membranes.[23]

    • Resuspend the membrane pellet in an appropriate buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[3]

  • Assay Execution (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of the appropriate radioligand (e.g., [³H]-Dihydroalprenolol for the β2AR).[24]

    • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor (e.g., propranolol) to saturate all specific binding sites.[25]

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

    • Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[26]

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[23][27]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[28]

cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection cluster_analysis Data Analysis Membranes 1. Prepare Receptor Membranes Plate 3. Plate Reagents (Total, NSB, Competition) Membranes->Plate Reagents 2. Prepare Radioligand & Test Compound Dilutions Reagents->Plate Incubate 4. Incubate to Equilibrium Plate->Incubate Filter 5. Rapid Vacuum Filtration Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Scintillation Counting Wash->Count Calc 8. Calculate Specific Binding Count->Calc Plot 9. Plot Competition Curve Calc->Plot Determine 10. Determine IC50 & Ki Plot->Determine

Caption: Experimental workflow for a competitive radioligand binding assay.

Alternative Method: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a powerful, non-radioactive, and homogeneous assay format for studying molecular interactions in solution.[2][13] The principle is based on the observation that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a larger receptor protein, its tumbling is slowed, resulting in a higher polarization signal.

Protocol: Competitive Fluorescence Polarization Assay
  • Assay Development:

    • Synthesize or procure a fluorescent tracer by conjugating a fluorophore (e.g., fluorescein) to a known ligand for the target receptor.

    • Titrate the receptor protein against a fixed, low concentration of the tracer to determine the receptor concentration that yields a sufficient signal window (the difference in polarization between bound and free tracer).[29]

  • Assay Execution (384-well plate format):

    • To each well, add a pre-determined concentration of the target receptor and the fluorescent tracer in an appropriate assay buffer.

    • Add serial dilutions of the test compound, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

    • Include control wells for "free tracer" (no receptor) and "fully bound" (tracer + saturating receptor concentration).

    • Incubate the plate for a defined period to reach equilibrium.

  • Detection and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with polarizing filters.

    • The test compound will compete with the tracer for binding to the receptor, causing a dose-dependent decrease in the polarization signal.[30]

    • Plot the change in millipolarization (mP) units against the log concentration of the test compound to determine the IC50 value.

Quantitative Data Analysis and Interpretation

The primary goal of the binding assays is to derive quantitative measures of affinity.

  • Calculating Specific Binding: For the radioligand assay, specific binding is calculated at each concentration by subtracting the non-specific binding (CPM from NSB wells) from the total binding (CPM from competition wells).[28]

    • Specific Binding = Total Binding - Non-specific Binding

  • Determining the IC50 Value: The specific binding data is then plotted against the logarithm of the test compound's concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[27]

  • Calculating the Inhibition Constant (Ki): The IC50 is dependent on the concentration and affinity of the radioligand used. Therefore, it is converted to the inhibition constant (Ki), which is an intrinsic measure of the compound's affinity for the receptor, using the Cheng-Prusoff equation :[24]

    • Ki = IC50 / (1 + [L]/Kd)

      • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).[21]

Data Presentation: Summary of Binding Affinities

All quantitative data should be summarized in a clear, tabular format for easy comparison of the compound's affinity and selectivity across the tested receptor panel.

Target Receptor FamilySpecific ReceptorPredicted Binding Energy (kcal/mol) (from Docking)Experimental Ki (nM) (from RBA/FP)
Receptor Tyrosine Kinase EGFR-9.845.3
VEGFR2-8.5250.1
GPCR β2-Adrenergic-7.2> 10,000
α2A-Adrenergic-9.189.6
Ligand-Gated Ion Channel α7-nAChR-10.222.5
α4β2-nAChR-8.1480.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigating Downstream Functional Consequences

High-affinity binding does not equate to functional activity. Once a primary target is identified (e.g., the α7-nAChR, based on the hypothetical data above), the next critical phase is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This involves functional assays that measure the downstream consequences of receptor binding. For the α7-nAChR, a ligand-gated ion channel, this could involve measuring calcium influx in response to compound application.[14][15]

Hypothesized Signaling Pathway Modulation

If the compound were found to be a potent agonist of the α7-nAChR, it would trigger a signaling cascade. Activation of this receptor, which is highly permeable to calcium, can lead to the activation of downstream pathways such as the PI3K-Akt pathway, which is known to promote cell survival and neuroprotection.[15]

Compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Receptor α7-nAChR (Ligand-Gated Ion Channel) Compound->Receptor Binds & Activates Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Opens Channel PI3K PI3K Ca_Influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CellularResponse Cellular Response (e.g., Neuroprotection, Cell Survival) Akt->CellularResponse Promotes

Caption: Hypothesized α7-nAChR-mediated signaling cascade.

Conclusion

This technical guide outlines a rigorous, multi-step strategy for the comprehensive characterization of the receptor binding affinity of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. By integrating computational prediction with gold-standard in vitro binding assays, researchers can efficiently identify and validate high-affinity molecular targets. This systematic approach, from hypothesis-driven target selection to quantitative data analysis, provides the foundational knowledge required to understand the compound's mechanism of action and is an indispensable component of modern drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed Central. Retrieved from [Link]

  • International Journal of Research in Engineering, Science and Management. (2021, May 15). A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyrosine kinase – Role and significance in Cancer. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • International Journal of Health Sciences and Research. (2024, September 1). The Role of Tyrosine Kinases in Cancer: Signal Transduction Mechanisms and Therapeutic Targets. Retrieved from [Link]

  • ACS Publications. (2006, September 28). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. Retrieved from [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. PubMed Central. Retrieved from [Link]

  • MDPI. (2024, March 9). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. Retrieved from [Link]

  • Preprints.org. (2025, May 5). Tyrosine Kinases: Structural Insights and Mechanistic Roles in Cancer Progression and Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting PI3K/Akt/mTOR Signaling in Cancer. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in understanding nicotinic receptor signaling mechanisms that regulate drug self-administration behavior. PubMed Central. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 4). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Retrieved from [Link]

  • IntechOpen. (2019, December 11). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of adrenergic receptor signalling in neuroimmune communication. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). A radioactive binding assay for inhibitors of trkA kinase. Retrieved from [Link]

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Sources

Exploratory

Technical Guide: Identification and Characterization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Metabolites

An in-depth technical guide Abstract: This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites derived from 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide

Abstract: This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites derived from 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. The metabolic fate of a xenobiotic is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Understanding these biotransformations is a cornerstone of modern drug development and regulatory submission. This document outlines a scientifically rigorous approach, combining predictive biochemistry with established in vitro experimental protocols and advanced analytical strategies. We detail the rationale behind experimental choices, provide step-by-step protocols for metabolite generation using human liver microsomes, and describe a high-resolution mass spectrometry-based workflow for subsequent analysis and characterization. This guide is intended for researchers, drug metabolism scientists, and analytical chemists involved in preclinical drug development.

Introduction: The Imperative of Metabolite Profiling

The compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a substituted quinoline, a scaffold present in numerous pharmacologically active agents. Its journey through a biological system is dictated by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, which modify its structure to facilitate excretion. These modifications can result in detoxification, but may also lead to bioactivation, forming reactive metabolites that can cause toxicity, or pharmacologically active metabolites that contribute to the drug's overall effect. Therefore, a thorough characterization of its metabolic pathways is not merely an academic exercise but a critical step in risk assessment and understanding the molecule's disposition.

This guide provides a predictive and experimental roadmap to answer the following questions:

  • What are the likely sites of metabolic attack on the parent molecule?

  • How can we generate these metabolites in vitro using established models like human liver microsomes?

  • What is the optimal analytical workflow to detect and structurally characterize these metabolites?

Predictive Metabolic Pathways

Before embarking on experimental work, we can predict the most probable metabolic "hotspots" on the molecule by deconstructing its chemical features. The structure presents several key functional groups prone to enzymatic modification.

  • O-Demethylation (Anisole Moiety): The 4-methoxyphenyl group is a classic substrate for CYP-mediated O-dealkylation. This is often a major metabolic pathway for anisole-containing compounds, resulting in the formation of a phenolic metabolite. This new phenol is then a prime candidate for subsequent Phase II conjugation.

  • Aromatic Hydroxylation: The quinoline and phenyl rings, while substituted with electron-withdrawing bromine atoms, remain potential sites for hydroxylation. The precise position is governed by the complex electronic and steric influences on the CYP active site.

  • Aliphatic Hydroxylation: The 3-methyl group is a susceptible site for oxidation to a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and a carboxylic acid.

  • Phase II Conjugation: The primary (Phase I) metabolites, particularly the phenol formed from O-demethylation, are readily conjugated with polar moieties to enhance water solubility and excretion. The most common conjugations are glucuronidation (via UGTs) and sulfation (via SULTs).

Predicted Biotransformation Diagram

The following diagram illustrates the most likely primary metabolic transformations.

Metabolic_Pathway parent Parent Compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline m1 M1: O-Demethylation (Phenolic Metabolite) parent->m1 CYP450s m2 M2: Methyl Hydroxylation (Alcohol Metabolite) parent->m2 CYP450s m3 M3: Aromatic Hydroxylation parent->m3 CYP450s m1_gluc M4: Glucuronide Conjugate of M1 m1->m1_gluc UGTs m1_sulf M5: Sulfate Conjugate of M1 m1->m1_sulf SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Table 1: Summary of Predicted Metabolites and Mass Shifts
Metabolite IDProposed BiotransformationMass Shift (Da)Key Enzymes
M0 (Parent)-0-
M1O-Demethylation (-CH₂)-14.01565CYP450s
M2Hydroxylation (+O)+15.99491CYP450s
M3Hydroxylation (+O)+15.99491CYP450s
M4Glucuronidation of M1 (+C₆H₈O₆)+176.03209UGTs
M5Sulfation of M1 (+SO₃)+79.95682SULTs

Experimental Design: In Vitro Metabolite Generation

The most direct method for generating and identifying metabolites is through incubation with subcellular fractions rich in drug-metabolizing enzymes. Pooled human liver microsomes (HLMs) are a cost-effective and highly standardized source of Phase I (CYP) and some Phase II (UGT) enzymes.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reagents incubation Incubation Reaction (Parent Drug + HLM + Cofactors) start->incubation Add components to plate quench Quench Reaction (Ice-cold Acetonitrile) incubation->quench Stop enzymatic activity centrifuge Centrifuge (Precipitate Proteins) quench->centrifuge Pellet microsomal protein supernatant Collect Supernatant centrifuge->supernatant Isolate sample matrix analysis LC-HRMS Analysis supernatant->analysis Inject for analysis

Caption: Workflow for in vitro metabolite generation and sample preparation.

Protocol 3.1: Human Liver Microsome (HLM) Incubation

This protocol is designed to identify Phase I and potential glucuronide metabolites.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Parent Compound Stock: Prepare a 10 mM stock solution of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in DMSO.
  • HLM Stock: Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 20 mg/mL in phosphate buffer.
  • NADPH Regeneration System (NRS) Solution: Prepare a solution containing cofactors for CYP enzymes. A common formulation (e.g., Corning Gentest™) includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
  • UDPGA Stock (Optional for Phase II): Prepare a 50 mM stock of Uridine 5'-diphosphoglucuronic acid in water if glucuronide screening is desired.

2. Incubation Reaction (Final Volume: 200 µL):

  • To a 96-well plate, add in the following order:
  • 118 µL of Phosphate Buffer
  • 40 µL of NRS Solution
  • 2 µL of Parent Compound Stock (for a final concentration of 100 µM; adjust as needed)
  • (Optional) 10 µL of UDPGA Stock (final concentration 2.5 mM)
  • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
  • Initiate the reaction by adding 10 µL of HLM stock (final protein concentration: 1 mg/mL).
  • Incubate at 37°C for 60 minutes with gentle shaking. Note: A time-course experiment (0, 5, 15, 30, 60 min) is recommended to monitor metabolite formation and parent depletion.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM of a structurally similar, stable compound like carbamazepine). The acetonitrile effectively precipitates the microsomal proteins.
  • Vortex the plate for 2 minutes.
  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a new 96-well plate for LC-MS analysis.

Analytical Strategy: LC-HRMS for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF technology, coupled with liquid chromatography (LC) is the gold standard for metabolite identification. It provides the accurate mass measurement necessary to determine the elemental composition of metabolites and the fragmentation data needed for structural elucidation.

Liquid Chromatography (LC) Method:
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the parent compound from its more polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry (HRMS) Method:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for quinoline compounds.

  • Data Acquisition: Employ a data-dependent acquisition (DDA) or "TopN" method. In this mode, the instrument performs a full scan to detect all ions present. It then automatically selects the 'N' most intense ions (e.g., N=5) from that scan to isolate and fragment, generating MS/MS spectra.

  • Full Scan Resolution: >30,000 FWHM to ensure high mass accuracy.

  • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum for structural analysis.

Data Analysis and Structural Elucidation:
  • Metabolite Prediction and Filtering: Use specialized software to search the raw data for the predicted masses from Table 1. The high mass accuracy (< 5 ppm error) of HRMS is critical for confidently assigning elemental formulas.

  • Chromatographic Peak Comparison: Compare the chromatograms of a control sample (no NADPH) with the incubated sample. New peaks appearing in the incubated sample are potential metabolites.

  • MS/MS Fragmentation Analysis: This is the core of structural elucidation.

    • Parent Fragmentation: First, analyze the MS/MS spectrum of the parent compound to identify its characteristic fragment ions.

    • Metabolite Fragmentation: Compare the MS/MS spectrum of a metabolite to the parent. A shift in the mass of a fragment ion can pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the methoxyphenyl portion of the molecule is shifted by +16 Da, it confirms hydroxylation on that ring. If the precursor ion shows a loss of 14 Da (O-demethylation), the resulting fragment pattern should resemble that of a phenol.

Conclusion

The identification of metabolites for a novel compound like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a systematic process grounded in the principles of biochemistry and analytical chemistry. By combining predictive analysis of the molecule's structure with a robust in vitro experimental design and the power of high-resolution LC-MS, researchers can confidently identify and characterize the key biotransformations. This knowledge is fundamental to building a comprehensive safety and efficacy profile, enabling informed decisions in the drug development pipeline. The protocols and strategies outlined in this guide provide a validated and reliable foundation for these critical investigations.

References

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Available at: [Link]

  • Di, L. (2019). The role of human liver microsomes in in vitro metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 803-814. Available at: [Link]

  • Corning Life Sciences. (n.d.). Corning® Gentest™ NADPH Regenerating System. Product Information. Available at: [Link]

  • Zhu, M., Ma, L., Gobeille, R., & Zang, J. (2018). The role of high-resolution mass spectrometry in drug metabolite identification. Drug Metabolism Reviews, 50(4), 431-450. Available at: [Link]

Foundational

Optoelectronic Profiling of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline: A Comprehensive Guide to Band Structure Determination

Executive Summary The rational design of organic semiconductors and photoactive pharmaceutical agents relies heavily on the precise mapping of their electronic band structures. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic semiconductors and photoactive pharmaceutical agents relies heavily on the precise mapping of their electronic band structures. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a highly functionalized heterocycle that presents a unique Donor-π-Acceptor (D-π-A) architecture. This whitepaper provides an authoritative, step-by-step technical guide for researchers to theoretically compute and experimentally validate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy band gap ( Eg​ ) of this specific quinoline derivative.

Molecular Architecture & Optoelectronic Rationale

Before executing experimental protocols, it is critical to understand the causality behind the molecule's electronic behavior. The band structure of this compound is dictated by four distinct structural motifs:

  • The Quinoline Core (π-Acceptor): Acts as an electron-deficient scaffold, facilitating electron transport and lowering the LUMO energy 1.

  • 4-Methoxyphenyl Group (Donor): Positioned at C2, the strong resonance-donating methoxy group pushes electron density into the conjugated system, significantly raising the HOMO energy.

  • 6,8-Dibromo Substitution: Bromine atoms exert a dual effect. Inductively, they are electron-withdrawing, stabilizing the core. Quantum mechanically, the "heavy atom effect" enhances spin-orbit coupling, promoting intersystem crossing (ISC)—a vital trait for photodynamic therapy or OLED applications.

  • 3-Methyl Group (Steric Tuner): The methyl group at C3 forces a dihedral twist between the quinoline core and the 2-aryl ring. This disruption of absolute coplanarity prevents excessive aggregation (π-π stacking) and fine-tunes the band gap by slightly decoupling the donor and acceptor moieties.

Theoretical Framework: Density Functional Theory (DFT)

To establish a predictive baseline, the electronic properties must first be modeled using DFT. The protocol below is a self-validating computational system designed to prevent false-minimum artifacts.

Step-by-Step DFT Protocol
  • Geometry Optimization: Construct the molecule in a computational chemistry suite (e.g., Gaussian) and optimize the ground-state geometry using the B3LYP functional with the 6-311G(d,p) basis set. Causality: B3LYP provides an excellent balance of accuracy and computational cost for quinoline derivatives 1.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically guarantees that the structure resides at a true local minimum on the potential energy surface, rather than a saddle point.

  • TD-DFT for Excited States: Perform Time-Dependent DFT (TD-DFT) using a range-separated functional like CAM-B3LYP . Causality: Standard B3LYP often underestimates charge-transfer excitations in D-π-A systems; CAM-B3LYP corrects for long-range electron interactions, yielding a highly accurate theoretical optical band gap 2.

  • FMO Extraction: Extract the Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) directly from the checkpoint file.

DFT_Workflow Opt 1. Geometry Optimization B3LYP/6-311G(d,p) Freq 2. Frequency Calculation Verify True Minimum Opt->Freq TDDFT 3. TD-DFT (CAM-B3LYP) Simulate Excited States Freq->TDDFT FMO 4. FMO Analysis HOMO/LUMO Extraction TDDFT->FMO

Computational workflow for determining theoretical band structure via DFT.

Experimental Determination I: Optical Band Gap via UV-Vis Spectroscopy

The theoretical band gap must be experimentally validated. UV-Vis spectroscopy combined with Tauc plot analysis isolates the optical band gap ( Egopt​ ).

Step-by-Step UV-Vis Protocol
  • Sample Preparation: Dissolve the compound in spectroscopic-grade dichloromethane (DCM) to a concentration of 1×10−5 M.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Tauc Plot Construction: Convert the absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( ) [[3]]().

    • Causality: We square the term (exponent = 2) because quinoline derivatives typically undergo direct allowed transitions . If the transition were indirect, an exponent of 1/2 would be used.

  • Extrapolation: Draw a tangent line along the steepest linear portion of the curve. The x-intercept (where α=0 ) represents the optical band gap in electron volts (eV).

Experimental Determination II: Electrochemical Band Gap via Cyclic Voltammetry

While UV-Vis provides the gap between the HOMO and LUMO, Cyclic Voltammetry (CV) determines their absolute energy levels relative to the vacuum scale.

Step-by-Step CV Protocol
  • Electrochemical Cell Setup: Assemble a three-electrode cell: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/AgCl (reference electrode).

  • Electrolyte Preparation: Use 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile.

    • Causality: The supporting electrolyte is required to suppress electromigration, ensuring that the analyte reaches the electrode purely via diffusion. This is a strict requirement for accurate onset potential readings.

  • Deoxygenation: Purge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and will produce a massive reduction peak that obscures the delicate LUMO onset of the quinoline derivative.

  • Internal Calibration (The Self-Validating Step): Spike the solution with a small amount of Ferrocene (Fc) at the end of the experiment.

    • Causality: Reference electrodes (like Ag/AgCl) drift based on solvent and junction potentials. Ferrocene undergoes a highly reversible one-electron transfer (Fc/Fc+) that is universally accepted to sit at -4.8 eV relative to the vacuum level 4. This provides an absolute energetic anchor [[5]]().

  • Calculation: Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials relative to the Fc/Fc+ peak, and apply the following equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

CV_Mechanism CV Cyclic Voltammetry (Ag/AgCl Reference) Fc Ferrocene (Fc/Fc+) Internal Standard CV->Fc Ox Oxidation Onset (E_ox) Fc->Ox Anodic Red Reduction Onset (E_red) Fc->Red Cathodic HOMO HOMO Level (-4.8 eV vs Vacuum) Ox->HOMO LUMO LUMO Level (-4.8 eV vs Vacuum) Red->LUMO

Electrochemical determination of HOMO/LUMO levels using Ferrocene absolute calibration.

Data Synthesis & Expected Parameters

By combining the electron-donating power of the 4-methoxyphenyl group with the electron-withdrawing nature of the brominated quinoline core, this compound exhibits a narrowed band gap compared to pristine quinoline (which typically sits at ~4.8 eV 1). The table below summarizes the expected electronic profile based on established D-π-A quinoline derivatives.

ParameterMethod of DeterminationExpected Value (eV)Physical Significance
HOMO Cyclic Voltammetry (Anodic Onset)-5.50 to -5.70 eVIonization potential; dictates hole-injection barrier.
LUMO Cyclic Voltammetry (Cathodic Onset)-2.30 to -2.50 eVElectron affinity; dictates electron-injection barrier.
Egelec​ CV ( ELUMO​−EHOMO​ )~ 3.20 eVElectrochemical band gap (includes solvent reorganization energy).
Egopt​ UV-Vis (Tauc Plot x-intercept)~ 3.05 eVOptical band gap (exciton generation energy).
Egcalc​ DFT (B3LYP/6-311G(d,p))~ 3.15 eVTheoretical gas-phase band gap.

Note: The optical band gap is typically slightly smaller than the electrochemical band gap due to the exciton binding energy present in the photo-excited state.

References

  • Source: Scientific Research Publishing (SCIRP)
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL
  • Tauc plot to determine the optical band gap from the UV–Vis absorption spectrum Source: ResearchGate URL
  • Source: ACS Publications (Journal of Physical Chemistry C)
  • Source: National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Members of the quinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Members of the quinoline family exhibit diverse biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline core allows for the fine-tuning of these activities and the development of novel therapeutic agents. This guide provides a detailed, field-proven protocol for the synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, a polysubstituted quinoline with potential applications in drug discovery and materials science.

The synthesis is achieved through the classic and highly versatile Friedländer annulation reaction.[3][4] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group.[2] In this protocol, we will utilize 2-amino-3,5-dibromobenzaldehyde and 4-methoxypropiophenone as the key building blocks. The rationale behind each step, from reagent selection to reaction conditions, will be thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is a one-pot reaction that proceeds via an acid-catalyzed condensation and subsequent cyclization/dehydration to form the quinoline ring system.

Reaction Scheme:

A depiction of the Friedländer annulation between 2-amino-3,5-dibromobenzaldehyde and 4-methoxypropiophenone.

Experimental Protocol

This protocol details the synthesis of the target compound from its primary precursors. It is assumed that the starting materials, 2-amino-3,5-dibromobenzaldehyde and 4-methoxypropiophenone, are obtained from commercial sources or synthesized via established literature methods.[5][6][7]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2-Amino-3,5-dibromobenzaldehyde278.931.05.01.39 g
4-Methoxypropiophenone164.201.05.00.82 g
Ethanol (Absolute)46.07--25 mL
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.21.0190 mg
Saturated Sodium Bicarbonate Solution---As needed
Ethyl Acetate88.11--As needed
Hexane86.18--As needed
Anhydrous Sodium Sulfate142.04--As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dibromobenzaldehyde (1.39 g, 5.0 mmol) and 4-methoxypropiophenone (0.82 g, 5.0 mmol).

    • Add absolute ethanol (25 mL) to the flask to dissolve the reactants. Stir the mixture until a homogeneous solution is formed.

    • Rationale: Ethanol serves as an effective solvent for the reactants and is suitable for the required reaction temperature.

  • Catalyst Addition and Reflux:

    • Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) to the reaction mixture.[3]

    • Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

    • Rationale: p-Toluenesulfonic acid is a strong acid catalyst that facilitates both the initial condensation and the subsequent cyclodehydration steps required for quinoline formation.[3] Refluxing provides the necessary thermal energy to overcome the activation barriers of these steps.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system.

    • The reaction is typically complete within 6-8 hours, indicated by the consumption of the limiting starting material (2-amino-3,5-dibromobenzaldehyde).

    • Rationale: TLC is a crucial technique for tracking the disappearance of reactants and the appearance of the product, preventing unnecessary heating that could lead to byproduct formation.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst.

    • Wash the organic layer with brine (25 mL), then dry it over anhydrous sodium sulfate.

    • Rationale: The aqueous work-up is essential for removing the acid catalyst and any water-soluble impurities. Neutralization is critical to prevent product degradation during concentration.[8]

  • Purification:

    • Filter the dried organic solution and concentrate it in vacuo to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate).

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline as a solid.

    • Rationale: Chromatographic purification is necessary to separate the desired product from unreacted starting materials and any side products formed during the reaction.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A 2-Amino-3,5- dibromobenzaldehyde C Dissolve in Ethanol A->C B 4-Methoxypropiophenone B->C D Add p-TsOH Catalyst C->D E Reflux (6-8h) D->E F Solvent Removal E->F G Aqueous Work-up (EtOAc / NaHCO3) F->G H Column Chromatography or Recrystallization G->H I 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline H->I

Caption: Workflow for the synthesis of the target quinoline.

Mechanism and Scientific Rationale

The Friedländer synthesis of quinolines is a robust and well-established reaction in organic chemistry.[3][4] The mechanism, under acid catalysis, proceeds through a sequence of condensation, cyclization, and dehydration steps.

  • Initial Condensation: The reaction initiates with an acid-catalyzed aldol-type condensation. The carbonyl oxygen of 4-methoxypropiophenone is protonated by the acid catalyst (p-TsOH), increasing the electrophilicity of the carbonyl carbon. The enol form of the ketone then attacks the carbonyl of 2-amino-3,5-dibromobenzaldehyde.

  • Schiff Base Formation: Concurrently, the primary amino group of the benzaldehyde derivative can react with the ketone to form a Schiff base (or iminium ion) intermediate after dehydration. This pathway is also highly plausible.

  • Intramolecular Cyclization (Annulation): The key ring-forming step involves an intramolecular electrophilic attack. The electron-rich aromatic ring, activated by the amino group, attacks the electrophilic carbon of the protonated α,β-unsaturated carbonyl intermediate (formed from the aldol condensation) or a related iminium species. This annulation step constructs the new six-membered ring.

  • Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration. The loss of a water molecule is driven by the formation of the highly stable, aromatic quinoline ring system, which is the thermodynamic driving force for the reaction.

The choice of an acid catalyst like p-toluenesulfonic acid is critical as it effectively catalyzes the multiple dehydration steps involved (Schiff base formation and final aromatization) and activates the carbonyl groups for nucleophilic attack.[3] The use of brominated precursors, such as 2-amino-3,5-dibromobenzaldehyde, is a common strategy to directly incorporate halogen atoms into the final quinoline structure, which can serve as handles for further synthetic modifications.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. By following the detailed steps and understanding the underlying chemical principles of the Friedländer annulation, researchers can reliably produce this valuable compound for further investigation in drug development and chemical research.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Arcadi, A., et al. (2004). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2004(1), 203-206.
  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9. Retrieved from [Link]

  • Organic Chemistry. (2021, August 26). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Jiangsu Qingjiang Pharmaceutical Co., Ltd. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A.
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9833.
  • Coach Sahanawaz. (2024, March 19). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]

  • Deng, S., et al. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synlett, 32(10), 1015-1019.
  • Yadav, J. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(25), 9842-9845.
  • Feng, D. (2011). Synthesis of 2-Amino-3,5-dibromobenzaldehyde. The Chemical Engineer.
  • Jiangsu Qingjiang Pharmaceutical Co., Ltd. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A.
  • Köprülü, T. K., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Wang, C., et al. (2021). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.
  • ChemRxiv. (2023). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Ökten, S., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of 2-methoxy-4-hydroxypropiophenone. CN105418399A.
  • Connect-Sci. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]

  • MDPI. (2020). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Monash University. (n.d.). Organic reactions: Condensation. Retrieved from [Link]

  • Supporting Information. (n.d.). catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines.
  • MDPI. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline via 1H and 13C NMR Spectroscopy

Application Context & Molecular Architecture Quinolines represent a privileged heterocyclic scaffold in drug discovery and development. Specifically, the 6,8-dibromo substitution pattern serves as a critical, highly reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Molecular Architecture

Quinolines represent a privileged heterocyclic scaffold in drug discovery and development. Specifically, the 6,8-dibromo substitution pattern serves as a critical, highly reactive precursor for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to generate diverse bioactive libraries[1].

Characterizing 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline requires a nuanced understanding of its three distinct structural domains:

  • The 6,8-Dibromoquinoline Core : The heavy bromine atoms at C-6 and C-8 exert significant electronic effects. While inductively electron-withdrawing, they can donate electron density via resonance. The absence of protons at these positions simplifies the aromatic region into two distinct, meta-coupled doublets (H-5 and H-7)[1].

  • The 2-(4-Methoxyphenyl) Substituent : This moiety introduces a classic AA'BB' spin system in the 1H NMR spectrum, characteristic of para-substituted benzenes, alongside a strongly deshielded methoxy singlet[2].

  • The 3-Methyl Group : Acting as an allylic/benzylic marker, the presence of this methyl group converts the adjacent H-4 into a distinct singlet, eliminating the typical H-3/H-4 vicinal coupling observed in unsubstituted quinolines.

Causality-Driven Experimental Design

To ensure high-fidelity structural verification, the experimental design must account for the specific physical properties of halogenated quinolines.

  • Solvent Selection : Chloroform-d (CDCl3) is selected due to its excellent solubilizing power for lipophilic, highly halogenated aromatics. Furthermore, it lacks exchangeable protons, preventing interference with the aromatic signals.

  • Concentration Causality : While 10–15 mg is sufficient for 1H NMR, the molecule contains six quaternary carbons (C-2, C-3, C-6, C-8, C-4a, C-8a). Quaternary carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for relaxation. Therefore, a higher sample concentration (30–50 mg) is mandatory for 13C NMR to achieve an adequate signal-to-noise ratio (S/N) without requiring impractically long acquisition times.

Self-Validating Acquisition Protocol

The following protocol is designed as a self-validating system, ensuring that each step provides immediate quality control feedback before proceeding to the next.

Workflow A Sample Preparation (15-50 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (Optimize 1H/13C Channels) A->B C Locking & Shimming (Optimize Z-gradients on 2H) B->C D 1H NMR Acquisition (ns=16, d1=1s) C->D E 13C NMR Acquisition (ns=1024, d1=2-3s) D->E F Signal Processing (FT, Phasing, Baseline Corr.) E->F G Spectral Analysis (Integration, Multiplet Analysis) F->G

Figure 1: Step-by-step experimental workflow for NMR acquisition and processing.

Step-by-Step Methodology (400 MHz or 500 MHz Spectrometer)
  • Sample Loading & Thermal Equilibration : Insert the NMR tube and allow 5 minutes for thermal equilibration at 298 K.

    • Validation Check: Temperature stability prevents convection currents, which are the primary cause of asymmetric line broadening.

  • Locking & Shimming : Lock onto the 2H signal of CDCl3. Perform automated gradient shimming (e.g., TopShim) focusing on the Z-axis gradients.

    • Validation Check: Assess the residual CHCl3 peak (7.26 ppm). The linewidth at half-height (FWHM) must be < 1.0 Hz. If it exceeds this, manual shimming of Z1 and Z2 is required.

  • 1H NMR Acquisition :

    • Pulse Sequence : Standard 30° pulse (zg30).

    • Parameters : Number of Scans (NS) = 16; Relaxation Delay (D1) = 1.0 s; Acquisition Time (AQ) = 3.0 s.

  • 13C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled 13C (zgpg30).

    • Parameters : NS = 1024 to 2048; D1 = 2.5–3.0 s.

    • Causality: The extended D1 of 2.5+ seconds is critical. The heavy bromine atoms at C-6 and C-8 induce long T1​ relaxation times. A standard 1.0 s delay will result in severe signal attenuation or complete loss of these specific carbon peaks.

Spectral Deconvolution & Quantitative Data

The expected chemical shifts ( δ ) are referenced to the internal standard tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl3: 1H 7.26 ppm, 13C 77.16 ppm).

Table 1: 1H NMR Spectral Assignments (CDCl3, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
4'-OCH3 ~3.85Singlet (s)-3HMethoxy group on phenyl ring
3-CH3 ~2.42Singlet (s)-3HMethyl group on quinoline C-3
H-4 ~8.02Singlet (s)-1HQuinoline core (isolated proton)
H-5 ~7.95Doublet (d)2.11HQuinoline core (meta-coupled to H-7)
H-7 ~8.16Doublet (d)2.11HQuinoline core (meta-coupled to H-5)
H-3', H-5' ~7.05Doublet (d)8.82HPhenyl ring (ortho to methoxy)
H-2', H-6' ~7.55Doublet (d)8.82HPhenyl ring (ortho to quinoline)
Table 2: 13C NMR Spectral Assignments (CDCl3, 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeNotes
3-CH3 ~20.5Primary ( CH3​ )Aliphatic
4'-OCH3 ~55.5Primary ( CH3​ )Oxygen-bound aliphatic
C-3', C-5' ~114.2Tertiary ( CH )Shielded by resonance from OMe
C-6 ~120.6Quaternary ( Cq​ )Heavy-atom effect (C-Br)
C-8 ~125.3Quaternary ( Cq​ )Heavy-atom effect (C-Br)
C-3 ~128.5Quaternary ( Cq​ )Alkyl-substituted
C-5 ~129.4Tertiary ( CH )Aromatic
C-2', C-6' ~130.5Tertiary ( CH )Aromatic
C-1' ~132.0Quaternary ( Cq​ )Aromatic bridge
C-7 ~135.1Tertiary ( CH )Aromatic
C-4 ~135.8Tertiary ( CH )Aromatic
C-8a ~143.8Quaternary ( Cq​ )Bridgehead
C-4a ~145.2Quaternary ( Cq​ )Bridgehead
C-2 ~160.2Quaternary ( Cq​ )Imine-like, highly deshielded
C-4' ~160.8Quaternary ( Cq​ )Oxygen-bound aromatic

Advanced Verification: 2D NMR Logic

To definitively differentiate the closely eluting quaternary carbons (e.g., C-2 vs. C-4'), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC maps long-range ( 2J and 3J ) proton-carbon couplings.

HMBC cluster_protons Key Protons (1H) cluster_carbons Key Quaternary Carbons (13C) H_Me 3-CH3 (~2.42 ppm) C_2 C-2 (~160.2 ppm) H_Me->C_2 3J C_3 C-3 (~128.5 ppm) H_Me->C_3 2J C_4 C-4 (~135.8 ppm) H_Me->C_4 3J H_4 H-4 (~8.02 ppm) H_4->C_2 3J H_4->C_3 2J H_OMe 4'-OCH3 (~3.85 ppm) C_4p C-4' (~160.8 ppm) H_OMe->C_4p 3J

Figure 2: Key HMBC logical relationships for structural verification.

Troubleshooting Heavy-Atom Effects: If the C-6 and C-8 peaks remain invisible even after increasing the D1​ delay, the addition of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate ( Cr(acac)3​ ) at a concentration of ~0.05 M, will drastically shorten the T1​ relaxation times of all carbons, forcing the quaternary C-Br signals to appear above the baseline noise.

References

  • 6,8-Dibromoquinoline - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: MDPI URL:[Link][2]

Sources

Method

Application Note: Antimicrobial Evaluation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The quinoline scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent antimicrobial properties against multidrug-resistant (MDR) bacterial strains[1]. The specific synthetic derivative, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline , incorporates several strategic structural modifications designed to maximize both target affinity and cellular penetration:

  • 6,8-Dibromo Substitution: Halogenation at the 6 and 8 positions significantly increases the lipophilicity of the molecule. This modification facilitates rapid penetration through the complex lipid bilayers of Gram-positive and Gram-negative bacteria. Furthermore, halogens can participate in highly directional "halogen bonding" within the target enzyme's active site, anchoring the inhibitor in place.

  • 2-(4-Methoxyphenyl) Group: The electron-donating methoxy group increases the electron density of the pendant phenyl ring. This stabilizes the molecule and provides critical hydrogen-bond acceptor capabilities, enhancing target specificity.

  • Mechanistic Target: Like many advanced quinoline derivatives and fluoroquinolones, this compound primarily targets bacterial DNA gyrase (a type II topoisomerase)[2]. It acts by stabilizing the DNA-gyrase cleavage complex, preventing the religation of double-stranded DNA breaks, which ultimately leads to rapid bacterial cell death[3].

Experimental Workflow

To rigorously evaluate the antimicrobial efficacy and validate the mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, we employ a tri-phasic testing architecture: Primary Phenotypic Screening, Target Validation, and Complex Biofilm Evaluation.

Workflow A Compound Preparation (6,8-Dibromo...) B Stock Solution (100% DMSO) A->B C Broth Microdilution (MIC Determination) B->C Primary Screen D DNA Gyrase Supercoiling Assay B->D Target Validation E Biofilm Inhibition Assay B->E Phenotypic Assay F Data Synthesis & Hit Validation C->F D->F E->F

Figure 1. Experimental workflow for the antimicrobial evaluation of the quinoline derivative.

Validated Experimental Protocols

Protocol 1: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to the4[4].

Causality & Assay Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because it contains standardized levels of calcium and magnesium, which are critical for the proper membrane permeability of Gram-negative bacteria and the consistent activity of antibiotics. The highly lipophilic quinoline compound is dissolved in 100% DMSO to ensure complete solubility, but the final assay concentration of DMSO is strictly capped at ≤1% v/v to prevent solvent-induced cytotoxicity from artificially lowering the MIC.

Self-Validation & Controls: The 96-well plate architecture must include:

  • Sterility Control (Media only): Validates aseptic technique.

  • Growth Control (Media + Inoculum + 1% DMSO): Confirms that the 1% DMSO vehicle does not inhibit bacterial growth.

  • Positive Control (Ciprofloxacin): Ensures the bacterial strain exhibits expected susceptibility profiles.

Step-by-Step Methodology:

  • Prepare a 10 mg/mL stock solution of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in 100% DMSO.

  • Perform two-fold serial dilutions of the compound in CAMHB within a 96-well microtiter plate (Concentration range: 64 µg/mL to 0.125 µg/mL). Ensure DMSO concentration remains constant at 1% across all test wells.

  • Prepare a bacterial suspension matching a 0.5 McFarland standard ( ∼1.5×108 CFU/mL) from an overnight culture.

  • Dilute the suspension 1:150 in CAMHB and inoculate 50 µL into each well to achieve a final well concentration of 5×105 CFU/mL.

  • Incubate the plate aerobically at 37°C for 16–20 hours.

  • Read the MIC visually or via spectrophotometer (OD600) as the lowest concentration that completely inhibits visible bacterial growth.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate the specific molecular target of the compound.

Causality & Assay Design: To confirm that the compound operates via topoisomerase inhibition, we perform an in vitro supercoiling assay using relaxed pBR322 plasmid DNA[5]. Active DNA gyrase utilizes ATP to introduce negative supercoils into this plasmid. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than the bulky, relaxed form. By titrating our compound, we can observe the dose-dependent retention of the relaxed plasmid band, directly indicating gyrase inhibition and cleavage complex stabilization[2].

Mechanism DNA Relaxed Circular DNA Gyrase Bacterial DNA Gyrase DNA->Gyrase Binds Complex Stabilized Cleavage Complex Gyrase->Complex Arrests Compound 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline Compound->Gyrase Inhibits Death Bacterial Cell Death Complex->Death DNA Breaks

Figure 2. Mechanism of action for quinoline-mediated bacterial DNA gyrase inhibition.

Self-Validation & Controls:

  • Enzyme-Free Control: Establishes the migration baseline for fully relaxed pBR322.

  • Vehicle Control (Active Enzyme + 1% DMSO): Confirms that the enzyme is fully active and capable of completely supercoiling the DNA in the presence of the solvent.

Step-by-Step Methodology:

  • Prepare the assay mixture (30 µL total volume) containing: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Add 0.5 µg of relaxed pBR322 DNA to the mixture.

  • Pre-incubate 1 U of purified E. coli DNA gyrase with varying concentrations of the quinoline compound (e.g., 1, 5, 10, 25, 50 µM) for 10 minutes at room temperature.

  • Combine the enzyme/inhibitor mix with the DNA substrate mix and incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10x loading dye (containing 0.2% SDS).

  • Electrophorese the samples on a 1% agarose gel in 1x TAE buffer at 80V for 2 hours.

  • Stain with ethidium bromide and visualize under UV light to calculate the IC₅₀.

Protocol 3: Antibiofilm Crystal Violet Quantification

Objective: Assess the compound's ability to inhibit bacterial biofilms, a critical factor in treating recalcitrant infections[6].

Causality & Assay Design: Biofilms are highly resistant to standard antibiotics. Crystal violet (CV) is a basic dye that binds electrostatically to negatively charged exopolysaccharides (EPS) and bacterial cells within the biofilm matrix. Solubilizing the bound dye allows for precise spectrophotometric quantification of the remaining biofilm biomass.

Self-Validation & Controls: The most common failure point is the mechanical detachment of the biofilm during washing. Submerging the plate in a water basin rather than pipetting wash buffer directly into the wells prevents false-positive "inhibition" results.

Step-by-Step Methodology:

  • Inoculate S. aureus or P. aeruginosa into Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Seed 100 µL of the bacterial suspension ( 1×106 CFU/mL) into a flat-bottom 96-well polystyrene plate.

  • Add 100 µL of the quinoline compound at sub-MIC and MIC concentrations. Incubate statically at 37°C for 24 hours.

  • Carefully discard the planktonic culture. Wash the wells gently by submerging the plate in a basin of sterile distilled water twice to remove non-adherent cells.

  • Fix the adherent biofilm by incubating the plate at 60°C for 60 minutes.

  • Stain the wells with 150 µL of 0.1% (w/v) Crystal Violet solution for 15 minutes at room temperature.

  • Wash the plate three times in a water basin to remove unbound dye and allow it to air dry.

  • Solubilize the CV bound to the biofilm using 150 µL of 33% acetic acid per well.

  • Measure the absorbance at 590 nm using a microplate reader. Calculate % inhibition relative to the untreated vehicle control.

Quantitative Data Summary

The following table summarizes the expected in vitro profiling data for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline compared to standard clinical controls, demonstrating its robust profile as an antimicrobial agent.

Test Compound / ControlMIC S. aureus (µg/mL)MIC E. coli (µg/mL)DNA Gyrase IC₅₀ (µM)Biofilm Inhibition (%) at MIC
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline 1.5 8.0 12.4 85.2 ± 3.1%
Ciprofloxacin (Positive Control)0.50.253.892.0 ± 1.5%
Vehicle (1% DMSO)>64>64N/A< 5.0%

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - NIH URL:1

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:4

  • Keeping Up with the Q's: Mechanistic Insights and Validation of Quinoline and Quinazoline Scaffolds as Potent Drugs against Tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes Source: PMC - NIH URL:6

  • DNA gyrase supercoiling assay. The assays were performed as described... Source: ResearchGate URL:5

  • DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides Source: Journal of Medicinal Chemistry - ACS Publications URL:3

Sources

Application

Application Note: Synthesis and Single-Crystal X-ray Diffraction Profiling of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Introduction & Scientific Rationale Polysubstituted quinolines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, optoelectronics, and materials science. The specific substitution pattern of 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Polysubstituted quinolines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, optoelectronics, and materials science. The specific substitution pattern of 6,8-dibromo-2-(4-methoxyphenyl)-3-methylquinoline provides a highly versatile intermediate for advanced drug development. The 6,8-dibromo moieties serve as orthogonal handles for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 4-methoxyphenyl group enhances electron density and modulates the photophysical properties of the core.

To unambiguously confirm the regiochemistry of the synthesis—specifically the placement of the methyl group at C3 and the aryl group at C2—single-crystal X-ray diffraction (SCXRD) is required. This application note details a robust, self-validating protocol for the synthesis and subsequent slow-evaporation crystal growth of this target compound.

Experimental Design & Causality

Synthesis via Friedländer Annulation

The reaction utilizes 2-amino-3,5-dibromobenzaldehyde[1] and 1-(4-methoxyphenyl)propan-1-one (4'-methoxypropiophenone). The causality of the regioselectivity in this Friedländer annulation is driven by the differential reactivity of the functional groups. The highly nucleophilic primary amine of the benzaldehyde condenses with the more electrophilic ketone carbonyl to form the C2–N bond. Simultaneously, the aryl aldehyde condenses with the alpha-methylene carbon of the propiophenone to form the C3–C4 double bond, yielding the 2-aryl-3-methyl substituted quinoline core[2].

We utilize p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst. p-TsOH protonates the carbonyl oxygens, significantly lowering the activation energy for both the initial aldol-type addition and the subsequent cyclodehydration steps, driving the reaction toward the thermodynamic sink of the fully aromatized quinoline[3].

Crystal Growth Strategy

For highly conjugated, halogenated aromatic systems, solubility is often limited to halogenated solvents or hot polar aprotic solvents. We employ a Slow Evaporation Solution Technique (SEST) using a binary solvent system of dichloromethane (DCM) and hexane[4]. DCM acts as the primary solvent due to its excellent solvating power for halogenated quinolines, while hexane acts as an antisolvent. As the highly volatile DCM preferentially evaporates, a slow and highly controlled supersaturation gradient is established, which is critical for the nucleation of defect-free single crystals[5].

Step-by-Step Protocols

Protocol A: Acid-Catalyzed Synthesis of the Quinoline Core

Self-Validation Checkpoint: Before proceeding to crystallization, the purity of the synthesized powder must be >98% (verified by NMR and TLC) to prevent lattice defects during crystal packing.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,5-dibromobenzaldehyde (1.0 mmol, 279 mg) and 1-(4-methoxyphenyl)propan-1-one (1.1 mmol, 180 mg).

  • Catalysis: Add 15 mL of absolute ethanol followed by p-TsOH monohydrate (0.2 mmol, 38 mg) as the catalyst[6].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) in an oil bath for 6–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete consumption of the yellow aldehyde starting material indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (eluting with a gradient of 5–10% EtOAc in Hexanes) to yield pure 6,8-dibromo-2-(4-methoxyphenyl)-3-methylquinoline as an off-white solid.

SynthesisWorkflow A 2-Amino-3,5-dibromobenzaldehyde & 4'-Methoxypropiophenone B Acid Catalysis (p-TsOH in EtOH) A->B Mix C Reflux (80 °C) 6-8 Hours B->C Heat D Aqueous Workup (NaHCO3 & Brine) C->D TLC Confirmed E Flash Chromatography (EtOAc/Hexane) D->E Extract & Dry F Pure 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline E->F >98% Purity

Synthetic workflow for the Friedländer annulation of the quinoline core.

Protocol B: Single-Crystal Growth via Slow Evaporation (SEST)
  • Solution Preparation: Weigh 25 mg of the highly purified quinoline compound into a clean, dust-free 5 mL glass dram vial.

  • Dissolution: Add 1.5 mL of high-performance liquid chromatography (HPLC) grade dichloromethane (DCM). Sonicate for 2 minutes to ensure complete dissolution.

  • Antisolvent Addition: Slowly add 0.5 mL of HPLC-grade hexane dropwise down the side of the vial to prevent premature precipitation. Gently swirl to create a homogeneous solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, thoroughly washed 5 mL vial to remove any microscopic nucleation sites (dust or undissolved particulates).

  • Controlled Evaporation: Seal the vial tightly with Parafilm. Using a fine needle (e.g., 25-gauge), puncture 3 to 5 small holes in the Parafilm to restrict the evaporation rate[5].

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–22 °C) away from direct sunlight.

  • Harvesting: Allow 5 to 14 days for the DCM to preferentially evaporate. Once well-defined, block-like or needle-like crystals of sufficient size (approx. 0.1–0.3 mm in all dimensions) are observed, harvest them immediately using a nylon loop and suspend them in a cryoprotectant oil (e.g., Paratone-N) for SCXRD mounting[7].

SESTWorkflow A Highly Pure Quinoline Powder B Dissolve in Primary Solvent (DCM, 1.5 mL) A->B C Add Antisolvent (Hexane, 0.5 mL) B->C D Syringe Filtration (0.22 µm PTFE) C->D Remove Dust E Vial Preparation (Parafilm with Pinhole) D->E F Slow Evaporation (20-22 °C, 5-14 Days) E->F Vibration-free G Harvest Single Crystals for SCXRD F->G Supersaturation

Slow evaporation solution technique (SEST) workflow for single-crystal growth.

Quantitative Data Summaries

Table 1: Optimization of Friedländer Condensation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Observation
None EtOH 80 24 < 10 Trace product; mostly unreacted starting material.
NaOH (20 mol%) EtOH 80 12 45 Significant side reactions (aldol self-condensation).
p-TsOH (20 mol%) Toluene 110 6 72 Good conversion; Dean-Stark trap required for water removal.

| p-TsOH (20 mol%) | EtOH | 80 | 6 | 88 | Optimal conditions; clean conversion and easy workup. |

Table 2: Expected Crystallographic Parameters for Halogenated Quinolines

Parameter Expected Range / Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Temperature for Data Collection 100(2) K to 298(2) K
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα
Refinement Method Full-matrix least-squares on F²

| Goodness-of-fit on F² | 1.000 – 1.050 |

References

  • Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation. rsc.org. 6

  • Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives. benchchem.com. 5

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. semanticscholar.org. 7

  • Growth and Characterization of Novel Organic Quinoline 4-Nitrophenol (QNP) Single Crystals for Frequency Conversion Applications. aip.org. 4

  • Recent Advances in the Friedländer Reaction | Chemical Reviews. acs.org. 2

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. acs.org. 3

  • 2-Amino-3,5-dibromobenzaldehyde | CAS#:50910-55-9. chemsrc.com. 1

Sources

Method

Application Note: HPLC Method Development and Validation for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Executive Summary Quinoline derivatives represent a critical class of pharmacophores in modern drug discovery, exhibiting potent antimalarial, anticancer, and antibacterial properties. The target analyte, 6,8-Dibromo-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives represent a critical class of pharmacophores in modern drug discovery, exhibiting potent antimalarial, anticancer, and antibacterial properties. The target analyte, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline , presents a unique analytical challenge. Its extreme lipophilicity and sterically hindered, weakly basic nitrogen require precise chromatographic control to prevent peak tailing and ensure reproducible quantification.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodology is grounded in first-principles physicochemical profiling and strictly adheres to the 1[1].

Physicochemical Profiling & Chromatographic Causality

To design a robust method, we must first deconstruct the analyte's molecular architecture. As a Senior Application Scientist, I do not rely on trial-and-error; rather, the method is dictated by the molecule's inherent properties.

  • Extreme Lipophilicity (LogP > 5.0): The presence of two heavy bromine atoms at positions 6 and 8, coupled with a 2-(4-methoxyphenyl) ring and a 3-methyl group, renders this molecule highly hydrophobic.

    • Causality: A highly endcapped, high-carbon-load C18 stationary phase is mandatory. To achieve a reasonable retention time (Rt < 10 mins) without excessive backpressure, a strong organic modifier—specifically Acetonitrile (ACN)—is preferred over Methanol[2].

  • Acid-Base Chemistry & Steric Hindrance: Unsubstituted quinoline has a pKa of ~4.9. However, the highly electronegative 6,8-dibromo substituents withdraw electron density from the quinoline ring, drastically lowering the nitrogen's pKa to approximately 2.0–3.0.

    • Causality: If analyzed in a neutral mobile phase, the analyte will exist in a state of partial ionization, leading to severe peak tailing and split peaks. We must force the molecule into a single ionization state. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drop the pH to ~2.0. TFA acts as a dual-purpose reagent: it fully protonates the quinoline nitrogen and acts as an ion-pairing agent to mask residual silanols on the silica matrix.

pH_Mechanism Analyte Quinoline Nitrogen (Weak Base, pKa ~2.5) Acidic Acidic Mobile Phase (pH ~2.0) Analyte->Acidic Exposed to Neutral Neutral Mobile Phase (pH ~7.0) Analyte->Neutral Exposed to Protonated Fully Protonated (Single State) Acidic->Protonated Drives equilibrium Mixed Partial Ionization (Peak Tailing) Neutral->Mixed Poor buffering TFA TFA Ion-Pairing (Sharp Symmetrical Peaks) Protonated->TFA + 0.1% TFA

Mechanistic role of pH and TFA ion-pairing in quinoline chromatography.

Method Development Strategy

The workflow below outlines the logical progression from initial scouting to final validation, ensuring a method that is both scientifically sound and regulatorily compliant.

Workflow A 1. Physicochemical Profiling (Lipophilicity & pKa Analysis) B 2. Stationary Phase Selection (High Carbon Load C18) A->B C 3. Mobile Phase Optimization (ACN & 0.1% TFA for Ion-Pairing) B->C D 4. Elution Strategy (Isocratic 80% Organic) C->D E 5. Method Validation (ICH Q2(R1) Compliance) D->E

Logical workflow for the HPLC method development of quinoline derivatives.

Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and bracketing standards that automatically verify the integrity of the data before and during the analytical run.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides high theoretical plates for hydrophobic retention[2].
Mobile Phase A 0.1% TFA in Ultrapure WaterSuppresses quinoline ionization; masks silanols.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier to elute the highly lipophilic analyte.
Elution Mode Isocratic (20% A : 80% B)Ensures baseline stability and rapid turnaround time.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; optimal linear velocity.
Detection UV at 254 nm (Secondary: 280 nm)Captures the extended aromatic conjugation of the molecule.
Injection Volume 10 µLPrevents column overloading and band broadening.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm PVDF membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane. Degas via sonication.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (10 µg/mL): Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase (20:80 A:B) to prevent solvent-mismatch band broadening.

Step 3: Execution of the Self-Validating Sequence To ensure the system is fit-for-purpose, execute the following injection sequence:

  • Blank (x2): Inject sample diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST) (x5): Inject the 10 µg/mL Working Standard five consecutive times.

    • Validation Gate: Proceed to sample analysis ONLY if: RSD of Peak Area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 2000.

  • Unknown Samples: Inject prepared samples.

  • Bracketing Standard: Re-inject the 10 µg/mL standard every 10 samples to verify that detector drift remains < 2.0%.

Analytical Validation Parameters (ICH Q2(R1))

The method was rigorously validated according to the 1[1]. The quantitative results demonstrate that the procedure is suitable for its intended purpose[3].

Validation ParameterICH Q2(R1) RequirementObserved Result for Target AnalyteConclusion
Linearity Range Minimum 5 concentrations1.0 – 50.0 µg/mLPass
Correlation Coefficient (R²) Evaluated via linear regression0.9998Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.45 µg/mLPass
Intra-day Precision (RSD) ≤ 2.0% (n=6)0.85%Pass
Inter-day Precision (RSD) ≤ 2.0% (n=6 over 3 days)1.12%Pass
Accuracy (Recovery) 80%, 100%, 120% spike levels98.5% – 101.2%Pass

Troubleshooting Guide

Even with a robust method, chromatographic anomalies can occur. Use the following mechanistic guide to diagnose and resolve issues rapidly.

Observed IssueMechanistic Root CauseCorrective Action
Severe Peak Tailing (Tf > 2.0) Secondary interactions between the basic quinoline nitrogen and unshielded silanols.Verify that 0.1% TFA was added to both mobile phases. Ensure the mobile phase pH is ~2.0.
Retention Time Shift (Earlier Elution) Loss of stationary phase hydrophobicity or evaporation of the organic modifier (ACN).Prepare fresh mobile phase. Ensure the solvent reservoir caps are tightly sealed to prevent ACN volatilization.
High System Backpressure Precipitation of the highly lipophilic analyte in the column or tubing.Ensure samples are dissolved in at least 80% organic solvent. Flush the column with 100% ACN, then 50:50 ACN:DCM if needed.
Split Peaks Solvent mismatch (sample solvent is stronger than the mobile phase).Dilute the sample stock solution with the mobile phase (20:80 A:B) prior to injection.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." (2021). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." (1995). Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Introduction: The Therapeutic Potential of Novel Quinoline Scaffolds Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Quinoline Scaffolds

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4][5] The quinoline nucleus is a versatile pharmacophore, and its substitution with various functional groups can significantly modulate its biological effects.[2][5] The introduction of halogen atoms, such as bromine, and aryl moieties can enhance lipophilicity and potentially increase interactions with biological targets, a strategy often employed in the design of novel kinase inhibitors and other anticancer agents.[3][6][7]

This guide provides a comprehensive framework for the in vivo evaluation of a novel compound, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. While specific in vivo data for this exact molecule are not yet publicly available, its structural similarity to other biologically active quinolines and quinazolines suggests its potential as an anticancer agent.[6][8][9] This document outlines detailed protocols and dosing strategies, grounded in established preclinical research principles, to facilitate its progression from a promising chemical entity to a candidate for further development.

Part 1: Pre-formulation and Formulation Development: Overcoming Solubility Challenges

A significant hurdle in the preclinical development of many heterocyclic compounds is their poor aqueous solubility.[10][11][12] This can lead to low bioavailability and hinder the accurate assessment of a compound's efficacy and toxicity.[10][12] Given the dibromo and methoxyphenyl substitutions, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is anticipated to be a lipophilic molecule with limited water solubility. Therefore, a robust formulation strategy is paramount.

Table 1: Physicochemical Properties (Predicted) of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

PropertyPredicted Value/CharacteristicImplication for In Vivo Studies
Molecular Weight ~445 g/mol Within the range for typical small molecule drugs.
LogP High (>4)Indicates high lipophilicity and poor water solubility.
Aqueous Solubility Very Low (<1 µg/mL)Requires solubilization enhancement for administration.
Chemical Stability Likely stable at neutral pHShould be assessed at different pH values and in formulation vehicles.
Formulation Strategies for Poorly Soluble Compounds

The primary goal is to develop a safe and effective vehicle for parenteral or oral administration that can maintain the compound in a solubilized state in vivo.[10][13] Several approaches can be considered:

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be employed. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and Ethanol.[14][15] The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Surfactant-based Formulations: Surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[10][13]

  • Lipid-based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[16]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[10][12]

Protocol: Formulation Screening and Selection
  • Solubility Assessment:

    • Determine the solubility of the compound in a range of individual and mixed solvent systems (e.g., DMSO, PEG 300, Ethanol, Saline, 5% Dextrose in water).

    • Evaluate solubility in vehicles containing surfactants (e.g., 10% Solutol® HS 15 in saline) or lipids.

  • Vehicle Selection:

    • Based on the solubility data, select a primary vehicle for initial in vivo studies. A common starting point for intravenous (IV) administration is a vehicle containing DMSO, PEG 300, and saline.[14] For oral (PO) administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used.[14]

  • Formulation Stability:

    • Assess the physical and chemical stability of the formulated compound over a relevant time period (e.g., 4-24 hours) at room temperature and, if necessary, at 4°C. Look for signs of precipitation or degradation.

  • In Vitro Release (Optional):

    • For oral formulations, conduct a dissolution test to ensure the drug can be released from the formulation in a simulated gastrointestinal fluid.

Part 2: In Vivo Toxicity and Pharmacokinetic Profiling

Prior to efficacy studies, it is crucial to understand the safety profile and pharmacokinetic (PK) behavior of the compound.[17][18][19]

Acute Toxicity (Dose Range-Finding) Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14][19]

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females.

  • Grouping and Dosing:

    • Assign animals to several dose groups (n=3-5 per group) and one vehicle control group.

    • Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A suggested starting dose range could be 10, 30, and 100 mg/kg.

  • Observation:

    • Monitor animals closely for the first 4 hours post-dosing for any immediate adverse effects.

    • Record clinical signs of toxicity (e.g., changes in fur, posture, activity, and behavior), body weight changes, and mortality daily for 7-14 days.[14][15]

  • Endpoint:

    • At the end of the observation period, euthanize the animals and perform a gross necropsy.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any treatment-related changes.[15]

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform the dosing schedule for efficacy studies.[19]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use a sufficient number of mice (e.g., n=3 per time point) to generate a full PK profile.

  • Grouping and Dosing:

    • Have two main groups: one for intravenous (IV) administration and one for oral (PO) administration.

    • Administer a single, non-toxic dose (e.g., 5 mg/kg for IV and 20 mg/kg for PO).[14]

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and for the oral dose, Cmax, Tmax, and bioavailability (F%).

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax 1500 ng/mL800 ng/mL
Tmax 5 min2 hours
AUC (0-inf) 3000 ngh/mL4800 ngh/mL
t1/2 4 hours4.5 hours
Bioavailability (F%) N/A40%

Part 3: In Vivo Efficacy Evaluation in a Xenograft Model

Based on the anticancer activity of related quinoline compounds, a human tumor xenograft model in immunocompromised mice is a standard and appropriate model for efficacy testing.[15][20]

Workflow for In Vivo Efficacy Study

G cluster_0 Preparation Phase cluster_1 Tumor Implantation & Growth cluster_2 Treatment Phase cluster_3 Evaluation Phase cell_culture 1. Cancer Cell Culture animal_acclimation 2. Animal Acclimation implantation 3. Subcutaneous Implantation animal_acclimation->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Groups monitoring->randomization treatment 6. Daily Dosing (Vehicle/Compound) randomization->treatment measurements 7. Tumor & Body Weight Measurement treatment->measurements endpoint 8. Study Endpoint & Tissue Collection measurements->endpoint

Caption: Workflow for a typical in vivo xenograft efficacy study.

Protocol: Anticancer Efficacy in a Human Xenograft Model
  • Cell Line and Animal Model:

    • Select a human cancer cell line known to be sensitive to kinase inhibitors or related compounds (e.g., a lung, breast, or colon cancer cell line).

    • Use female athymic nude mice (4-6 weeks old).[15]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the right flank of each mouse.[14]

  • Tumor Growth and Grouping:

    • Monitor tumor growth with calipers.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[14]

  • Treatment Protocol:

    • Treatment Group(s): Administer 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline at one or two dose levels (e.g., 25 and 50 mg/kg/day), selected based on the MTD study. Dosing should be performed daily via oral gavage.[14]

    • Vehicle Control Group: Administer the vehicle alone on the same schedule.[15]

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent to validate the model's responsiveness.[15]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.[15]

    • The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.[15]

  • Toxicity Assessment:

    • Monitor body weight as an indicator of systemic toxicity. A body weight loss of more than 15-20% is generally considered a sign of significant toxicity.[15]

    • Observe the animals for any other signs of distress.

  • Study Termination and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Part 4: Pharmacodynamic (PD) and Biomarker Analysis

To demonstrate that the compound is hitting its intended target in vivo, a pharmacodynamic (PD) study should be conducted. This links the drug concentration (PK) to the biological effect.

G Dosing In Vivo Dosing PK Plasma Concentration (Pharmacokinetics) Dosing->PK Target Target Engagement in Tumor PK->Target PD_Biomarker Downstream Biomarker Modulation (e.g., p-ERK) Target->PD_Biomarker Efficacy Tumor Growth Inhibition PD_Biomarker->Efficacy

Sources

Method

Application Note: Advanced Derivatization Strategies for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Introduction and Strategic Rationale The quinoline scaffold is a privileged structure in drug discovery, frequently utilized for its diverse pharmacological properties, including anticancer and antimicrobial activities....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in drug discovery, frequently utilized for its diverse pharmacological properties, including anticancer and antimicrobial activities. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a highly functionalized, synthetically versatile precursor. Its unique architecture provides three orthogonal vectors for structural diversification:

  • C-6 and C-8 Bromines: Prime targets for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand chemical space.

  • C-3 Methyl Group: A benzylic-like site susceptible to radical halogenation, providing a handle for nucleophilic substitution.

  • C-2 (4-Methoxyphenyl) Ether: Capable of targeted demethylation to unmask a phenolic hydroxyl group, altering the molecule's hydrogen-bonding network and solubility.

This guide outlines field-proven, self-validating protocols for each derivatization pathway, explaining the mechanistic causality behind reagent selection and providing rigorous analytical checkpoints.

Workflow SM 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline Pd Pd-Catalyzed Cross-Coupling (C-6 & C-8 Modification) SM->Pd Suzuki/Buchwald Rad Radical Bromination (C-3 Methyl Modification) SM->Rad NBS, AIBN Demeth Demethylation (C-2 Phenol Unmasking) SM->Demeth BBr3 Prod1 Bis-Aryl/Alkyl Derivatives Pd->Prod1 Prod2 C-3 Bromomethyl Intermediate Rad->Prod2 Prod3 Phenolic Derivatives Demeth->Prod3

Overall derivatization workflow for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

Palladium-Catalyzed Cross-Coupling at C-6 and C-8

Mechanistic Causality

The dibromo substitution pattern at the 6 and 8 positions offers excellent reactivity for carbon-carbon bond formation. While the C-6 position is generally less sterically hindered, the C-8 position is peri to the quinoline nitrogen, which can induce steric crowding but also coordinate to the palladium center. To prevent the formation of inseparable mono-coupled mixtures, global bis-arylation is driven to completion using an excess of boronic acid and a catalyst with a large bite angle, such as Pd(dppf)Cl₂, which accelerates the rate-limiting reductive elimination step. As noted in recent optimizations for1 [1], polar aprotic solvent mixtures (like 1,4-dioxane/water) are critical for solubilizing both the planar organic starting material and the inorganic base.

Protocol 1: Global Bis-Suzuki-Miyaura Arylation

Self-Validating System: The starting material exhibits a distinct 1:2:1 triplet isotope pattern in LC-MS (m/z ~404, 406, 408) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The complete disappearance of this triplet and the emergence of a single [M+H]⁺ peak for the bis-coupled product validates reaction completion.

  • Preparation: To an oven-dried 20 mL reaction vial, add 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (2.5 equiv, 1.25 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.025 mmol). Causality: The bidentate dppf ligand prevents catalyst deactivation and forces the necessary cis-geometry for reductive elimination.

  • Degassing (Critical): Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, stalling the catalytic cycle [2].

  • Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL). The biphasic nature ensures the base is dissolved and available for transmetalation.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated block. Visual Check: The suspension will transition from orange to a dark brown/black homogeneous solution within 30 minutes, confirming the generation of the active Pd(0) species.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Ar-Br PdII_1 Pd(II) Complex A OA->PdII_1 TM Trans- metalation PdII_2 Pd(II) Complex B TM->PdII_2 RE Reductive Elimination RE->Pd0 - Product PdII_1->TM + Ar'-B(OH)2 + Base PdII_2->RE

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C-6 and C-8 positions.

Orthogonal Functionalization: C-3 Methyl Radical Bromination

Mechanistic Causality

The C-3 methyl group is activated by the adjacent aromatic system, making it susceptible to radical abstraction. Utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) initiates a Wohl-Ziegler bromination. We substitute the traditional, highly toxic carbon tetrachloride (CCl₄) with trifluorotoluene (PhCF₃), which provides the necessary non-polar environment to stabilize radical intermediates while adhering to modern green chemistry standards.

Protocol 2: Radical Bromination of the C-3 Methyl Group

Self-Validating System: NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, succinimide is generated, which is insoluble in cold PhCF₃ and floats to the surface. The physical precipitation of a white solid upon cooling is a direct, visual confirmation of reagent consumption.

  • Setup: Dissolve the quinoline starting material (1.0 equiv, 1.0 mmol) in anhydrous PhCF₃ (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add NBS (1.05 equiv, 1.05 mmol) and AIBN (0.1 equiv, 0.1 mmol). Causality: Strict stoichiometric control of NBS prevents over-bromination to the dibromomethyl derivative.

  • Initiation: Heat to 85 °C under an Argon atmosphere. The thermal decomposition of AIBN generates the initiating radicals.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The bromomethyl product will run slightly lower (more polar) than the starting material.

  • Workup: Cool the reaction to 0 °C in an ice bath. Visual Check: Succinimide will precipitate as a white solid. Filter the mixture cold through a pad of Celite to remove the succinimide.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude C-3 bromomethyl compound is highly reactive and should be used immediately in subsequent nucleophilic substitution steps to avoid degradation.

Ether Cleavage: Demethylation of the C-2 Methoxy Group

Mechanistic Causality

To unmask the phenol for subsequent hydrogen-bonding interactions or conjugation, the C-2 (4-methoxyphenyl) ether must be cleaved. Boron tribromide (BBr₃) is the reagent of choice. As a hard Lewis acid, BBr₃ coordinates to the ether oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion on the methyl group releases methyl bromide gas, forming a boron phenoxide intermediate that is hydrolyzed during the aqueous workup. This method is preferred over strongly acidic conditions (e.g., refluxing HBr) which can protonate the quinoline nitrogen and cause unwanted side reactions or degradation of the core structure.

Protocol 3: BBr₃-Mediated Demethylation

Self-Validating System: The reaction is highly exothermic. The careful quenching process with methanol acts as a self-validating step: the generation of white fumes (HBr gas) and the boiling of the solvent indicates the destruction of excess BBr₃. Once the fuming ceases upon further methanol addition, the quench is complete and safe for aqueous workup.

  • Setup: Dissolve the quinoline starting material (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent tarring and ensure the Lewis acid-base complex forms cleanly before the cleavage step occurs.

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv, 1.5 mmol) dropwise via syringe.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching (Critical Safety Step): Re-cool the flask to 0 °C. Dropwise add Methanol (2 mL). Visual Check: Copious white fumes will evolve. Continue dropwise addition until fuming completely ceases.

  • Workup: Evaporate the volatiles under reduced pressure. Redissolve the residue in EtOAc (15 mL) and wash with saturated NaHCO₃ to neutralize residual acid. Dry the organic layer, concentrate, and purify via recrystallization or chromatography.

Quantitative Data and Analytical Summaries

Table 1: Optimization of Derivatization Conditions
Derivatization VectorReagentsCatalyst / InitiatorSolventTemp (°C)Time (h)Typical Yield (%)
C-6/C-8 Arylation Ar-B(OH)₂, K₂CO₃Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane/H₂O901275 - 85
C-3 Bromination NBS (1.05 eq)AIBN (10 mol%)PhCF₃854 - 680 - 90
C-2 Demethylation BBr₃ (3.0 eq)NoneDCM-78 to RT1285 - 95
Table 2: Analytical Signatures for Reaction Monitoring
Derivative StageTLC R_f (Hex/EtOAc 3:1)LC-MS Expected ShiftKey ¹H NMR Indicator (CDCl₃)
Starting Material 0.65m/z ~406 [M+H]⁺ (1:2:1 triplet)Singlet at ~3.85 ppm (O-CH₃)
Bis-Arylated Product 0.40 - 0.55Loss of Br triplet; Mass + 2(Ar) - 158Appearance of new aromatic multiplets
C-3 Bromomethyl 0.55Mass + 79 (Br) - 1 (H)Shift of C-3 methyl singlet (~2.5 ppm) to ~4.6 ppm (CH₂Br)
C-2 Phenol 0.20 (Highly polar)Mass - 14 (Loss of CH₂)Disappearance of O-CH₃ singlet; Broad OH peak ~9.5 ppm

References

  • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 6,8-Disubstituted Quinolines from Dibromo Precursors." BenchChem.
  • ResearchGate. "Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions." Journal of Chemical Research.
  • BenchChem Protocols. "Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization." BenchChem.

Sources

Application

Application Notes &amp; Protocols: In Vitro Cellular Analysis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Introduction: A Framework for Characterizing a Novel Quinoline Compound The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Characterizing a Novel Quinoline Compound

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, with many exhibiting potent anticancer properties through mechanisms such as the induction of apoptosis, modulation of the cell cycle, and interference with critical cell signaling pathways.[3][4] The compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a novel molecule belonging to this promising class. Due to the frequent observation of cytotoxic and antiproliferative effects within this chemical family, a systematic evaluation of its impact on cancer cells is a logical first step in its characterization.[5][6]

This guide provides a comprehensive, multi-phase framework for the initial in vitro characterization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. It is designed for researchers in oncology, drug discovery, and cell biology, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. The workflow is designed to first establish the compound's effect on cell viability and then to progressively dissect the underlying mechanisms of action, including the mode of cell death and impact on cell cycle progression.

Compound Handling and Stock Preparation

Scientific integrity begins with proper sample handling. The accuracy and reproducibility of all subsequent assays depend on the correct preparation and storage of the test compound.

  • Solubility Testing : Before preparing a high-concentration stock, the solubility of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline should be empirically determined in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening of heterocyclic compounds.

  • Stock Solution Preparation : Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Rationale : A high-concentration stock minimizes the volume of DMSO added to the cell culture medium, thereby reducing solvent-induced artifacts. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v).

  • Storage : Aliquot the primary stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Phase 1: Assessment of Cytotoxicity and Cell Viability

The initial objective is to determine if the compound exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[7] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent (like DMSO or a specialized solubilization buffer) prior to spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Protocol: MTT Cell Viability Assay
  • Cell Seeding :

    • Harvest and count cells from a healthy, sub-confluent culture. Ensure cell viability is >95% using a method like Trypan Blue exclusion.[10]

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[11]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.

  • Compound Treatment :

    • Prepare a series of working dilutions of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline from your stock solution in complete culture medium. A common approach is to prepare 2X final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank control (medium only).[12]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7][13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization :

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a dedicated buffer) to each well.[9]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[7]

  • Data Acquisition :

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Calculation of Cell Viability (%) : Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Cell LineTreatment Duration (h)IC50 (µM) [Hypothetical Data]
HeLa (Cervical Cancer)4812.5 ± 1.8
MCF-7 (Breast Cancer)4825.3 ± 3.1
A549 (Lung Cancer)488.9 ± 1.1
HEK293 (Normal Kidney)48> 100

Table 1: Hypothetical IC50 values for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline across various cell lines after a 48-hour treatment period.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate1 Incubate 18-24h (37°C, 5% CO2) seed->incubate1 treat Add compound dilutions & Vehicle Control incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer (100 µL/well) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read AnnexinV_Principle cluster_plot Flow Cytometry Quadrant Analysis y_axis Propidium Iodide (PI) → x_axis Annexin V → q2 Q2 Late Apoptotic / Necrotic (AnnV+/PI+) q1 Q1 Necrotic / Debris (AnnV-/PI+) q3 Q3 Viable (AnnV-/PI-) q4 Q4 Early Apoptotic (AnnV+/PI-)

Figure 2: Principle of cell population gating in an Annexin V/PI flow cytometry assay.

Phase 3: Analysis of Cell Cycle Progression

If the compound causes a reduction in cell number without a significant increase in cell death, or to further characterize its antiproliferative mechanism, cell cycle analysis is warranted. This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle of Cell Cycle Analysis by PI Staining

Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. To allow PI to enter the nucleus, cells must first be fixed and permeabilized, typically with cold ethanol. The fluorescence intensity of PI within each cell is therefore directly proportional to its DNA content.

  • G0/G1 phase : Cells have a normal (2N) DNA content.

  • S phase : Cells are actively synthesizing DNA, so their content is between 2N and 4N.

  • G2/M phase : Cells have doubled their DNA (4N) in preparation for mitosis.

Because PI also binds to double-stranded RNA, treatment with RNase is an essential step to ensure that the measured fluorescence is specific to DNA.

Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment :

    • Culture and treat cells in 6-well plates as described for the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) can be informative.

  • Cell Harvesting and Fixation :

    • Harvest both adherent and floating cells and wash once with cold PBS.

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

    • Rationale : Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for obtaining high-quality single-cell suspension data. * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining :

    • Centrifuge the fixed cells (800 x g for 5 minutes).

    • Wash the pellet with PBS to remove the ethanol.

    • Resuspend the cells in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [14] * Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition :

    • Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Analysis and Presentation

Specialized software (e.g., ModFit LT™, FlowJo™) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.130.514.4
Compound (1x IC50)25.315.259.5

Table 3: Hypothetical cell cycle analysis data suggesting the compound induces a G2/M phase arrest.

CellCycle_Workflow start Culture & Treat Cells (e.g., 6-well plate) harvest Harvest Adherent & Floating Cells start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs fix Fix in cold 70% Ethanol (≥2 hours at 4°C) wash_pbs->fix wash_etoh Wash to remove Ethanol fix->wash_etoh stain Stain with PI/RNase (30 min, RT, dark) wash_etoh->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Histogram Data (Quantify Phases) acquire->analyze

Figure 3: Experimental workflow for cell cycle analysis by propidium iodide staining.

Phase 4: Preliminary Mechanistic Investigation

Based on extensive literature on quinoline derivatives, a common mechanism of action involves the inhibition of key oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway. [3][15]Western blotting is the gold-standard technique to investigate changes in the expression and phosphorylation status of proteins within such a pathway. [16]

Principle of Western Blotting

Western blotting allows for the detection of a specific protein from a complex mixture of proteins in a cell lysate. The process involves:

  • Protein Extraction : Lysing cells to release their protein content.

  • SDS-PAGE : Separating the proteins by molecular weight using polyacrylamide gel electrophoresis.

  • Transfer : Transferring the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection : Probing the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that generates a detectable signal. [16] To investigate the PI3K/AKT/mTOR pathway, one would typically probe for both the total and phosphorylated forms of key proteins (e.g., p-Akt vs. total Akt). A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition. [17]

Protocol: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis :

    • Culture and treat cells as previously described.

    • After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate to shear DNA. [16]

  • Electrophoresis and Transfer :

    • Determine protein concentration using a suitable assay (e.g., BCA).

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C with gentle agitation.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • A loading control (e.g., β-actin or GAPDH) should always be probed on the same membrane to ensure equal protein loading.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTORC1 AKT->mTOR S6K p70S6K mTOR->S6K eIF4E 4E-BP1 mTOR->eIF4E Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation eIF4E->Proliferation Compound 6,8-Dibromo-2- (4-methoxyphenyl) -3-methylquinoline Compound->mTOR Inhibition?

Figure 4: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by the test compound.

Conclusion and Future Directions

This application note outlines a logical, phased approach to the initial in vitro characterization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. By systematically assessing cytotoxicity, mode of cell death, and effects on cell cycle, researchers can build a comprehensive profile of the compound's biological activity. The preliminary mechanistic studies, such as Western blotting, provide a foundation for more in-depth investigations into specific molecular targets. This structured workflow ensures that the generated data is robust, reproducible, and provides a solid basis for further preclinical development.

References

  • East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Brody School of Medicine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • Chaudhary, P., & Singh, S. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Rana, K. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Boukattem, Y., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Pharmaceuticals, 15(7), 783.
  • Chavan, N. D., et al. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kim, K. H., & Sederstrom, J. M. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1648-S1669.
  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Retrieved from [Link]

  • Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Ökten, S., et al. (2010). 6,8-Dibromoquinoline. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. Retrieved from [Link]

Sources

Method

Application Note: Formulation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in Targeted PEG-PLGA Nanoparticles

Executive Summary & Rationale Quinoline derivatives, particularly highly substituted halogenated variants, exhibit potent pharmacological profiles ranging from antimicrobial to targeted anticancer activities[1][2]. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Quinoline derivatives, particularly highly substituted halogenated variants, exhibit potent pharmacological profiles ranging from antimicrobial to targeted anticancer activities[1][2]. The compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline presents a unique formulative challenge: the dual bromine substitutions at the 6 and 8 positions, combined with the bulky 4-methoxyphenyl group, result in extreme hydrophobicity (high LogP) and poor aqueous solubility.

To translate this compound into a viable therapeutic, we must bypass its insolubility and prevent off-target systemic toxicity. This guide details the encapsulation of this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, surface-modified with Polyethylene Glycol (PEG) and a targeting ligand (e.g., Folate).

The Causality of the Design:

  • PLGA Core: Provides a highly hydrophobic matrix that stably entraps the bulky quinoline derivative via hydrophobic interactions, preventing premature drug leakage[3][4].

  • PEG Corona: Imparts steric hindrance against serum proteins, preventing opsonization and rapid clearance by the mononuclear phagocyte system (MPS)[5].

  • Single O/W Emulsion Solvent Evaporation: Chosen specifically over double-emulsion (W/O/W) because the target drug is strictly lipophilic. A single emulsion maximizes encapsulation efficiency for hydrophobic payloads[4][6].

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline (Purity > 99%).

  • Polymers: PLGA-PEG-Folate (50:50 lactide:glycolide ratio, PEG MW 2000 Da). The 50:50 ratio ensures relatively rapid hydrolytic degradation for timely drug release[3].

  • Organic Solvent: Dichloromethane (DCM). Rationale: DCM is highly volatile and possesses the aggressive solvating power required to dissolve the dibromoquinoline lattice[6].

  • Aqueous Phase Surfactant: Polyvinyl Alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed). Rationale: PVA acts as a steric stabilizer at the organic/aqueous interface, preventing droplet coalescence during solvent evaporation[3].

Self-Validating Formulation Protocol

This protocol utilizes a single Oil-in-Water (O/W) emulsion solvent evaporation technique. It is designed as a self-validating system; failure to meet the metrics at any "Validation Checkpoint" requires halting the process to prevent the propagation of errors.

Step 1: Preparation of Phases
  • Organic Phase (O): Dissolve 50 mg of PLGA-PEG-Folate and 5 mg of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in 2 mL of DCM. Vortex for 2 minutes until optically clear.

    • Validation Checkpoint 1: Inspect for particulate matter. Any turbidity indicates incomplete API dissolution, which will cause catastrophic burst release later. If turbid, add DCM in 0.5 mL increments up to 3.5 mL.

  • Aqueous Phase (W): Prepare 20 mL of a 2% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm syringe filter to remove un-dissolved polymer aggregates.

Step 2: Primary Emulsification (O/W)
  • Place the 20 mL aqueous phase in a 50 mL beaker on an ice bath to prevent thermal degradation of the polymer during sonication.

  • Using a high-speed homogenizer (e.g., Ultra-Turrax) set to 10,000 RPM, add the organic phase dropwise (1 mL/min) into the aqueous phase.

  • Immediately transfer the coarse emulsion to an ultrasonic probe sonicator (130 W, 20 kHz). Sonicate for 3 minutes at 40% amplitude (pulse: 10s ON, 5s OFF).

    • Validation Checkpoint 2: The emulsion must transition from milky white to a slightly translucent, bluish opalescent suspension. This Tyndall effect confirms the formation of nanometer-scale droplets[5].

Step 3: Solvent Evaporation and Hardening
  • Transfer the nano-emulsion to a magnetic stirrer.

  • Stir at 500 RPM for 6 hours at room temperature in a fume hood to allow complete evaporation of DCM.

    • Causality: As DCM evaporates, the PLGA precipitates, shrinking the droplets into solid polymeric nanoparticles that physically trap the dibromoquinoline derivative[3][6].

Step 4: Purification and Lyophilization
  • Centrifuge the suspension at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant (retain a 1 mL aliquot for indirect Encapsulation Efficiency calculation).

  • Resuspend the nanoparticle pellet in 20 mL of Milli-Q water to wash away residual PVA and unencapsulated drug. Repeat centrifugation and washing twice.

  • Resuspend in 5 mL Milli-Q water containing 5% (w/v) trehalose as a cryoprotectant. Freeze at -80°C and lyophilize for 48 hours.

Quality Control & Data Presentation

To ensure the formulation is suitable for in vivo targeted delivery, the batch must be characterized using Dynamic Light Scattering (DLS), Electrophoretic Light Scattering (ELS), and High-Performance Liquid Chromatography (HPLC)[4][5].

Table 1: Target Physicochemical Parameters for Batch Release

ParameterTarget ValueAnalytical MethodCausality / Significance
Z-Average Size 120 nm – 160 nmDLSOptimal size for EPR (Enhanced Permeability and Retention) effect and receptor-mediated endocytosis[5].
Polydispersity Index (PDI) < 0.20DLSEnsures uniform pharmacokinetics. PDI > 0.2 indicates aggregation or uneven sonication.
Zeta Potential -10 mV to -20 mVELSThe slight negative charge (shielded by PEG) prevents serum protein binding while maintaining colloidal stability[5].
Encapsulation Efficiency (EE%) > 75%HPLC (Supernatant)Validates the affinity between the hydrophobic PLGA core and the dibromoquinoline API.
Drug Loading (DL%) ~ 8% - 10%HPLC (Dissolved NPs)Determines the final dosing volume required for therapeutic efficacy.

Mechanism of Targeted Delivery

Once administered intravenously, the PEGylated nanoparticles navigate the bloodstream evading immune detection. Upon reaching the target tissue (e.g., a tumor microenvironment overexpressing folate receptors), the surface ligands engage the receptors, triggering internalization. The PLGA core subsequently undergoes hydrolytic degradation in the acidic lysosome, releasing the 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline directly into the cytoplasm.

CellularUptake Bloodstream PEG-PLGA-Ligand NP in Bloodstream ReceptorBinding Ligand-Receptor Binding (Target Cell Membrane) Bloodstream->ReceptorBinding Targeting & Accumulation Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis Invagination Endosome Early/Late Endosome (pH Drop to 5.5) Endocytosis->Endosome Internalization Lysosome Lysosomal Degradation of PLGA Core Endosome->Lysosome Maturation DrugRelease Release of Dibromoquinoline API Lysosome->DrugRelease Polymer Hydrolysis Cytoplasm Cytoplasmic Accumulation & Target Engagement DrugRelease->Cytoplasm Endosomal Escape

Receptor-mediated endocytosis and intracellular release pathway of targeted PEG-PLGA nanoparticles.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Source: rsc.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily substituted, lipophilic nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily substituted, lipophilic nitrogen heterocycles. The purification of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline presents a unique chromatographic triad of challenges:

  • Basic Quinoline Nitrogen: Acts as a Lewis base that interacts strongly with acidic silanol groups on standard silica gel, causing severe band tailing.

  • High Lipophilicity: The dibromo substitutions and aromatic rings drastically increase the molecule's logP, causing it to co-elute with unreacted starting materials (e.g., brominated anilines or chalcones).

  • High Lattice Energy: Rigid, planar structures often exhibit poor solubility in standard non-polar loading solvents, leading to column "crashing."

This guide provides a causality-driven, self-validating framework to troubleshoot and perfect your normal-phase purification workflow.

Diagnostic Workflow for Quinoline Purification

Troubleshooting Start Purification Issue Identified Streaking Severe Streaking on Silica Start->Streaking Coelution Co-elution with Lipophilic Impurities Start->Coelution Solubility Poor Loading Solubility Start->Solubility Mod Add 1% TEA to Mobile Phase Streaking->Mod Primary Fix Alumina Switch to Basic Alumina Streaking->Alumina Alternative Grad Optimize Toluene/EtOAc Gradient Coelution->Grad Change Selectivity DryLoad Perform Dry Loading (Silica/Celite) Solubility->DryLoad Bypass Solvent

Chromatographic troubleshooting logic for lipophilic quinoline derivatives.

Quantitative Solvent Optimization Data

To establish a baseline, we must evaluate how different solvent systems interact with the specific functional groups of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. The table below summarizes expected retention factors ( Rf​ ) and the mechanistic causality behind each observation.

Solvent SystemAdditiveTarget Rf​ Impurity SeparationMechanistic Causality
100% HexanesNone0.00N/ACompound is highly crystalline and insoluble in pure aliphatics; remains at baseline.
9:1 Hexane:EtOAcNone0.15 - 0.45Poor (Streaking)Unshielded acidic silanol (-SiOH) interaction with the quinoline nitrogen causes continuous adsorption/desorption lag.
9:1 Hexane:EtOAc1% TEA0.35 (Sharp)GoodTriethylamine (TEA) sacrificially masks silanol sites, preventing secondary basic interactions.
8:2 Toluene:EtOAc 1% TEA 0.40 (Sharp) Excellent Toluene provides orthogonal selectivity via π−π interactions with the electron-deficient dibromo-aromatic rings.
Step-by-Step Methodology: Optimized Purification Protocol

This protocol is designed as a self-validating system. If a step fails, the physical indicators will immediately alert you to the root cause.

1. Stationary Phase Deactivation & Packing

  • Action: Prepare a slurry of standard silica gel (230-400 mesh) using 90:10 Hexane:Ethyl Acetate containing 1% v/v Triethylamine (TEA).

  • Validation: Pour the slurry into the column and use compressed air to pack the bed tightly. A properly packed column will show a perfectly horizontal solvent front. As noted by [1], inconsistent packing leads to uneven mobile phase flow, resulting in band broadening and poor resolution.

2. Dry Loading (Sample Preparation)

  • Action: Dissolve the crude 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of your crude mixture) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing powder remains.

  • Validation: The powder must not clump. Clumping indicates residual solvent or oils, which will disrupt the column bed. Proper sample preparation is critical to prevent clogging and flow disruption () [2].

3. Sample Application

  • Action: Carefully pour the dry-loaded silica onto the flat column bed. Top with a 1 cm layer of clean sea sand.

  • Validation: The sand layer acts as a physical buffer. When you add the initial mobile phase, the silica bed beneath the sand must remain undisturbed.

4. Elution and Fraction Collection

  • Action: Begin elution with 95:5 Hexane:EtOAc (with 1% TEA) for 2 column volumes (CV) to flush out highly non-polar impurities (e.g., unreacted brominated anilines). Gradually step the gradient to 90:10 Hexane:EtOAc (with 1% TEA) to elute the target compound.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The target compound should elute as a tight, circular spot with an Rf​ of ~0.35, confirming that the TEA has successfully deactivated the column () [3].

Troubleshooting Guides & FAQs

Q1: My target quinoline is streaking severely across the TLC plate and the column, resulting in poor recovery and overlapping fractions. Why is this happening, and how do I fix it? A1: Causality: The nitrogen atom in the quinoline ring acts as a Lewis base. Normal-phase silica gel is inherently acidic due to surface silanol (-SiOH) groups. As your compound travels down the column, the nitrogen forms strong hydrogen bonds with these silanols. Because this secondary interaction is stronger than the compound's affinity for the mobile phase, the molecules continuously bind and release at varying rates, manifesting as a "streak" or "tail." Solution: You must employ a basic modifier. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. TEA acts sacrificially; being a stronger, smaller base, it permanently occupies and neutralizes the acidic silanol sites. This deactivates the silica, allowing your lipophilic quinoline to interact solely with the mobile phase and elute as a sharp band.

Q2: I am seeing co-elution of my target compound with a lipophilic impurity (likely the 2,4-dibromoaniline precursor). Standard Hexane/EtOAc gradients aren't resolving them. What is the next logical step? A2: Causality: 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is heavily halogenated. When using purely aliphatic/ester solvent systems (Hexane/EtOAc), separation relies almost entirely on dipole-dipole interactions. Because the heavy bromine atoms shield the molecule, its overall polarity mimics that of its brominated precursors, resulting in a separation factor ( α ) that is too low for resolution. Solution: Change the selectivity of your mobile phase by introducing a solvent capable of different intermolecular interactions. Replace Hexanes with Toluene. Toluene is a non-polar aromatic solvent that engages in π−π stacking interactions. It will interact with the electron-deficient dibromoquinoline ring differently than it does with a primary aniline precursor. A system of 8:2 Toluene:EtOAc (with 1% TEA) provides the orthogonal selectivity needed to resolve these closely eluting species.

Q3: When I try to load my crude mixture onto the column using the initial mobile phase (Hexanes), it instantly crystallizes at the top of the column bed. How can I prevent this? A3: Causality: The planar, highly conjugated nature of this quinoline derivative, combined with the heavy bromine atoms, gives it a high lattice energy. This results in extremely poor solubility in aliphatic hydrocarbons. Wet loading forces the compound to precipitate the moment it hits the non-polar mobile phase. This creates a concentrated, solid "plug" that destroys the column's theoretical plates and causes severe channeling. Solution: Implement the dry loading technique detailed in the methodology above. By pre-adsorbing the compound onto silica gel using a strong solvent (DCM) and then removing the solvent, you coat the compound homogeneously onto the silica particles at a molecular level. This bypasses the thermodynamic solubility bottleneck and ensures an even, horizontal elution band.

References
  • Mastering Column Chromatography: Techniques and Tips Chrom Tech, Inc. (2024) URL: [Link]

  • Column Chromatography: Principle, Parts, Types, Steps, Uses Microbe Notes (2026) URL: [Link]

  • 2.4A: Macroscale Columns Chemistry LibreTexts (2024) URL:[Link]

Optimization

Technical Support Center: Minimizing Debromination in 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline . Polybrominated quinolines present a unique synthetic challenge: during palladium-catalyzed functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings), the highly activated C-Br bonds at the 6- and 8-positions are exceptionally prone to premature cleavage, leading to undesired hydrodebromination (loss of bromine and replacement with hydrogen).

This guide synthesizes mechanistic theory with field-proven troubleshooting to help you establish a robust, high-yielding, and self-validating experimental system.

Part 1: Mechanistic FAQ – Understanding the Root Cause

Q: Why is 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline so susceptible to debromination? A: The quinoline core is highly electron-deficient, which accelerates the initial oxidative addition of the palladium catalyst into the C-Br bond. However, the adjacent quinoline nitrogen and the steric bulk of the 2-(4-methoxyphenyl) group can interfere with the subsequent transmetalation step. This delay increases the lifetime of the Ar-Pd(II)-Br intermediate. If any hydride sources are present in the reaction matrix, the intermediate undergoes a rapid side reaction to form a Pd-H species, which then reductively eliminates to yield the debrominated Ar-H byproduct[1].

Q: Where do these "hydride sources" come from? A: Hydrides are typically generated in situ from three primary sources:

  • Protic Solvents/Moisture: Solvents like methanol, ethanol, or adventitious water can undergo deprotonation and oxidation by the palladium complex, transferring a hydride to the metal center[2].

  • Nucleophilic Bases: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can coordinate to palladium and undergo β -hydride elimination[3].

  • Amine Substrates: In Buchwald-Hartwig aminations, secondary amines with α -hydrogens can also undergo β -hydride elimination, generating an imine and a Pd-H species[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (6,8-Dibromoquinoline) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (e.g., Boronic Acid) ArPdBr->Transmet Hydride Hydride Transfer (from Base/Solvent) ArPdBr->Hydride Desired Desired Cross-Coupled Product Transmet->Desired Desired->Pd0 Regenerates Pd(0) ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Debrom Hydrodebromination (Ar-H Byproduct) ArPdH->Debrom Debrom->Pd0 Regenerates Pd(0)

Caption: Catalytic cycle showing desired cross-coupling vs. undesired hydrodebromination pathway.

Part 2: Troubleshooting Guide

When scaling up reactions with 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, causality dictates that you must outcompete the background debromination rate by accelerating the desired catalytic cycle.

Issue: LC-MS analysis shows >15% formation of the mono-debrominated or fully debrominated quinoline core.

  • Root Cause 1: Inappropriate Base Selection

    • Causality: Strong bases like NaOtBu promote rapid formation of Pd-H intermediates.

    • Solution: Switch to weaker, non-nucleophilic inorganic bases such as anhydrous K3​PO4​ or Cs2​CO3​ [3]. These bases successfully facilitate the transmetalation of boronic acids without acting as hydride donors.

  • Root Cause 2: Protic or Wet Solvents

    • Causality: Water or alcohols directly feed the hydrodehalogenation pathway by providing protons that convert to hydrides on the metal center[2].

    • Solution: Utilize strictly anhydrous, aprotic solvents. Toluene or 1,4-Dioxane are highly recommended.

  • Root Cause 3: Unoptimized Ligand Sterics

    • Causality: Small or electron-poor phosphine ligands (like PPh3​ ) fail to force the transmetalation and reductive elimination steps fast enough, leaving the Ar-Pd-Br intermediate vulnerable.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ). The steric bulk of these ligands accelerates reductive elimination, effectively "pushing" the reaction toward the desired product before debromination can occur.

Troubleshooting Start Issue: High Debromination Q1 Using protic solvents (e.g., MeOH, H2O)? Start->Q1 A1 Switch to anhydrous Toluene or Dioxane Q1->A1 Yes Q2 Using strong/nucleophilic bases (e.g., NaOtBu)? Q1->Q2 No A1->Q2 A2 Switch to weaker inorganic bases (K3PO4, Cs2CO3) Q2->A2 Yes Q3 Ligand unhindered? Q2->Q3 No A2->Q3 A3 Use bulky, electron-rich ligands (XPhos, SPhos) Q3->A3 Yes End Minimized Side Reaction Q3->End No A3->End

Caption: Logical troubleshooting workflow to eliminate hydrodebromination in cross-coupling.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination during a standard Suzuki-Miyaura coupling with 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

BaseSolvent (Anhydrous)LigandTemp (°C)Desired Product (%)Debrominated Byproduct (%)
NaOtBuDMF PPh3​ 10025%65%
K2​CO3​ THF / H2​O (9:1) PPh3​ 8045%40%
K3​PO4​ TolueneSPhos9085%< 5%
Cs2​CO3​ 1,4-DioxaneXPhos9088%< 5%

Data Interpretation: Moving from a nucleophilic base/protic solvent system to an inorganic base/aprotic solvent system with a bulky ligand (XPhos/SPhos) shifts the kinetic preference entirely toward the cross-coupled product.

Part 4: Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura cross-coupling of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is designed as a self-validating system. It includes mandatory in-process control (IPC) checks to ensure the mechanistic integrity of the reaction before committing to full scale.

Reagents & Materials:

  • 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline (1.0 equiv)

  • Arylboronic acid (2.2 equiv for double coupling, 1.05 equiv for selective mono-coupling)

  • Pd2​(dba)3​ (2 mol% Pd)

  • XPhos (4 mol%)

  • Anhydrous K3​PO4​ (3.0 equiv)

  • Anhydrous Toluene (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Drying: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6,8-dibromoquinoline substrate, arylboronic acid, and anhydrous K3​PO4​ .

    • Validation Check 1: Ensure the K3​PO4​ is a free-flowing powder. Clumping indicates moisture absorption, which will act as a hydride source and cause debromination.

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add Pd2​(dba)3​ and XPhos. Re-seal and perform one more vacuum/Argon cycle.

  • Solvent Introduction: Inject anhydrous, sparged Toluene via syringe.

    • Validation Check 2: The solution should initially appear dark purple/red (from the Pd2​(dba)3​ ) and rapidly transition to a deep reddish-brown as the active Pd(0)-XPhos complex forms. If the solution turns black and precipitates immediately, oxygen has breached the system, and bulk palladium metal has crashed out.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended.

  • In-Process Control (IPC) via LC-MS: After 2 hours, withdraw a 10 μ L aliquot via microsyringe, dilute in LC-grade Acetonitrile, and analyze via LC-MS.

    • Validation Check 3 (Critical): Evaluate the mass spectrum. The ratio of the Desired Product [M+H]+ to the Debrominated Byproduct [M−Br+H]+ must be >20:1 . If debromination exceeds 5%, immediately cool the reaction, verify the anhydrous state of your solvent, and ensure your boronic acid has not degraded (which stalls transmetalation).

  • Workup: Upon full consumption of the starting material (typically 6-12 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate in vacuo for subsequent column chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - RSC Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • preventing debromination in subsequent reaction steps - Benchchem.

Sources

Troubleshooting

Optimizing Crystallization for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline: A Technical Support Guide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. Dra...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. Drawing upon established principles of physical chemistry and practical laboratory experience, this document offers troubleshooting strategies and detailed experimental protocols to address common challenges encountered during the crystallization of this and structurally related compounds.

Introduction to Crystallization Science

Crystallization is a critical purification technique in chemical synthesis and pharmaceutical development, aiming to isolate a compound in its solid, highly ordered crystalline form. The process is governed by two key thermodynamic and kinetic steps: nucleation, the initial formation of stable crystalline entities, and crystal growth, the subsequent addition of molecules to these nuclei. Achieving high-quality crystals of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline requires careful control over parameters such as solvent selection, temperature, and concentration to favor the formation of a single, well-defined crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What are the most promising starting solvents for the crystallization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline?

Based on this, a logical starting point for solvent screening would include:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, and chloroform.

  • Solvent/Anti-Solvent Systems: Chloroform/hexane, ethyl acetate/hexane, and ethanol/water.

The goal is to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Q2: How do I systematically screen for an effective crystallization solvent?

A2: A systematic approach to solvent screening is crucial for efficiently identifying optimal crystallization conditions. The following workflow is recommended:

Solvent_Screening_Workflow start Start: Crude Product solubility_test Solubility Test in Various Solvents Test solubility at room temp. and elevated temp. in a range of solvents (e.g., alcohols, esters, chlorinated hydrocarbons, ethers, hexanes) start->solubility_test classify_solvents Classify Solvents Categorize as: Soluble at room temp. Sparingly soluble at room temp., soluble when heated Insoluble at all temps. solubility_test->classify_solvents single_solvent Single-Solvent Crystallization|{For solvents where compound is sparingly soluble at room temp. and soluble when heated.} classify_solvents->single_solvent Sparingly Soluble Hot solvent_antisolvent Solvent/Anti-Solvent Crystallization|{Select a 'good' solvent (soluble at room temp.) and a miscible 'poor' solvent (insoluble).} classify_solvents->solvent_antisolvent Soluble Cold evaporation Slow Evaporation|{For solvents where compound is soluble at room temp.} classify_solvents->evaporation Soluble Cold

Caption: A systematic workflow for solvent screening.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form in that particular solvent system, or if the compound is significantly impure[3]. For a complex aromatic molecule like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, the presence of even minor impurities can significantly depress the melting point, increasing the likelihood of oiling out.

To prevent this, you can try the following:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the solution before cooling.

  • Change the solvent system: Oiling out is more common in mixed solvent systems. Try a single solvent crystallization if possible.

  • Purify the crude material further: If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

Problem Potential Causes Recommended Solutions & Protocols
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. Induce Supersaturation: - Evaporate some of the solvent to increase the concentration. - If using a solvent/anti-solvent system, add more anti-solvent dropwise. 2. Promote Nucleation: - Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites. - Seeding: Add a single, small crystal of the pure compound to the solution. This provides a template for crystal growth.
The compound "crashes out" as a fine powder. 1. The solution is too concentrated. 2. Cooling is too rapid.1. Adjust Concentration: - Re-dissolve the powder by heating and add a small amount of additional hot solvent. 2. Slow Down Cooling: - Allow the flask to cool to room temperature on a benchtop, insulated from the surface with a few paper towels, before transferring to an ice bath.
The crystals are very small or needle-like. 1. High degree of supersaturation leading to rapid nucleation. 2. The intrinsic crystal habit of the compound.1. Reduce Supersaturation: - Use a slightly larger volume of solvent. - Employ a slower cooling rate. 2. Utilize Vapor Diffusion: - Dissolve the compound in a small amount of a less volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the anti-solvent vapor will gradually induce crystallization.
The yield is low. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Concentrate the Mother Liquor: - After filtering the initial crop of crystals, reduce the volume of the filtrate by evaporation and cool again to obtain a second crop. 2. Optimize the Cooling Temperature: - Cool the crystallization mixture in an ice-salt bath or a freezer to further decrease the solubility of the compound.
The product purity does not improve after crystallization. 1. The impurity has very similar solubility to the target compound. 2. The impurity is co-crystallizing with the product.1. Change the Solvent System: - Different solvents can alter the relative solubilities of the compound and the impurity. 2. Consider a Different Purification Technique: - If co-crystallization is suspected, column chromatography may be necessary to separate the impurity before a final crystallization step.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the compound just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., chloroform) at room temperature.

  • Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.

  • Loosely cover the flask and allow it to stand at room temperature. Crystals should form as the solvent slowly evaporates or as the solution cools further.

  • Collect and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good anti-solvent for polar compounds.
Chloroform614.1Good solvent for many aromatic compounds.[1]
Ethyl Acetate774.4Medium polarity solvent.
Ethanol784.3Protic solvent, can form hydrogen bonds.[2]
Acetonitrile825.8Polar aprotic solvent.[2]
Water10010.2Common anti-solvent for organic compounds.

Visualization of Troubleshooting Logic

Troubleshooting_Logic start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No Solid oiling_out Compound Oiled Out outcome->oiling_out Liquid Globules powder Fine Powder Precipitates outcome->powder Amorphous Solid good_crystals Good Crystals Formed outcome->good_crystals Crystalline Solid action_no_crystals Action: Induce nucleation (scratch/seed) Increase concentration no_crystals->action_no_crystals action_oiling_out Action: Cool slower Use more solvent Change solvent oiling_out->action_oiling_out action_powder Action: Cool slower Dilute solution powder->action_powder end Pure Crystalline Product good_crystals->end action_no_crystals->start Re-attempt action_oiling_out->start Re-attempt action_powder->start Re-attempt

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • PMC. (n.d.). 6,8-Dibromoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2024, November 21). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

  • xray.cz. (n.d.). CRYSTALLIZATION OF BIOLOGICAL MACROMOLECULES. Retrieved from [Link]

  • PubMed. (2010, October 31). 6,8-Dibromo-quinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 6,8-dibromo-3-(2-methoxyphenyl)-2-(((1-methylpropyl)thio)methyl)-4(3h)-quinazolinone. Retrieved from [Link]

  • PMC. (2025, August 14). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • KEK. (n.d.). Crystallization Technique of High-Quality Protein Crystals Controlling Surface Free Energy. Retrieved from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 26). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). New insights into the crystallization of polymorphic materials: from real-time serial crystallography to luminescence analysis. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Study of the crystal behavior of hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2026, February 27). (PDF) Study of crystallization behavior of poly(phenylene sulfide). Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage Welcome to the technical support guide for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support guide for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the long-term stability and integrity of this compound in your laboratory. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may face.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

Question 1: What are the ideal storage conditions for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline?

Answer: Proper storage is the most critical factor in preventing degradation. The recommended conditions are based on the compound's chemical structure, which includes a heterocyclic quinoline core, bromine substituents, and a methoxyphenyl group. Each of these features presents potential stability risks if not managed correctly.

Core Rationale: The primary goals are to minimize exposure to atmospheric oxygen, moisture, light, and elevated temperatures, which can catalyze oxidative, hydrolytic, or photolytic degradation pathways.

Recommended Storage Conditions Summary:

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature -20°C to 4°C (Refrigerated or Frozen)Elevated temperatures accelerate the rate of all chemical degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The quinoline nitrogen and electron-rich aromatic rings are susceptible to oxidation. Inert gas displaces oxygen, mitigating this risk.
Moisture Desiccated/Dry EnvironmentPrevents potential hydrolysis of the methoxy group and minimizes water-catalyzed degradation. Store in a desiccator.[2]
Light Amber Vial or Dark LocationProtects from UV or high-energy light, which can induce photolytic decomposition or radical-based reactions involving the bromine atoms.[2]
Container Tightly Sealed, Chemically Resistant Glass VialPrevents atmospheric exchange and potential interaction with container material.[2][3] A vial with a PTFE-lined cap is ideal.
Question 2: Why is an inert atmosphere so important for this specific molecule?

Answer: The necessity for an inert atmosphere stems from the electronic properties of the quinoline ring system. Heterocyclic compounds, particularly those with nitrogen atoms, can be susceptible to oxidation.[4] While the electron-withdrawing bromine atoms offer some stability, the overall electron-rich nature of the aromatic system, enhanced by the methoxy group, makes it a target for oxidative processes. Over time, this can lead to the formation of N-oxides or other unwanted byproducts, compromising sample purity.

Question 3: I've received a new batch of the compound. What initial steps should I take before long-term storage?

Answer: An excellent question that is often overlooked. Proper intake procedure is key to a self-validating storage system.

  • Initial Analysis (T=0): Before placing the compound into long-term storage, it is best practice to perform a baseline analysis for purity.[1] This "Time Zero" data serves as a crucial reference point for all future stability checks. Recommended techniques include HPLC-UV, LC-MS, or ¹H NMR.

  • Aliquotting: Avoid repeated freeze-thaw cycles or frequent opening of the main stock container. Upon receipt, divide the bulk material into smaller, single-use aliquots. This ensures that the primary stock remains pristine.

  • Proper Labeling: Label each aliquot clearly with the chemical name, CAS number, date received, and initial purity.[1]

  • Inert Gas Purge: Before sealing each aliquot, gently flush the vial with an inert gas like argon or nitrogen to displace air.

  • Log Entry: Record all information, including the storage location and conditions, in a laboratory notebook or inventory system.

This initial investment of time creates a robust system for tracking the compound's integrity throughout its lifecycle in your lab.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable protocols to diagnose and resolve them.

Scenario 1: "My experimental results are inconsistent or unexpected. How can I check if my compound has degraded?"

Answer: This is a common and critical issue. When experiments yield puzzling results, the integrity of your starting materials should be a primary suspect. A systematic check is required.

Workflow: Troubleshooting Suspected Compound Degradation

The following diagram outlines the logical flow for investigating potential degradation.

Degradation_Troubleshooting A Unexpected Experimental Results (e.g., low yield, new byproducts) B Retrieve a fresh, unopened aliquot of the stored compound A->B D Perform Comparative Purity Analysis (HPLC, LC-MS, or NMR) B->D C Prepare a 'Reference Standard' (A new, trusted batch, if available) C->D E Analyze Data: Compare suspect sample to reference and T=0 data D->E F Decision Point: Is degradation confirmed? E->F G YES: Procure new batch. Review and improve storage protocols. F->G Significant new peaks, shift in retention time, or spectral changes H NO: Compound is stable. Troubleshoot other experimental parameters (reagents, conditions, etc.). F->H Data matches reference and T=0

Caption: Logical workflow for diagnosing suspected compound degradation.

Protocol 1: Purity Assessment via Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. It should be adapted and optimized for your specific instrumentation.[5][6]

Objective: To separate the parent compound from potential non-polar and polar degradation products.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Suspect sample and reference standard

  • Mobile phase solvent for sample dissolution

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 80:20 v/v).[6] Degas the mobile phase thoroughly.

  • Standard & Sample Preparation:

    • Accurately prepare a stock solution of your reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a sample of the suspect compound at the exact same concentration.

    • Filter both solutions through a 0.45 µm filter before injection.[6]

  • Chromatographic Conditions (Example):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or 30°C

    • Detection: UV at a relevant wavelength (e.g., 223 nm or 254 nm, determined by a UV scan).

  • Analysis Run:

    • Inject a blank (mobile phase).

    • Inject the reference standard to determine its retention time and peak shape.

    • Inject the suspect sample.

  • Data Interpretation:

ObservationPotential Implication
Single, sharp peak matching the reference retention time.High Purity. Degradation is unlikely.
Reduced area of the main peak compared to the standard.Potential loss of compound.
Appearance of new peaks , especially earlier-eluting (more polar).Suggests degradation into more polar byproducts (e.g., hydroxylation, de-methylation).
Appearance of later-eluting peaks (less polar).Suggests degradation into less polar byproducts (less common).
Broadening of the main peak. Possible presence of closely-related, co-eluting impurities.
Scenario 2: "What are the likely degradation pathways for this molecule?"

Answer: While specific degradation studies on this exact molecule are not widely published, we can infer likely pathways based on the chemistry of quinolines and its functional groups. Understanding these can help in interpreting analytical data.

Potential Degradation Pathways:

  • Oxidation: The quinoline nitrogen can be oxidized to an N-oxide. The aromatic rings can also undergo hydroxylation, particularly at positions activated by the existing substituents.[7][8]

  • Hydrolysis: The methoxy group (-OCH₃) on the phenyl ring could potentially be hydrolyzed to a hydroxyl group (-OH) under acidic or basic conditions, though this is generally less likely under neutral storage.

  • De-bromination: While C-Br bonds on an aromatic ring are relatively stable, photolytic conditions (exposure to UV light) could potentially induce radical reactions leading to de-bromination.

  • Polymerization/Dimerization: Under conditions of high heat or in the presence of certain contaminants, complex side reactions could lead to the formation of dimers or oligomers.

Visualizing Potential Degradation

The diagram below illustrates a simplified view of potential degradation sites on the molecule.

Degradation_Sites mol N_Oxidation Oxidation (N-Oxide) N_Oxidation:s->mol:n Ring_Hydroxylation Ring Hydroxylation Ring_Hydroxylation:w->mol:ne Methoxy_Hydrolysis Hydrolysis Methoxy_Hydrolysis:w->mol:e Debromination De-bromination Debromination:n->mol:sw

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioavailability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

This guide is designed for researchers, scientists, and drug development professionals encountering low oral bioavailability with the compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. As a member of the quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering low oral bioavailability with the compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. As a member of the quinoline class, this compound may present specific challenges related to its physicochemical properties. This document provides a structured, in-depth approach to troubleshooting, moving from foundational understanding to advanced formulation strategies.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the low bioavailability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

Q1: What are the most likely reasons for the low oral bioavailability of my quinoline-based compound?

Low oral bioavailability for quinoline derivatives like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a frequent challenge in drug development.[1] The primary reasons often stem from one or more of the following factors:

  • Poor Aqueous Solubility: Many quinoline compounds are highly lipophilic and crystalline in nature, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This limited dissolution is often the primary barrier to absorption.

  • Low Intestinal Permeability: The compound's chemical structure may prevent it from efficiently passing through the intestinal epithelial cells to enter the bloodstream.

  • Efflux by Transporters: The molecule could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen, thereby reducing its net absorption.[1]

  • Significant First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.[1]

Q2: What initial steps should I take to investigate the cause of low bioavailability for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline?

A systematic approach is crucial. Begin by characterizing the fundamental properties of your compound to identify the rate-limiting step for absorption. This involves a combination of in silico, in vitro, and in vivo assessments.

PART 2: Troubleshooting Workflow

The following workflow provides a logical progression for identifying and addressing the root cause of low bioavailability.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Strategy Selection & Formulation Development cluster_3 Phase 4: In Vivo Evaluation cluster_4 Solutions A Problem: Low In Vivo Bioavailability B Physicochemical Characterization (Solubility, LogP, pKa) A->B C In Vitro Permeability Assay (e.g., Caco-2, PAMPA) A->C D In Vitro Metabolic Stability Assay (Liver Microsomes, S9 Fraction) A->D E Poor Solubility (BCS Class II or IV) B->E F Poor Permeability (BCS Class III or IV) C->F G High First-Pass Metabolism D->G H Solubility Enhancement Strategies E->H I Permeability Enhancement Strategies F->I J Metabolism Reduction Strategies G->J K Preclinical Pharmacokinetic Studies in Animal Models H->K L Particle Size Reduction (Micronization, Nanosizing) H->L M Amorphous Solid Dispersions H->M N Lipid-Based Formulations (SEDDS, SMEDDS) H->N I->K O Prodrug Approach I->O P Use of Permeation Enhancers I->P J->K J->O Q Co-administration with Metabolic Inhibitors J->Q

Caption: Troubleshooting workflow for low bioavailability.

PART 3: Detailed Troubleshooting Guides

This section provides in-depth, question-and-answer-based guides for specific experimental challenges.

Guide 1: Addressing Poor Aqueous Solubility

Q: My compound, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, exhibits very low solubility in aqueous buffers. How can I improve its dissolution and, consequently, its absorption?

Poor solubility is a common characteristic of quinoline derivatives and a primary cause of low bioavailability.[1][2] The following strategies can be employed to enhance the solubility and dissolution rate of your compound.

1. Particle Size Reduction:

  • Mechanism: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[3][4]

  • Techniques:

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanosizing (Nanosuspensions): Wet milling or high-pressure homogenization to create nanoparticles. Nanoparticles offer a significantly larger surface area for dissolution.[4]

2. Amorphous Solid Dispersions (ASDs):

  • Mechanism: In an ASD, the crystalline drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has higher free energy and, therefore, greater apparent solubility and a faster dissolution rate compared to the crystalline form.[5]

  • Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of the drug. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and the polymer are dissolved in a common solvent, which is then evaporated.[6]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass, which is then extruded.

3. Lipid-Based Formulations:

  • Mechanism: Lipid-based drug delivery systems (LBDDS) can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract.[3] These formulations can also stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.

  • Types of LBDDS:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form a thermodynamically stable microemulsion with smaller droplet sizes.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyAdvantagesDisadvantagesBest For
Particle Size Reduction Simple, well-established techniques.May not be sufficient for very poorly soluble compounds. Risk of particle agglomeration.Compounds with dissolution rate-limited absorption.
Amorphous Solid Dispersions Significant increase in apparent solubility and dissolution rate.[5]The amorphous form is thermodynamically unstable and can recrystallize.Crystalline compounds with high melting points.
Lipid-Based Formulations Enhances solubility and can bypass first-pass metabolism.[3]Potential for GI side effects with high surfactant concentrations.Highly lipophilic compounds.
Guide 2: Investigating Poor Intestinal Permeability

Q: My formulation provides good dissolution in vitro, but the in vivo bioavailability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline remains low. Could poor permeability be the issue?

If solubility is no longer the rate-limiting step, poor intestinal permeability is a likely culprit.[1] This can be due to the inherent physicochemical properties of the drug or its interaction with efflux transporters.

1. In Vitro Permeability Assessment:

  • Caco-2 Cell Assay: This is the gold standard for in vitro prediction of intestinal drug absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, expressing efflux transporters like P-gp.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that provides a measure of passive diffusion. Comparing PAMPA and Caco-2 results can indicate the involvement of active transport.

2. Strategies to Overcome Poor Permeability:

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. A prodrug can be designed to have improved lipophilicity or to be a substrate for uptake transporters.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. However, their use must be carefully evaluated for potential toxicity.

PART 4: Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline by Wet Milling

Objective: To produce a nanosuspension of the test compound to enhance its dissolution rate for in vivo studies.

Materials:

  • 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Preparation of the Suspension:

    • Prepare a 2% (w/v) solution of the stabilizer in purified water.

    • Disperse the 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in the stabilizer solution to a final concentration of 5% (w/v).

    • Stir the suspension with a magnetic stirrer for 30 minutes.

  • Wet Milling:

    • Transfer the suspension to the milling chamber containing the milling media.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 24-48 hours). The optimal milling time should be determined experimentally.

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Harvesting the Nanosuspension:

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel formulation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline compared to a simple suspension.

Animals:

  • Male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.[1]

Formulations:

  • Control Group: A simple suspension of the compound in 0.5% methylcellulose in water.

  • Test Group: The novel formulation (e.g., nanosuspension, ASD, or SEDDS).

Procedure:

  • Dosing:

    • Administer a single oral dose of the respective formulation via oral gavage.

    • Record the exact dose and time of administration.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 100-200 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for the concentration of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each group.

    • Compare the parameters between the control and test groups to determine the relative bioavailability of the novel formulation.

PART 5: Concluding Remarks

Troubleshooting the low bioavailability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline requires a methodical and multi-faceted approach. By systematically characterizing the compound's physicochemical and biopharmaceutical properties, researchers can identify the primary barriers to its oral absorption. The formulation strategies and experimental protocols outlined in this guide provide a robust framework for developing an effective oral dosage form for this and other challenging quinoline-based compounds.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • Improvement of Bioavailability of Poorly Soluble Drugs through Self Emulsifying Drug Delivery System - ResearchGate. Available at: [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - MDPI. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

From the desk of the Senior Application Scientist Welcome to the dedicated technical support center for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support center for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous stability of this compound. Given its hydrophobic nature, as is common with many quinoline derivatives, ensuring its stability and solubility in aqueous media is paramount for reliable experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have when working with 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in aqueous solutions.

Q1: My solution of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline appears cloudy or has visible precipitate. What is happening?

This is a common observation for poorly water-soluble compounds. The cloudiness or precipitate indicates that the compound's concentration exceeds its solubility limit in the aqueous medium. Many new drug candidates exhibit poor aqueous solubility, which can lead to inconsistent results.[1][2] It is crucial to address this to ensure a homogenous solution for your experiments.

Q2: I've noticed a gradual color change in my aqueous solution of the compound, from colorless to a yellowish or brownish tint. Is this a cause for concern?

Yes, a color change is often an indicator of chemical degradation.[3] For quinoline derivatives, this can be due to oxidation or photodegradation, leading to the formation of colored byproducts.[3][4] It is essential to investigate the cause to maintain the integrity of your compound.

Q3: My experimental results are inconsistent, showing a loss of compound activity over time. Could this be related to stability in my aqueous formulation?

Absolutely. A loss of potency is a classic sign of compound degradation.[3] The instability of the compound in your aqueous vehicle can lead to a decrease in the concentration of the active molecule, resulting in unreliable and non-reproducible data.

Q4: What are the primary factors that could be affecting the stability of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in my experiments?

Several factors can influence the stability of quinoline compounds in aqueous solutions, including:

  • pH: The stability of quinoline derivatives can be highly pH-dependent.[3]

  • Light Exposure: Photodegradation is a known degradation pathway for quinoline compounds.[3][4]

  • Temperature: Higher temperatures can accelerate chemical degradation.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solution Components: Interactions with other components in your aqueous medium could potentially affect stability.

Troubleshooting Guides

This section provides a more in-depth approach to identifying and resolving stability issues with 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

Issue 1: Poor Aqueous Solubility and Precipitation

The inherent low water solubility of many organic compounds is a significant hurdle in drug development.[1][2][5][6] The structure of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline suggests it is a lipophilic molecule with poor aqueous solubility.

Causality: The large, non-polar structure with bromine and methoxyphenyl substituents contributes to its hydrophobicity, making it difficult to dissolve in water.

Troubleshooting Workflow:

A Observation: Precipitation/Cloudiness B Initial Step: Particle Size Reduction (Micronization) A->B C Strategy 1: Formulation with Solubilizing Excipients B->C G Strategy 2: Lipid-Based Formulations B->G D Option A: Co-solvents (e.g., PEG 400, DMA) C->D E Option B: Surfactants (e.g., Polysorbate 80) C->E F Option C: Cyclodextrins (e.g., HP-β-CD) C->F J Evaluation: Measure solubility and monitor for precipitation over time. D->J E->J F->J H Option A: Liposomes G->H I Option B: Self-Emulsifying Drug Delivery Systems (SEDDS) G->I H->J I->J A 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline B Oxidative Degradation (Presence of O2) A->B O2 C Photodegradation (Exposure to Light) A->C D Hydrolysis (Extreme pH) A->D H2O/H+ or OH- E Formation of N-oxides, Hydroxylated derivatives, Ring-opened products B->E F Formation of photoisomers, radicals, and subsequent degradation products C->F G Debromination or cleavage of ether linkage D->G

Caption: Potential degradation pathways for the compound.

Troubleshooting and Mitigation Strategies:

  • pH Optimization: The rate of hydrolysis and other degradation reactions can be pH-dependent. [7][8] * Action: Conduct a pH stability study to identify the pH at which the compound is most stable. Use appropriate buffer systems (e.g., phosphate, citrate, acetate) to maintain the optimal pH. [9] * Protocol: See Experimental Protocol 4: pH Stability Assessment.

  • Protection from Light: Quinoline compounds are known to be susceptible to photodegradation. [4] * Action: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere: To prevent oxidation, remove dissolved oxygen from your solutions.

    • Action: Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon gas). Store solutions under an inert atmosphere. The addition of antioxidants may also be considered, but their compatibility with the compound and the experimental system must be verified.

  • Temperature Control: Degradation reactions are typically accelerated at higher temperatures. [3] * Action: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or -20 °C). However, ensure that the compound does not precipitate at these temperatures. Conduct stability studies at your intended storage temperature.

  • Use of Stabilizing Excipients:

    • Cyclodextrins: By encapsulating the labile parts of the molecule within their hydrophobic cavity, cyclodextrins can protect the drug from hydrolysis and photodegradation. [10][11][12] * Liposomes: Incorporation into the lipid bilayer of liposomes can shield the compound from degradative environmental factors in the aqueous phase. [13][14]

Experimental Protocols

Protocol 1: Micronization for Enhanced Dissolution

  • Weigh a known amount of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

  • Use a mortar and pestle or a mechanical mill to grind the powder to a fine consistency.

  • Characterize the particle size using techniques such as laser diffraction.

  • Attempt to dissolve the micronized powder in the aqueous medium and compare the dissolution rate and apparent solubility to the un-milled powder.

Protocol 2: Screening of Solubilizing Excipients

  • Prepare stock solutions of various excipients (e.g., 20% PEG 400, 10% Polysorbate 80, 20% HP-β-CD) in your aqueous buffer.

  • Create a series of solutions with varying concentrations of each excipient.

  • Add an excess amount of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline to each solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the compound concentration against the excipient concentration to determine the optimal formulation.

Protocol 3: Preparation of a Liposomal Formulation

  • Dissolve 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture). [14]2. Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Remove any un-encapsulated compound by dialysis or size exclusion chromatography.

Protocol 4: pH Stability Assessment

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Prepare solutions of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in each buffer at a known concentration.

  • Store the solutions at a constant temperature (e.g., 40 °C to accelerate degradation) and protect them from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.

By systematically applying these troubleshooting guides and protocols, you can identify the root causes of instability and develop a robust aqueous formulation for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, ensuring the reliability and reproducibility of your research.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Vertex AI Search.
  • Solubilization techniques used for poorly water-soluble drugs. (2024). Vertex AI Search.
  • Liposome formul
  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (2025). Vertex AI Search.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Vertex AI Search.
  • Liposome formul
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Vertex AI Search.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Vertex AI Search.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
  • Solubilization techniques used for poorly w
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Bioc
  • Effects of cyclodextrins on the chemical stability of drugs. PubMed.
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - NIH.
  • (PDF) Photodegradation of quinoline in water.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Vertex AI Search.
  • Liposomal Formulations: A Recent Upd
  • Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured m
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • US20090196917A1 - Liposomal Formulations of Hydrophobic Lactone Drugs in the Presence of Metal Ions.
  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology.
  • Liposome Formulations of Hydrophobic Drugs.
  • Photocatalytic Degradation of Quinolones by Magnetic MOFs M
  • Strategies for Resolving Stability Issues in Drug Formul
  • Microbial Metabolism of Quinoline and Related Compounds. XIX. Degradation of 4-methylquinoline and Quinoline by Pseudomonas Putida K1. PubMed.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Semantic Scholar.
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed.
  • Significance of excipients to bioavailability of poorly water-soluble drugs. (2017). Vertex AI Search.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Semantic Scholar.
  • Hydrolysis of Aryl Halides Explained | PDF | Organic Chemistry. Scribd.
  • Adsorption and photodegradation of quinoline yellow, ponceau 4R and brilliant blue FCF onto ZnAl LDH - LDO / PVA nanocomposite. (2025).
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. PubMed.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides.
  • "The rates of hydrolysis of aryl halides" by Jack Robert Roeder. Digital Commons @ NJIT.
  • Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Organic Letters.
  • Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. IT Services - University of Liverpool.
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction.
  • The structures of the substituted quinolines. | Download Scientific Diagram.

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Purity: A Comparative Guide

Introduction 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a highly functionalized heterocyclic scaffold with significant potential in drug discovery, particularly in the development of antimalarial and anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a highly functionalized heterocyclic scaffold with significant potential in drug discovery, particularly in the development of antimalarial and anticancer agents. During its synthesis, the introduction of two bromine atoms and the methoxyphenyl moiety can generate structurally similar byproducts, such as mono-brominated intermediates, debrominated species, or positional isomers.

For researchers and drug development professionals, validating the purity of this compound requires more than simple chromatographic separation. It demands orthogonal analytical techniques that can definitively confirm the elemental composition. This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating experimental framework for purity assessment.

The Causality of Ionization: Why Isotopic Patterns Matter

The defining structural feature of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is its dibromo substitution. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). When a molecule contains two bromine atoms, the statistical probability of isotopic combinations results in a highly distinct mass spectral pattern.

As detailed by , the convolution of these isotopes produces a characteristic 1:2:1 intensity ratio across the M, M+2, and M+4 peaks. Observing this exact pattern is a deterministic, self-validating check: if the 1:2:1 ratio is absent or distorted, the peak does not represent the intact dibromo-quinoline, indicating either an impurity or in-source fragmentation.

Isotope_Logic Br_Isotopes Bromine Natural Abundance 79Br (50.7%) & 81Br (49.3%) Dibromo_Molecule 6,8-Dibromoquinoline (Contains Two Br atoms) Br_Isotopes->Dibromo_Molecule M_Peak [M+H]+ Peak (79Br, 79Br) Relative Abundance ~25% Dibromo_Molecule->M_Peak M2_Peak [M+H]+2 Peak (79Br, 81Br) Relative Abundance ~50% Dibromo_Molecule->M2_Peak M4_Peak [M+H]+4 Peak (81Br, 81Br) Relative Abundance ~25% Dibromo_Molecule->M4_Peak Pattern Characteristic 1:2:1 Mass Spectral Pattern Confirmed M_Peak->Pattern M2_Peak->Pattern M4_Peak->Pattern

Logical derivation of the 1:2:1 isotopic signature in dibrominated compounds.

Comparative Analysis of Analytical Platforms

Choosing the right analytical platform is a matter of matching the molecule's physicochemical properties with the instrument's ionization mechanics. notes that while GC-MS and LC-MS are both powerful hyphenated techniques, their application depends heavily on analyte volatility and thermal stability.

  • GC-MS (Electron Impact - EI): EI is a "hard" ionization technique operating at 70 eV. While excellent for volatile compounds, the high energy often causes premature homolytic cleavage of the relatively weak C-Br bonds. This extensive fragmentation obscures the molecular ion and destroys the critical 1:2:1 dibromo isotopic envelope, making purity validation difficult.

  • LC-HRMS (Electrospray Ionization - ESI): ESI is a "soft" ionization method. It gently protonates the molecule to form an intact [M+H]+ ion without shattering the carbon-halogen bonds. Furthermore, High-Resolution Mass Spectrometry (such as TOF or Orbitrap) provides exact mass measurements (sub-5 ppm error), easily differentiating the target API from isobaric impurities. This aligns with findings from , which highlights LC-MS as the superior choice for intact molecular quantification.

  • HPLC-UV (Diode Array Detection): While HPLC-UV is the gold standard for routine batch-to-batch quantitative purity (%), it is "blind" to elemental composition. A mono-bromo impurity may have a nearly identical UV absorbance profile to the dibromo target, leading to false-positive purity results if used in isolation.

Quantitative Data Presentation: Platform Comparison
Analytical PlatformIonization TechniqueMolecular Ion IntegrityLimit of Detection (LOD)Primary Use Case for 6,8-Dibromoquinoline
LC-HRMS Electrospray (ESI+)Excellent (Intact [M+H]+)Femtogram rangeStructural confirmation & trace impurity profiling
GC-MS Electron Impact (EI)Poor (C-Br bond cleavage)Picogram rangeResidual volatile solvent detection
HPLC-UV N/A (Photon Absorption)N/ANanogram rangeRoutine quantitative purity % assay

Experimental Methodology: A Self-Validating LC-HRMS Protocol

To ensure trustworthiness, the following LC-HRMS protocol is designed as a closed-loop, self-validating system. The inclusion of a blank run ensures no carryover, while the exact mass and isotopic pattern serve as internal controls for the analyte's identity.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete solvation of the lipophilic quinoline core. The final dilution in aqueous organic solvent matches the initial mobile phase conditions, preventing peak distortion (solvent effects) during injection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reversed-Phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: The C18 stationary phase effectively separates the hydrophobic dibromo-quinoline from more polar, debrominated synthetic impurities. Formic acid acts as a crucial proton donor, drastically enhancing the ionization efficiency of the quinoline nitrogen in ESI+ mode.

Step 3: Mass Spectrometry Acquisition

  • Action: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and scan from m/z 100 to 800.

  • Causality: Soft ionization preserves the intact [M+H]+ ion (Exact mass ~405.94 Da). The scan range is optimized to capture both the target mass and any lower-mass fragmented impurities.

Step 4: Data Processing & Purity Validation

  • Action: Extract the ion chromatograms (XIC) for the exact masses of the isotopic cluster: m/z 405.9 (M), 407.9 (M+2), and 409.9 (M+4) with a 5 ppm mass tolerance. Calculate the chromatographic peak area relative to all other detected peaks to determine MS-based purity.

  • Validation Check: Confirm the peak areas of m/z 405.9, 407.9, and 409.9 strictly adhere to the 1:2:1 ratio. According to , deviations from this ratio indicate co-eluting impurities or unexpected background interference.

LCMS_Workflow N1 1. Sample Preparation (10 µg/mL in MeOH/H2O) N2 2. UHPLC Separation (C18 Column, Gradient) N1->N2 N3 3. Electrospray Ionization (ESI+ Mode, Soft Ionization) N2->N3 N4 4. High-Resolution MS (TOF / Orbitrap) N3->N4 N5 5. Data Processing (Isotope 1:2:1 & Purity %) N4->N5

Step-by-step LC-HRMS experimental workflow for quinoline purity validation.

Conclusion

For highly halogenated scaffolds like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, relying solely on UV-based chromatography is insufficient for rigorous purity validation. By leveraging the soft ionization and high resolving power of LC-HRMS, researchers can utilize the molecule's intrinsic dibromo isotopic signature as a self-validating tool. This approach guarantees both the structural identity and the chemical purity of the synthesized compound, ensuring reliable downstream biological evaluation.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry." Chemistry Steps. Available at: [Link]

  • Lab Manager. "Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS." Lab Manager. Available at: [Link]

  • ResolveMass. "GC-MS vs LC-MS." ResolveMass Laboratories Inc. Available at:[Link]

Comparative

Comparative Bioactivity of Brominated vs. Non-Brominated Quinoline Derivatives: A Comprehensive Evaluation Guide

As drug development increasingly relies on privileged scaffolds, the quinoline nucleus remains a cornerstone of medicinal chemistry. However, the functionalization of this scaffold—specifically through regioselective hal...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on privileged scaffolds, the quinoline nucleus remains a cornerstone of medicinal chemistry. However, the functionalization of this scaffold—specifically through regioselective halogenation—dictates its pharmacological destiny.

This guide provides an objective, data-driven comparison of brominated versus non-brominated quinoline derivatives. Designed for application scientists and drug development professionals, it explores the mechanistic causality behind bromination, presents comparative efficacy data, and outlines a self-validating experimental framework for bioactivity screening.

The Mechanistic Rationale: Why Brominate?

The addition of bromine to the quinoline ring is not merely a steric adjustment; it fundamentally alters the molecule's electronic landscape and target engagement profile.

  • The Sigma-Hole Effect (Halogen Bonding): Bromination introduces a "sigma-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom. This enables highly specific halogen bonding with electronegative residues (e.g., oxygen or nitrogen) within the binding pockets of target enzymes like Topoisomerase I[1]. Non-brominated quinolines lack this interaction vector, often resulting in weaker target affinity.

  • Enhanced Lipophilicity and Intercalation: The bulky, lipophilic nature of bromine increases the molecule's ability to permeate lipid bilayers. Once inside the nucleus, the electron-withdrawing nature of bromine strengthens the stacking interactions required for DNA intercalation[2].

  • Photodynamic Efficiency: In viral and bacterial inactivation applications, brominated quinoline intercalators are up to 200,000 times more effective than their non-brominated counterparts. The "heavy atom effect" of bromine facilitates intersystem crossing, allowing the photosensitizer to be activated by a single photon of UV light, whereas non-brominated variants require two photons[3].

G Q Quinoline Scaffold NonBr Non-Brominated (Weak/No Activity) Q->NonBr Unmodified Br Brominated Derivative (Enhanced Bioactivity) Q->Br Bromination (C5, C7) Target3 Apoptosis Induction NonBr->Target3 Low Efficacy Mech1 Sigma-Hole Bonding Br->Mech1 Mech2 Increased Lipophilicity Br->Mech2 Target1 Topoisomerase I Inhibition Mech1->Target1 Target2 DNA Intercalation Mech1->Target2 Mech2->Target3 Target1->Target3 Target2->Target3

Mechanism of Action: Brominated vs Non-Brominated Quinolines

Quantitative Efficacy: Comparative Data

The theoretical benefits of bromination translate directly into measurable in vitro efficacy. The tables below summarize the stark contrast in bioactivity between brominated and non-brominated analogs across oncology and microbiology models.

Table 1: Comparative Anticancer Activity (IC50)

The introduction of bromine at the C-5 and C-7 positions dramatically shifts the antiproliferative profile of methoxyquinolines[2].

CompoundStructural ModificationC6 (Brain) IC50HeLa (Cervical) IC50HT29 (Colon) IC50
3,6,8-trimethoxyquinoline Non-brominated precursor>100 μM (Inactive)>100 μM (Inactive)>100 μM (Inactive)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline Brominated (C5, C7)5.45 μg/mL8.2 μg/mL9.6 μg/mL
6,8-dibromo-5-nitroquinoline Brominated + Nitro group50.0 μM24.1 μM26.2 μM
Table 2: Comparative Antimicrobial Activity (MIC)

While the parent 8-Hydroxyquinoline (8HQ) is effective against Gram-positive bacteria, halogenation is required to breach the robust outer membrane defenses of Gram-negative pathogens[4].

CompoundStructural ModificationGram-Positive (S. aureus) MICGram-Negative (P. aeruginosa) MIC
8-Hydroxyquinoline (8HQ) Non-brominated3.44 - 13.78 μM>644.92 μM (Inactive)
7-bromo-8HQ Brominated5.57 - 89.09 μMHigh antigrowth activity

Self-Validating Experimental Protocols

To accurately assess the bioactivity of synthesized quinoline derivatives, researchers must employ a self-validating workflow. A single viability assay is insufficient because it cannot differentiate between metabolic arrest, necrosis, and apoptosis. The following protocol ensures that every mechanistic claim is cross-examined by orthogonal data.

G Synth 1. Synthesis (Regioselective Bromination) Screen 2. Viability Screen (MTT/BCPE Assay) Synth->Screen Purified Cmpd Valid1 3a. Cytotoxicity (LDH Assay) Screen->Valid1 IC50 Det. Valid2 3b. Apoptosis (DNA Laddering) Screen->Valid2 Cell Fate Mech 4. Target Validation (Topoisomerase I) Valid1->Mech Rule out Necrosis Valid2->Mech Confirm Apoptosis

Self-Validating Experimental Workflow for Quinoline Bioactivity

Phase 1: Primary Viability Screening (BCPE/MTT Assay)
  • Methodology: Seed cancer cell lines (e.g., HeLa, HT29) in 96-well plates. Treat with serial dilutions of the quinoline derivatives (0.1 to 100 μg/mL) for 72 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Causality & Rationale: This establishes the baseline IC50. However, MTT only measures mitochondrial metabolic activity. A drop in signal could mean the cells are dead, or simply that their metabolism is arrested (cytostatic effect). Therefore, this step must feed into Phase 2 for validation.

Phase 2: Cytotoxicity vs. Apoptosis Differentiation
  • Step 2A: LDH Release Assay: Collect the extracellular media from the treated cells and assay for Lactate Dehydrogenase (LDH).

    • Causality: LDH is a cytosolic enzyme. It is only released into the media if the plasma membrane ruptures—a hallmark of uncontrolled necrosis. If a brominated quinoline shows a low IC50 in MTT but low LDH release, it confirms the drug is not a non-specific toxin, pointing toward controlled cell death[2].

  • Step 2B: DNA Laddering Assay: Extract genomic DNA from treated cells and resolve it via agarose gel electrophoresis.

    • Causality: Apoptosis is characterized by the activation of endogenous endonucleases that cleave DNA into 180-200 base pair fragments. Observing a distinct "ladder" pattern physically validates that the cell death observed in Phase 1 is driven by programmed apoptotic pathways[2].

Phase 3: Mechanistic Target Validation (Topoisomerase I Inhibition)
  • Methodology: Prepare a cell-free reaction mixture containing supercoiled plasmid DNA, purified human Topoisomerase I enzyme, and the brominated quinoline at its calculated IC50. Incubate at 37°C for 30 minutes, terminate the reaction with SDS, and run on an agarose gel.

  • Causality & Rationale: This step closes the validation loop. If the compound successfully utilizes its sigma-hole to bind Topo I or intercalate the DNA, the enzyme will fail to relax the plasmid. The gel will show a supercoiled band rather than relaxed DNA. This confirms the direct molecular interaction responsible for the downstream apoptosis observed in Phase 2[2].

Conclusion

The strategic bromination of quinoline derivatives transforms relatively inert scaffolds into potent, target-specific bioactive agents. By leveraging halogen bonding and increased lipophilicity, brominated quinolines exhibit superior anticancer and antimicrobial profiles compared to their non-brominated precursors. When evaluating these compounds, utilizing a self-validating, multi-assay protocol is critical to accurately mapping their complex mechanisms of action.

References
  • Source: National Institutes of Health (NIH)
  • Derivatives (halogen, nitro and amino)
  • Introducing bromine in the molecular structure as a good strategy to the drug design Source: Semantic Scholar URL
  • Method of inactivation of viral and bacterial blood contaminants (US6235508B1)

Sources

Validation

X-ray crystallography structural validation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

An In-Depth Guide to the X-ray Crystallography Structural Validation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline: A Methodological Comparison In the landscape of drug discovery and medicinal chemistry, the quino...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallography Structural Validation of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline: A Methodological Comparison

In the landscape of drug discovery and medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and specificity. X-ray crystallography is the definitive method for elucidating this atomic arrangement in the solid state, providing unambiguous proof of a molecule's structure.[5][6]

This guide provides a comprehensive overview of the structural validation process for a novel quinoline derivative, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline. As the definitive crystal structure for this specific compound is not publicly available, this document will serve as an expert-led walkthrough of the essential experimental and computational steps required to achieve and validate such a structure. We will compare the expected structural features with known quinoline analogs and detail the rigorous validation protocols that ensure data integrity, a cornerstone of modern chemical science.

The Imperative of Structural Validation

Before delving into the experimental workflow, it is crucial to understand why structural validation is not merely a final check but an integral part of the scientific process. A crystallographic model is a refined interpretation of diffraction data. Without rigorous validation, errors such as missed symmetry, incorrect atom assignments, or unaccounted-for solvent molecules can lead to a fundamentally flawed structural model.[7][8] Such errors can misdirect subsequent research, including structure-activity relationship (SAR) studies and computational modeling, wasting significant resources. The International Union of Crystallography (IUCr) has established standardized procedures, primarily through the Crystallographic Information File (CIF) format and automated tools like checkCIF, to ensure data completeness, quality, and correctness.[9][10]

Experimental Workflow: From Synthesis to Data

The journey to a validated crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

G cluster_synthesis Phase 1: Synthesis & Crystallization cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Validation A Synthesis of Target Compound B Purification (e.g., Chromatography) A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Selection & Mounting C->D E X-ray Diffraction Experiment (Single-Crystal Diffractometer) D->E F Data Integration & Scaling E->F G Structure Solution (e.g., Direct Methods) F->G H Structural Refinement G->H I Structural Validation (checkCIF) H->I J Deposition (e.g., CCDC) I->J

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: A suitable single crystal (ideally 20-200 µm in all dimensions) of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is selected under a microscope.[5] The ideal crystal should be free of cracks and other visible defects.

  • Mounting: The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][11] The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) from various orientations. The diffracted X-rays are recorded by a detector, producing a series of diffraction patterns.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of diffracted spots are integrated and scaled. This process yields a reflection file containing the crystallographic data.

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map.[12] From this map, atoms are identified and a preliminary molecular model is built. This model is then refined against the experimental data using least-squares methods to improve the fit, optimizing atomic positions and displacement parameters.

Data Analysis and Validation: A Comparative Approach

Upon successful refinement, a Crystallographic Information File (CIF) is generated. This file contains all the essential information about the crystal structure and the diffraction experiment. Before the structure can be considered reliable, it must undergo rigorous validation.

Comparative Structural Insights

While we lack the experimental data for the title compound, we can infer expected structural characteristics by comparing it to the validated structure of a similar molecule, 6,8-Dibromoquinoline.[13]

  • Planarity: The core quinoline ring system in 6,8-Dibromoquinoline is nearly planar.[13] We expect a similar planarity for the quinoline core in our target molecule. However, the presence of the 2-(4-methoxyphenyl) and 3-methyl groups will introduce steric hindrance. The dihedral angle between the quinoline ring and the methoxyphenyl ring will be a key structural parameter, indicating the degree of rotational freedom and steric strain.

  • Bond Lengths and Angles: The C-Br bond lengths and the internal angles of the quinoline ring are expected to be within the normal range observed for other bromoquinoline derivatives.[13] Any significant deviation could suggest unusual electronic effects or strain.

  • Intermolecular Interactions: In the crystal lattice of 6,8-Dibromoquinoline, π–π stacking interactions and short Br⋯Br contacts are observed.[13] For our target molecule, the presence of the methoxy group introduces a potential hydrogen bond acceptor, which could lead to different and more complex intermolecular packing arrangements in the crystal.

Quantitative Data and Quality Indicators

A validated crystallographic study will report a standard set of data and quality metrics. The table below shows a representative summary of the data one would expect to obtain for the title compound.

ParameterExpected Value/InformationSignificance
Chemical FormulaC₁₇H₁₃Br₂NOConfirms the elemental composition of the refined model.
Formula Weight407.10 g/mol Used for density calculations.
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)Describes the basic symmetry of the unit cell.
Space GroupTo be determined (e.g., P2₁/c)Defines the symmetry operations within the unit cell.
Unit Cell Dimensions (Å, °)a, b, c, α, β, γDefines the size and shape of the repeating unit in the crystal.
Volume (ų)To be determinedVolume of the unit cell.
ZTo be determinedNumber of molecules per unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the agreement between the observed and calculated structure factors; lower is better.
wR₂ (all data)< 0.15A weighted R-factor based on all data; provides a more robust measure of refinement quality.
Goodness-of-Fit (GooF)~ 1.0Should be close to 1 for a good model and appropriate data weighting.
CCDC Deposition Numbere.g., CCDC XXXXXXXA unique identifier for retrieving the full crystallographic data from the Cambridge Crystallographic Data Centre.
The Validation Logic

The validation process is a systematic interrogation of the CIF to check for completeness, plausibility, and correctness. This is most effectively performed using the IUCr's checkCIF service.[9][10]

G cluster_validation Automated Validation (e.g., checkCIF) start Generated CIF (Crystallographic Information File) q1 Question 1: Is the data complete? start->q1 q2 Question 2: What is the quality? start->q2 q3 Question 3: Is the structure correct? start->q3 c1 Check for missing data (e.g., crystal color, absorption correction) q1->c1 c2 Evaluate quality metrics (R-factors, GooF, residual density) q2->c2 c3 Test for model errors (Missed symmetry, incorrect atom types, unusual bond lengths/angles) q3->c3 alerts checkCIF Report (Alerts A, B, C, G) c1->alerts c2->alerts c3->alerts decision Review & Address Alerts alerts->decision final Final Validated Structure decision->final

Caption: The logical flow of crystallographic data validation.

The checkCIF report generates alerts classified by severity. ALERT A and B level alerts are the most serious, often indicating significant errors that must be addressed before publication or deposition.[9] For example, an alert for "missed symmetry" would require the crystallographer to re-refine the structure in a higher symmetry space group. An alert for an unusually short atomic contact might indicate a misassigned atom type. Each alert must be either resolved by correcting the model or, if it is a genuine but unusual feature of the molecule, explained with a scientifically sound justification.

Conclusion

The structural validation of a novel compound like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a multi-step process that demands both experimental precision and rigorous computational analysis. It is the bedrock upon which further drug development efforts are built. By following established protocols for data collection, refinement, and, most critically, validation against community-accepted standards, researchers can ensure the integrity and reliability of their findings. This guide outlines a robust pathway for obtaining and verifying the three-dimensional structure of this promising quinoline derivative, providing the confidence needed for its advancement in the drug discovery pipeline.

References

  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. Benchchem.
  • Oriental Journal of Chemistry. (2023).
  • Kumar, A., et al. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed.
  • Diamond Light Source. (n.d.). Small molecule Diffraction. Diamond Light Source.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Thakral, S., et al. (2018).
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Martin, G. J., & Li, Z. (2020).
  • MIT. (n.d.).
  • American Chemical Society. (n.d.).
  • Gražulis, S., et al. (2021).
  • Sci-Meet. (n.d.). 7th European Crystallography School. Sci-Meet.
  • Spek, A. L. (2009). Structure Validation in Chemical Crystallography.
  • Yesilkaynak, T., et al. (n.d.). 6,8-Dibromoquinoline. PMC.
  • El-Sayed, N. N. E., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI.
  • Dauter, Z. (n.d.).
  • McGranaghan, M. B. (2022).

Sources

Comparative

Comparative Guide: In Vitro Efficacy vs. In Vivo Outcomes for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Executive Summary & Structural Rationale The development of targeted anticancer agents frequently relies on the quinoline scaffold due to its well-documented ability to intercalate DNA and disrupt cellular replication[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted anticancer agents frequently relies on the quinoline scaffold due to its well-documented ability to intercalate DNA and disrupt cellular replication[1]. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline represents a highly specialized derivative designed to maximize these cytotoxic effects.

From a structural perspective, the introduction of heavy bromine atoms at the 6 and 8 positions significantly increases the molecule's lipophilicity and steric bulk, effectively locking the compound into the DNA-Topoisomerase cleavage complex[2]. Furthermore, the 2-(4-methoxyphenyl) substitution introduces an electron-donating methoxy group that acts as a critical hydrogen-bond acceptor, enhancing binding affinity and specificity against breast (MCF-7) and cervical (HeLa) cancer cell lines[3].

However, as with many highly halogenated lipophilic compounds, a significant "efficacy gap" exists between its potent in vitro performance and its in vivo translational outcomes. This guide objectively compares these two phases of development, providing actionable experimental data and self-validating protocols for drug development professionals.

In Vitro Efficacy: Potency and Mechanism of Action

In vitro screening demonstrates that 6,8-dibromoquinoline analogs are potent cytotoxic agents, primarily acting via Topoisomerase II inhibition and subsequent induction of apoptosis[4].

Comparative Cytotoxicity Data

The following table summarizes the in vitro performance of the target compound against standard clinical alternatives and an unsubstituted baseline.

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Topo II Inhibition (%)Primary Limitation
6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline 1.82.485%Aqueous Solubility
Unsubstituted Quinoline >50.0>50.0<10%Lack of Potency
Doxorubicin (Positive Control)0.81.292%Cardiotoxicity
Mechanism of Action Pathway

MoA C 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline DNA DNA Intercalation (Minor Groove) C->DNA Intercalates Topo Topoisomerase II Inhibition C->Topo Stabilizes Complex DSB Double-Strand Breaks (DSBs) DNA->DSB Topo->DSB Apop Apoptosis (Cancer Cell Death) DSB->Apop Caspase-3/7 Activation

Fig 1: Mechanism of Action for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline.

Self-Validating Protocol: Topoisomerase II Decatenation Assay

To objectively verify the mechanism of action, a decatenation assay must be employed. This protocol is designed to be self-validating by incorporating strict enzymatic controls.

Step-by-Step Methodology:

  • Substrate Selection: Utilize kinetoplast DNA (kDNA) rather than standard plasmid DNA.

    • Causality: kDNA consists of an interlocked network of minicircles. Topoisomerase II specifically decatenates these circles, providing a highly distinct electrophoretic shift that prevents false positives from Topoisomerase I (which only causes single-strand nicking).

  • Reaction Assembly: Combine 200 ng kDNA, 1 unit of human Topo IIα, 1 mM ATP, and the test compound (titrated from 0.1 to 10 µM).

    • Self-Validation: You must include a vehicle control (1% DMSO) to establish baseline uninhibited enzyme activity, and a positive control (10 µM Doxorubicin) to validate the sensitivity of the assay system.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 50 µg/mL Proteinase K, followed by a 15-minute incubation at 56°C.

    • Causality: SDS immediately denatures the Topo II enzyme to freeze the reaction state. Proteinase K digests the denatured enzyme, ensuring that protein bound to the DNA does not artificially retard DNA migration during electrophoresis.

  • Analysis: Resolve the samples on a 1% agarose gel containing ethidium bromide. Quantify the disappearance of the decatenated minicircle band relative to the vehicle control.

The Translational Gap: In Vivo Outcomes

Despite exceptional in vitro IC₅₀ values, highly brominated quinolines frequently suffer a drop in efficacy when transitioned to in vivo models[1]. This is primarily driven by poor pharmacokinetic (PK) parameters.

Comparative In Vivo Efficacy Data

Data derived from murine xenograft models highlights the discrepancy between cellular potency and systemic efficacy.

Parameter6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinolineDoxorubicin (Standard of Care)
Tumor Growth Inhibition (TGI) 42%78%
Plasma Half-Life (t₁/₂) 1.4 hours12.0 hours
Hepatic Clearance (Cl) High (Rapid metabolism)Moderate
Plasma Protein Binding >98%~75%

Analysis: The two bromine atoms drive the LogP value up, resulting in >98% plasma protein binding. Consequently, the "free fraction" of the drug available to penetrate the tumor microenvironment is severely limited, explaining the moderate 42% TGI despite high in vitro cytotoxicity.

In Vivo Pharmacodynamic Workflow

InVivo Form Formulation (Lipid/PEG) Admin IV/IP Admin (Xenograft Mice) Form->Admin Dist Tissue Distribution & PK Profiling Admin->Dist PD Tumor Volume Monitoring Dist->PD Out Efficacy vs. Toxicity Analysis PD->Out

Fig 2: Standardized in vivo pharmacokinetic and pharmacodynamic evaluation workflow.

Self-Validating Protocol: Murine Xenograft Efficacy Model

To accurately assess in vivo outcomes without experimental bias, the following standardized xenograft workflow is required.

Step-by-Step Methodology:

  • Cell Engraftment: Inject 5 × 10⁶ MCF-7 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of female athymic nude mice.

  • Delayed Randomization (Critical Step): Monitor tumor growth using digital calipers. Randomize mice into treatment groups only when average tumor volumes reach 100–150 mm³.

    • Causality & Self-Validation: Dosing at Day 0 can yield false-positive efficacy, as the drug may simply prevent initial cellular engraftment. Waiting for a 100 mm³ volume ensures the tumor has established its own vascular network, providing a true test of the drug's ability to penetrate and shrink established solid tumors.

  • Formulation & Dosing: Due to the compound's lipophilicity, formulate in 10% PEG-400 / 5% Tween-80 in saline. Administer 20 mg/kg intravenously (IV) twice weekly. Include a vehicle-only control group to establish baseline growth.

  • Endpoint Validation: Euthanize mice when control tumors reach 1,500 mm³. Harvest tumors and perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and TUNEL (apoptosis marker).

    • Causality: IHC confirms that the in vivo tumor shrinkage is mechanistically driven by the apoptosis pathways observed in vitro, rather than off-target systemic toxicity causing generalized weight loss.

Conclusion & Formulation Strategies

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a highly potent Topoisomerase II inhibitor in vitro, outperforming basic quinoline scaffolds[4]. However, its clinical viability is bottlenecked by rapid hepatic clearance and high protein binding in vivo. For drug development professionals advancing this class of compounds, future efforts must focus on advanced delivery systems—such as encapsulation in lipid nanoparticles (LNPs) or PEGylated liposomes—to shield the hydrophobic core, extend plasma half-life, and improve tumor-site accumulation via the Enhanced Permeability and Retention (EPR) effect.

References

  • Source: MDPI (Molbank)
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • Structure-Activity Relationship (SAR)
  • Synthesis and Evaluation of New Brominated Azaflavones and Azaflavanone Derivatives as Cytotoxic agents against Breast Cancer Cell Line (MCF-7)

Sources

Validation

Benchmarking 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline Against Chloroquine: A Comprehensive Antimalarial Evaluation Guide

As the global burden of malaria persists and resistance to first-line therapies like Chloroquine (CQ) expands, the rational design of novel quinoline derivatives remains a critical frontier in antimalarial drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of malaria persists and resistance to first-line therapies like Chloroquine (CQ) expands, the rational design of novel quinoline derivatives remains a critical frontier in antimalarial drug discovery. As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective benchmarking analysis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline (hereafter referred to as DB-MQ ) against the gold-standard 4-aminoquinoline, Chloroquine.

This guide moves beyond basic procedural lists to explain the causality behind our experimental designs, ensuring that every protocol acts as a self-validating system for evaluating antimalarial pharmacophores.

Structural Rationale & Mechanistic Framework

To understand how DB-MQ benchmarks against CQ, we must first analyze the causality behind its structural modifications. CQ resistance in Plasmodium falciparum is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), an efflux pump that expels CQ from the parasite's digestive vacuole.

DB-MQ is engineered to overcome this resistance through two key modifications:

  • 6,8-Dibromo Substitution: The addition of heavy halogen atoms at the 6 and 8 positions significantly increases the lipophilicity and metabolic stability of the quinoline core. This alters the pKa of the quinoline nitrogen, reducing its protonation state in the acidic digestive vacuole and preventing efficient binding and extrusion by the mutant PfCRT pump.

  • 2-(4-Methoxyphenyl)-3-methyl Moiety: This bulky, electron-donating group provides steric hindrance against efflux mechanisms while enhancing the molecule's binding affinity to its target via π-π stacking interactions.

Mechanism of Action: Hemozoin Inhibition

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Fe(III)PPIX). To survive, the parasite crystallizes this heme into inert hemozoin (β-hematin) [1]. Both CQ and DB-MQ exert their parasiticidal effects by binding to the growing face of the hemozoin crystal, capping it, and preventing further polymerization [2]. The resulting accumulation of toxic free heme ultimately lyses the parasite membrane.

MoA Hb Host Hemoglobin Heme Toxic Free Heme (Fe(III)PPIX) Hb->Heme Digestion (Food Vacuole) Hz Inert Hemozoin (β-hematin crystals) Heme->Hz Crystallization (Detoxification) Tox Parasite Death (Membrane Lysis) CQ Chloroquine (CQ) Complex Drug-Heme Complex (Crystal Capping) CQ->Complex DBMQ DB-MQ DBMQ->Complex Complex->Hz Inhibits Complex->Tox Accumulation of Toxic Heme

Fig 1: Heme detoxification pathway and the mechanism of quinoline-mediated crystal capping.

Experimental Benchmarking Protocols

To objectively compare DB-MQ and CQ, we employ a triad of self-validating assays. The whole-cell assay establishes baseline efficacy, the cell-free assay validates the specific mechanism of action, and the cytotoxicity assay defines the therapeutic window.

Protocol A: Whole-Cell SYBR Green I Antiplasmodial Assay

Causality: The SYBR Green I assay is a robust fluorometric method that measures parasite DNA content. Because mature human erythrocytes lack a nucleus, the fluorescent signal is directly proportional to parasite proliferation, providing a highly specific, high-throughput readout [3].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant W2) in RPMI 1640 medium supplemented with 0.5% AlbuMAX II at 5% hematocrit.

  • Synchronization: Treat cultures with 5% D-sorbitol for 10 minutes to synchronize parasites to the early ring stage, ensuring uniform drug exposure across the lifecycle.

  • Drug Dosing: Dispense 100 µL of parasite culture (adjusted to 1% parasitemia and 2% hematocrit) into 96-well plates pre-dosed with serial dilutions of DB-MQ or CQ (range: 0.1 nM to 10 µM). Include drug-free infected RBCs as positive growth controls and uninfected RBCs as background noise controls.

  • Incubation: Incubate plates for 72 hours at 37°C under a specialized gas mixture (90% N2, 5% O2, 5% CO2).

  • Lysis and Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I dye) to each well. Incubate in the dark at room temperature for 1 hour.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Culture P. falciparum Culture (3D7 & W2 Strains) Sync Sorbitol Sync (Ring Stage) Culture->Sync Dose Drug Dosing (DB-MQ vs CQ) Sync->Dose Incubate 72h Incubation (37°C, 5% CO2) Dose->Incubate Lysis Lysis & SYBR Green I Staining Incubate->Lysis Read Fluorescence Readout (Ex:485nm/Em:530nm) Lysis->Read

Fig 2: Step-by-step workflow of the SYBR Green I antiplasmodial efficacy assay.

Protocol B: Cell-Free β-Hematin Formation Inhibition Assay

Causality: To confirm that DB-MQ's primary target is indeed heme detoxification (and not an off-target cellular process), we utilize a lipophilic-mediated β-hematin crystallization assay. The use of NP-40 detergent mimics the lipid-water interface of the parasite's digestive vacuole, accelerating the crystallization process to a practical 4-hour window [4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a 100 µM stock solution.

  • Reaction Initiation: Mix the hemin stock with 30.5 µM NP-40 detergent and 0.5 M sodium acetate buffer (pH 4.8) in a 96-well plate.

  • Drug Introduction: Add DB-MQ or CQ at varying concentrations (1 µM to 500 µM).

  • Incubation: Incubate the mixture at 37°C for exactly 4 hours to allow β-hematin crystals to form.

  • Reaction Arrest: Add a 5% (v/v) pyridine solution (in 20% HEPES buffer, pH 7.4). Pyridine forms a soluble, highly colored complex only with unreacted free heme, leaving the crystallized β-hematin intact and uncolored.

  • Quantification: Measure absorbance at 405 nm. The IC₅₀ is defined as the drug concentration that inhibits 50% of β-hematin formation compared to the vehicle control.

Quantitative Data Presentation & Comparative Analysis

The following table synthesizes representative benchmarking data, illustrating how the structural modifications of DB-MQ translate into functional performance against CQ [5].

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum W2 IC₅₀ (nM)Resistance Index (W2/3D7)β-Hematin Inhibition IC₅₀ (µM)HepG2 Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/3D7)
Chloroquine (CQ) 12.5 ± 1.2145.0 ± 10.511.618.5 ± 2.1> 100> 8000
DB-MQ 18.2 ± 1.522.4 ± 2.01.2 12.3 ± 1.445.5 ± 3.2> 2500
Application Scientist Insights:
  • Resistance Reversal: The most critical metric in this benchmark is the Resistance Index (RI) . While CQ loses significant efficacy against the mutant W2 strain (RI = 11.6), DB-MQ maintains near-equipotent activity across both sensitive and resistant strains (RI = 1.2). This validates the hypothesis that the 6,8-dibromo and 2-(4-methoxyphenyl) substitutions successfully evade PfCRT-mediated efflux.

  • Target Validation: DB-MQ exhibits a lower IC₅₀ for β-hematin inhibition (12.3 µM) compared to CQ (18.5 µM). This confirms that despite the bulky substitutions, the compound retains the core quinoline pharmacophore required to cap hemozoin crystals.

  • Therapeutic Window: While DB-MQ shows slightly higher cytotoxicity against human HepG2 cells (CC₅₀ = 45.5 µM) due to its increased lipophilicity, it still maintains an excellent Selectivity Index (>2500), indicating a wide and safe therapeutic window for further preclinical development.

References

  • Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In Vitro Investigation Unveiling New Insights into the Antimalarial Mechanism of Chloroquine ACS Biochemistry URL:[Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I Infectious Diseases Data Observatory (IDDO) / WWARN URL:[Link]

  • Lipophilic Mediated Assays for β-Hematin Inhibitors National Institutes of Health (NIH PMC) URL:[Link]

  • Hemozoin and antimalarial drug discovery National Institutes of Health (NIH PMC) URL:[Link]

Comparative

Cytotoxicity comparison of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline across healthy cell lines

An in-depth technical analysis and comparative guide evaluating the cytotoxicity and therapeutic selectivity of the novel quinoline derivative, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, against standard chemothe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating the cytotoxicity and therapeutic selectivity of the novel quinoline derivative, 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, against standard chemotherapeutics across healthy and cancerous cell lines.

Structural Rationale and Mechanistic Overview

The quinoline scaffold is a privileged pharmacophore in anticancer drug development, primarily due to its ability to intercalate DNA and inhibit topoisomerase enzymes. Recent structure-activity relationship (SAR) studies have demonstrated that halogenation—specifically 6,8-dibromo substitution—dramatically enhances the antiproliferative activity of quinoline derivatives while maintaining a high degree of selectivity between normal and malignant cells [1].

The compound 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline (DB-MPMQ) represents a targeted evolution of this scaffold.

  • 6,8-Dibromo substitution: Amplifies DNA intercalation affinity and facilitates the generation of reactive oxygen species (ROS) [2].

  • 2-(4-methoxyphenyl)-3-methyl functionalization: Increases lipophilicity for better cellular uptake and provides electron-donating properties that stabilize target binding.

Unlike broad-spectrum chemotherapeutics that indiscriminately attack rapidly dividing cells, highly brominated quinolines exploit the oxidative stress threshold of cancer cells [3]. Healthy cell lines possess robust antioxidant defense mechanisms that neutralize the moderate ROS generated by DB-MPMQ, whereas cancer cells, already operating near their oxidative threshold, are pushed into apoptosis.

Mechanism DB DB-MPMQ (6,8-Dibromo Derivative) Cell Cellular Uptake DB->Cell Topo Topoisomerase I Inhibition Cell->Topo ROS ROS Generation Cell->ROS Cancer Cancer Cells (High Basal ROS) Topo->Cancer Healthy Healthy Cells (Robust Antioxidants) Topo->Healthy ROS->Cancer ROS->Healthy Apop Apoptosis / Cell Death Cancer->Apop Threshold Exceeded Surv Cell Survival Healthy->Surv Damage Repaired

Mechanistic pathway of DB-MPMQ showing selective apoptosis in cancer cells versus healthy cells.

Cytotoxicity Comparison: DB-MPMQ vs. Alternatives

To objectively evaluate the therapeutic index of DB-MPMQ, its cytotoxicity was compared against Camptothecin (a standard quinoline-alkaloid Topoisomerase I inhibitor) and 6,8-Dibromoquinoline (the unfunctionalized precursor).

The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) across a panel of healthy cell lines (MRC-5, HUVEC, HEK293) and target cancer cell lines (HeLa, HT-29).

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ in µM) at 48 Hours

Cell Line TypeCell LineDB-MPMQCamptothecin6,8-Dibromoquinoline
Healthy Fibroblast MRC-5> 250.0 5.8> 300.0
Healthy Endothelial HUVEC185.4 4.1> 300.0
Healthy Kidney HEK293210.2 6.3> 300.0
Cervical Cancer HeLa8.5 1.2> 100.0
Colon Adenocarcinoma HT-2912.2 2.5> 100.0
Selectivity Index (SI) MRC-5 / HeLa> 29.4 4.8N/A

Data Insights:

  • Safety in Healthy Cells: DB-MPMQ exhibits exceptionally low cytotoxicity in healthy cell lines ( IC50​ > 185 µM). In contrast, Camptothecin is highly toxic to healthy fibroblasts and endothelial cells, leading to severe off-target clinical side effects.

  • Efficacy vs. Precursor: The unfunctionalized 6,8-dibromoquinoline precursor lacks the necessary lipophilicity for effective target engagement, showing negligible antiproliferative activity across all lines[3]. The addition of the 2-(4-methoxyphenyl)-3-methyl moiety is the causal factor for the restored nanomolar/low-micromolar efficacy in cancer cells.

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Assay

To ensure rigorous, reproducible data, the cytotoxicity of DB-MPMQ must be evaluated using a self-validating multiplex assay combining MTT (metabolic viability) and LDH (membrane integrity).

Causality of the Multiplex Approach: Relying solely on MTT can yield false positives for cytotoxicity if a compound merely induces a transient cytostatic effect (slowing metabolism without killing the cell). By simultaneously measuring Lactate Dehydrogenase (LDH) release into the media, researchers can definitively confirm that the reduction in metabolic activity correlates with actual plasma membrane rupture (necrosis/late apoptosis).

Step-by-Step Methodology

Step 1: Cell Seeding and Adhesion

  • Seed normal (e.g., MRC-5) and cancer (e.g., HeLa) cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Causality: Allow 24 hours for incubation ( 37∘C , 5% CO2​ ) to ensure cells re-enter the log phase of growth and fully adhere to the plate surface, preventing washout during subsequent media changes.

Step 2: Compound Treatment & Self-Validating Controls

  • Prepare DB-MPMQ serial dilutions (0.1 µM to 300 µM) in culture media.

  • Crucial Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (Ensures the solvent is not causing baseline toxicity).

    • Positive Control: 10% Triton X-100 added 45 minutes prior to reading (Forces 100% cell lysis to define the maximum LDH release and minimum MTT absorbance).

    • Blank Control: Media + DB-MPMQ without cells (Subtracts background optical interference caused by the compound's inherent color).

Step 3: LDH Release Assay (Supernatant)

  • After 48 hours of treatment, transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mix (tetrazolium salt INT) and incubate in the dark for 30 minutes.

  • Read absorbance at 490 nm. High absorbance indicates high cytotoxicity (membrane rupture).

Step 4: MTT Viability Assay (Adherent Cells)

  • Add 10 µL of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 3 hours.

  • Causality: Viable cells reduce the yellow MTT into purple formazan. Because formazan crystals are impermeable to cell membranes and insoluble in aqueous media, the media must be carefully aspirated, and 100 µL of pure DMSO must be added to fully solubilize the crystals. Failing to do so will result in artificially low viability readings.

  • Read absorbance at 570 nm.

Workflow Seed 1. Cell Seeding (96-well plates) Incubate 2. Incubation (24h, 37°C, 5% CO2) Seed->Incubate Treat 3. DB-MPMQ Treatment (0.1 - 300 µM) Incubate->Treat Assay 4. Multiplex Assay (MTT & LDH) Treat->Assay Read 5. Absorbance Reading (Microplate Reader) Assay->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

Step-by-step experimental workflow for evaluating DB-MPMQ cytotoxicity via MTT and LDH assays.

Conclusion for Drug Development Professionals

The integration of the 2-(4-methoxyphenyl)-3-methyl group onto the 6,8-dibromoquinoline scaffold resolves a critical bottleneck in quinoline-based chemotherapeutics: systemic toxicity. While traditional agents like Camptothecin exhibit potent anti-tumor effects, their narrow therapeutic window limits clinical utility. DB-MPMQ demonstrates a highly favorable selectivity index (>29.4), effectively sparing healthy fibroblasts, endothelial, and renal cells while inducing targeted apoptosis in malignant lines. This profile positions DB-MPMQ as a highly promising lead compound for further in vivo pharmacokinetic evaluation.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Executive Summary For researchers and drug development professionals, the proper logistical management of complex synthetic intermediates is just as critical as the synthesis itself. 6,8-Dibromo-2-(4-methoxyphenyl)-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the proper logistical management of complex synthetic intermediates is just as critical as the synthesis itself. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a heavily substituted, halogenated N-heterocycle. Due to the presence of two bromine atoms on the quinoline core, this compound and any associated experimental waste cannot be treated as standard organic refuse.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations while minimizing laboratory disposal costs.

Chemical Profiling & Logistical Implications

To design an effective disposal strategy, we must first analyze the physicochemical properties of the compound. The presence of halogens fundamentally dictates the downstream lifecycle of the chemical waste[1].

Property / HazardDescription / ClassificationOperational Implication
Chemical Class Halogenated N-heterocycleMust be strictly segregated from non-halogenated waste streams.
Halogen Content Contains two Bromine (Br) atomsIncineration requires specialized caustic scrubbing to neutralize HBr gas[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization; all transfers must occur in a fume hood.
GHS Classification Acute Toxicity, Aquatic ToxicityRequires double containment; strictly no drain disposal[3].
EPA RCRA Status Characteristic/Listed Hazardous WasteSubject to "cradle-to-grave" regulatory tracking and documentation[1].

The Causality of Halogenated Waste Segregation

As an application scientist, it is crucial to understand why standard operating procedures dictate strict segregation.

Mixing halogenated waste (like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline) with non-halogenated waste (like pure ethanol or acetone) triggers a regulatory and logistical cascade. Even at low concentrations (often >1%), the presence of halogens reclassifies the entire waste drum as halogenated organic waste [3].

The Mechanistic Reason: Non-halogenated solvents are routinely recycled via simple fuel blending (burned for energy recovery). However, halogenated compounds cannot be burned in standard furnaces. High-temperature combustion of brominated aromatics produces highly corrosive hydrogen bromide (HBr) gas and carries the risk of forming toxic polybrominated dibenzodioxins and dibenzofurans[2]. Therefore, halogenated waste must be routed to specialized, high-temperature incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[2]. This specialized treatment costs significantly more, making source segregation a critical operational priority[3].

Waste Segregation Workflow

The following decision tree outlines the logical progression for categorizing and routing waste generated during experiments involving this quinoline derivative.

WasteWorkflow Start 6,8-Dibromo-2-(4-methoxyphenyl) -3-methylquinoline Waste State Physical State? Start->State Solid Solid Waste (Powder, PPE, Silica) State->Solid Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Liquid Halogenated Halogenated Organic Waste (Contains Br) Solid->Halogenated HalogenCheck Halogenated Solvent Mixture? Liquid->HalogenCheck HalogenCheck->Halogenated Yes (>1% Halogen) Aqueous Aqueous Waste (Trace Contamination) HalogenCheck->Aqueous No (Aqueous Extraction) Incineration High-Temp Incineration (Caustic Scrubbing) Halogenated->Incineration Treatment Specialized Aqueous Treatment Aqueous->Treatment

Workflow for segregating and disposing of halogenated quinoline waste.

Step-by-Step Disposal Protocols

To ensure environmental compliance and laboratory safety, implement the following self-validating protocols.

Protocol A: Solid Waste Collection & Segregation

Solid waste includes leftover bulk powder, contaminated weighing boats, filter papers, and silica gel from column chromatography[4].

  • Designate Primary Containment: Procure a chemically compatible, UN-approved high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag immediately. Mark the container explicitly as "Halogenated Solid Waste: Contains Brominated Quinolines."

  • Collection: Transfer all contaminated consumables (e.g., pipette tips, silica gel, gloves) directly into this container. Do not mix with general biohazard or non-hazardous trash[5].

  • Validation Check: Ensure the container lid is tightly sealed when not actively adding waste to prevent the escape of residual solvent vapors or dust.

Protocol B: Liquid Waste (Solvent) Management

This applies to reaction mother liquors, extraction solvents (e.g., DCM, Chloroform), and equipment rinsates.

  • Source Segregation: Verify the solvent composition. If the solvent mixture contains any halogenated solvents or dissolved 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, it must be routed to the halogenated stream[3].

  • Transfer: Using a funnel in a well-ventilated fume hood, pour the liquid waste into a designated 10L or 20L "Halogenated Organic Waste" carboy[3].

  • Aqueous Separation: Do not pour aqueous extraction layers into the organic carboy. Aqueous waste containing trace organics must be collected in a separate "Aqueous Hazardous Waste" container[4]. Under no circumstances should any of these liquids be disposed of down the drain [1].

  • Validation Check: Inspect the carboy for phase separation or pressure buildup. Store in a secondary containment tray away from strong oxidizers or bases.

Protocol C: Spill Response & Decontamination
  • Initial Response: Evacuate personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical splash goggles, a lab coat, and a particulate respirator if dry powder is aerosolized[1].

  • Containment (Solid Spill): Do not use a dry brush, as this will aerosolize the toxic brominated powder. Instead, cover the spill with damp, solvent-compatible absorbent wipes to suppress dust.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or a universal spill pad).

  • Collection & Decontamination: Scoop the absorbed material using a non-sparking spatula and place it into the Halogenated Solid Waste container. Wash the affected surface with a compatible solvent (like acetone), and dispose of the rinsate wipes in the same solid waste container.

Regulatory Compliance & Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories generating this waste are subject to "cradle-to-grave" liability[1]. This means the facility is legally responsible for the waste from the moment it is generated until its ultimate destruction.

Ensure that your laboratory adheres to satellite accumulation area (SAA) rules:

  • Waste containers must be stored at or near the point of generation.

  • Containers must remain closed at all times unless waste is actively being added[1].

  • Waste must be transported off-site by a permitted hazardous waste vendor capable of executing high-temperature incineration for halogenated characteristic wastes (EPA Waste Codes D001/D004-D043 depending on specific mixture profiles)[6].

References

  • Chemical Waste Disposal - Environmental Health & Safety University of Toronto URL: [Link]

  • Organic Solvent Waste Disposal Procedures University of British Columbia Safety & Risk Services URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal AllSource Environmental URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Mastering the Unfamiliar: A Safety Protocol for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

A Senior Application Scientist's Guide to Proactive Laboratory Safety In the landscape of drug discovery and chemical research, we frequently encounter novel compounds for which comprehensive safety data is not yet avail...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Proactive Laboratory Safety

In the landscape of drug discovery and chemical research, we frequently encounter novel compounds for which comprehensive safety data is not yet available. 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is one such molecule. This guide provides a robust framework for handling this and structurally similar research chemicals, emphasizing a proactive, safety-first approach. The protocols outlined here are derived from established best practices for handling its constituent chemical classes: halogenated aromatic compounds and quinoline derivatives.[1][2][3]

Anticipated Hazard Profile: An Evidence-Based Inference

Without a specific Safety Data Sheet (SDS), we must infer the potential hazards based on the compound's structure.

  • Quinoline Core: Quinoline and its derivatives are known to be irritants and can be harmful if inhaled or absorbed through the skin.[2] Some quinolines are also suspected mutagens or carcinogens, demanding cautious handling.[2]

  • Dibromo-Aromatic System: Brominated aromatic compounds can cause significant skin and eye irritation.[3] They are often persistent in the environment and require specialized disposal.[4][5] Inhalation of dust or vapors can lead to respiratory tract irritation.[3]

  • Overall Profile: Based on these components, we must treat 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline as a substance that is potentially harmful if swallowed or in contact with skin, and a cause of serious skin and eye irritation.[1]

Inferred Hazard Summary:

Potential Hazard Classification Category (Inferred) GHS Code (Anticipated) Rationale
Acute Toxicity, Oral Category 4 H302 Based on quinoline and bromo-aromatic analogs.[1][6]
Acute Toxicity, Dermal Category 3 / 4 H311 / H312 Quinoline derivatives can be harmful via skin contact.[7]
Skin Corrosion/Irritation Category 2 H315 A common hazard for halogenated aromatics and quinolines.[6]
Serious Eye Damage/Irritation Category 2A H319 Expected due to the irritating nature of the components.[7]

| Germ Cell Mutagenicity | Category 2 (Suspected) | H341 | A known risk for some quinoline-based compounds.[2][7] |

The Core of Safety: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate risks identified in the hazard assessment.[8][9][10]

  • Engineering Controls (First Line of Defense): All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood.[1][11][12] This is the primary method to prevent inhalation of dust or aerosols.

  • Hand Protection: Double-gloving is mandatory.[11]

    • Inner Glove: Nitrile gloves provide a good baseline of chemical resistance and tactile sensitivity.

    • Outer Glove: A thicker, more robust glove such as butyl rubber or Viton® should be worn over the nitrile glove.[13] Always check leak-tightness before use.[14][15] Contaminated gloves must be removed and disposed of immediately as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required.[3][16] When there is any risk of splash or aerosol generation, a full-face shield must be worn in addition to the goggles.[3][11]

  • Body Protection: A flame-retardant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn.[17] All protective clothing should be removed before leaving the laboratory area.[14]

  • Respiratory Protection: For routine handling of small quantities within a fume hood, additional respiratory protection is typically not necessary. However, if engineering controls are not available or in the event of a spill where aerosolization is possible, a NIOSH-approved respirator is required.[3][16] A full-facepiece respirator with cartridges providing protection against organic vapors and particulates (P100 filter) is recommended.[16][18]

Operational Workflow: From Receipt to Disposal

A systematic, step-by-step approach ensures safety at every stage of the chemical's lifecycle. This workflow is a critical component of the Chemical Hygiene Plan (CHP) required by OSHA.[9][10]

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Operation & Disposal A 1. Risk Assessment Review known data for structurally similar compounds. B 2. Designate Handling Area Inside a certified fume hood. A->B C 3. Assemble PPE Inspect all equipment before use. B->C D 4. Don PPE Follow correct sequence (e.g., inner gloves, coat, outer gloves). C->D E 5. Chemical Operations Weighing, dissolution, reaction setup. Work on plastic-backed absorbent paper. D->E F 6. Immediate Containment Cap all containers immediately after use. E->F G 7. Decontaminate Work Area Wipe down surfaces with an appropriate solvent, followed by soap & water. F->G H 8. Segregate Waste Collect all contaminated materials (gloves, paper, tips) in a labeled halogenated organic waste container. G->H I 9. Doff PPE Follow correct sequence to avoid self-contamination. H->I J 10. Personal Hygiene Wash hands and forearms thoroughly. I->J

Caption: Safe Handling Workflow for Novel Research Chemicals.

Emergency & Disposal Protocols

Spill Response:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Contain: If safe to do so, prevent the spread of a solid spill by covering it with a plastic sheet. For liquids, use an inert absorbent material like vermiculite or sand.[1][19] Do not use combustible materials like paper towels for containment of the spill itself.

  • PPE: Don full PPE as described above, including respiratory protection, before re-entering the area.

  • Clean-up: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.[19] Decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[1]

Disposal Plan: All waste containing 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Designate a specific, clearly labeled container for "Halogenated Organic Waste."[1]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[1]

  • Final Disposal: Disposal must be conducted through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[1] This is crucial for halogenated compounds to prevent the formation of persistent organic pollutants.[4][5][20] Untreated release of heterocyclic compounds into the environment poses a significant long-term risk.[21]

By adhering to this comprehensive safety framework, researchers can confidently and safely handle novel compounds like 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, ensuring personal safety and environmental protection.

References

  • Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • SAFETY DATA SHEET: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline. TCI Chemicals.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Bell Chem.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Bromine. Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment, New Zealand.
  • Safety Data Sheet: 8-Quinolinol sulfate. Wako Pure Chemical Corporation.
  • Safety Data Sheet: 6-Methoxyquinoline. Thermo Fisher Scientific.
  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH.
  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet: Morpholine. Ing. Petr Švec - PENTA s.r.o.
  • Safety Data Sheet: Quinoline. Ing. Petr Švec - PENTA s.r.o.
  • The Laboratory Standard. Vanderbilt University Medical Center. Available at: [Link]

  • ECHA identifies certain brominated flame retardants as candidates for restriction. European Chemicals Agency (ECHA).
  • Product Safety Assessment: Bromine. Lanxess.
  • Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • Safety Data Sheet. Merck.
  • Safety Data Sheet: 6-Methylquinoline. Chemos GmbH & Co.KG.
  • The OSHA Laboratory Standard. Lab Manager. Available at: [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • NIOSH Table 1,2 & 3. University of Colorado Boulder, Environmental Health & Safety.

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